molecular formula C9H16Cl2N4 B2834528 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride CAS No. 2138093-56-6

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Numéro de catalogue: B2834528
Numéro CAS: 2138093-56-6
Poids moléculaire: 251.16
Clé InChI: FJHPXHTYSRIEDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (Molecular Formula: C₉H₁₄N₄·2HCl) is a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its structure features a pyrazine ring linked to a 2-methylpiperazine group, a scaffold recognized for its value in constructing biologically active molecules . The dihydrochloride salt form improves the compound's solubility and stability for experimental handling. Research indicates that analogous compounds containing the 2-methylpiperazine-pyrazine (or related pyridine) motif demonstrate significant therapeutic potential. For instance, similar molecules have been developed as potent, orally active inhibitors of sphingosine-1-phosphate lyase (S1PL), a promising target for treating autoimmune diseases such as multiple sclerosis . The methylpiperazine moiety is a common feature in pharmaceuticals, and researchers should handle this and related compounds with appropriate precautions, as methylpiperazine derivatives can be corrosive and toxic . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not approved for human consumption, diagnostic, or therapeutic applications.

Propriétés

IUPAC Name

2-(2-methylpiperazin-1-yl)pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;;/h2-3,7-8,11H,4-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHPXHTYSRIEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of CAS 2138093-56-6: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). CAS 2138093-56-6 , chemically identified as 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, is a highly versatile, bifunctional pharmacophore. Combining the solubilizing power of a piperazine ring with the electron-deficient nature of a pyrazine core, this compound is engineered to optimize Ligand Lipophilicity Efficiency (LLE) while providing a robust vector for synthetic functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing deep mechanistic insights into the physicochemical behavior, analytical validation, and synthetic integration of this critical building block.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex biological systems and synthetic matrices. Data synthesized from and the confirm the baseline parameters of this compound [1, 2].

Table 1: Key Physicochemical and Structural Parameters
ParameterValueCausality / Scientific Implication
CAS Number 2138093-56-6Unique identifier specifically for the dihydrochloride salt form.
IUPAC Name 2-(2-methylpiperazin-1-yl)pyrazine;dihydrochlorideDefines the regiochemistry (C2-methyl) and the di-protonated state.
Molecular Weight 251.16 g/mol Low molecular weight ensures that integration into larger scaffolds will not prematurely violate Lipinski’s Rule of 5.
Formula C9H16Cl2N4The 1:2 stoichiometry indicates full protonation of the piperazine nitrogens.
SMILES CC1N(C2=NC=CN=C2)CCNC1.[H]Cl.[H]ClUseful for in silico modeling and predictive ADME software.
Mechanistic Insights: The Salt Form and Pharmacophore Design

Why Dihydrochloride? Free base aliphatic polyamines are notoriously challenging to handle; they are highly hygroscopic, prone to N-oxidation, and readily absorb atmospheric CO₂ to form carbamates. By formulating CAS 2138093-56-6 as a dihydrochloride salt, both basic centers of the piperazine ring are protonated. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogens, rendering them chemically inert to oxidation. This choice ensures long-term crystalline stability and immediate aqueous solubility for assay preparation.

The Role of the 2-Methyl Group: Unsubstituted piperazines are privileged scaffolds but frequently suffer from off-target hERG potassium channel binding, leading to cardiotoxicity (QT prolongation). The strategic placement of a methyl group at the C2 position introduces steric bulk that disrupts the optimal binding geometry within the hERG channel pore. Furthermore, this methyl group restricts the conformational flexibility of the piperazine chair, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target engagement. General structural properties of such derivatives can be further explored via [3].

Analytical Characterization Workflows

To ensure the integrity of downstream biological data, the purity and identity of the building block must be rigorously verified. The following protocol aligns with the for analytical validation [4].

Protocol: LC-MS/MS Structural Validation and Purity Assessment
  • Self-Validating Mechanism: This protocol incorporates a pre-run solvent blank and a post-run reference standard. This closed-loop validation ensures that any observed peaks are intrinsic to the sample and not artifacts of column carryover, matrix effects, or detector drift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 2138093-56-6 in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: The dihydrochloride salt is highly water-soluble; the acidic modifier ensures the piperazine remains fully protonated for optimal electrospray ionization (ESI+).

  • System Suitability Testing (SST): Inject a known piperazine standard (e.g., 1 µL). Verify that the retention time relative standard deviation (RSD) is <2.0% over three consecutive injections.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: A rapid gradient is sufficient because the high polarity of the pyrazine-piperazine core causes it to elute early in reverse-phase conditions.

  • Mass Spectrometry (ESI+): Monitor for the free base [M+H]⁺ ion at m/z 179.1. Set the collision energy (CE) to 15-25 eV to observe characteristic fragmentation (e.g., cleavage of the piperazine ring).

  • Data Analysis: Calculate purity based on UV absorbance at 254 nm (leveraging the pyrazine chromophore) and confirm the mass of the primary peak.

Synthetic Utility & Reactivity

CAS 2138093-56-6 serves as an excellent nucleophile for constructing complex multi-ring systems. The secondary amine on the piperazine ring (N4) is highly nucleophilic once freebased, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions.

Workflow A CAS 2138093-56-6 (Dihydrochloride) B Aqueous Workup (Freebasing) A->B NaOH / DCM D Buchwald-Hartwig Cross-Coupling B->D Nucleophile C Electrophilic Partner (e.g., Aryl Halide) C->D Electrophile E Target API (Piperazine Scaffold) D->E Pd Catalyst / Base

Figure 1: Synthetic workflow for integrating CAS 2138093-56-6 into target APIs.

Causality in Synthesis: The electron-withdrawing nature of the pyrazine ring significantly reduces the basicity of the attached piperazine nitrogen (N1), ensuring that synthetic functionalization occurs exclusively and regioselectively at the secondary amine (N4).

Pharmacokinetic & ADME Implications

When integrated into a drug candidate, the 2-(2-Methylpiperazin-1-yl)pyrazine motif heavily influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The pyrazine ring lowers the overall lipophilicity (LogP) compared to a standard phenyl ring, which enhances aqueous solubility and reduces non-specific protein binding. However, researchers must account for specific metabolic liabilities. The piperazine ring is susceptible to CYP3A4-mediated N-oxidation and dealkylation, while the pyrazine ring can undergo hydroxylation via CYP1A2.

Metabolism A Free Base (Parent) B N-Oxidation (Piperazine) A->B CYP3A4 C Hydroxylation (Pyrazine) A->C CYP1A2 D Phase II Conjugation B->D UGTs C->D UGTs E Renal Excretion D->E Transporters

Figure 2: Putative Phase I/II metabolic clearance pathways for the piperazine-pyrazine motif.

By anticipating these pathways, drug development professionals can proactively design analogs (e.g., through strategic fluorination or isotopic labeling) to block metabolic soft spots, thereby extending the half-life of the final therapeutic agent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary." PubChem. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines. Available at:[Link]

In-Depth Technical Guide: 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of heterocyclic building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) is a highly versatile, privileged scaffold [1]. By combining the conformational rigidity of a piperazine ring, the steric tuning of a methyl group, and the electronic modulation of a pyrazine core, this molecule serves as a foundational intermediate for synthesizing kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating experimental protocols for its integration into discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and stoichiometric ratios of the salt form is critical for calculating precise molar equivalents during high-throughput parallel synthesis. Below is the consolidated quantitative data for the dihydrochloride salt form [2].

ParameterValue
Chemical Name 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride
CAS Number 2138093-56-6
Molecular Formula C₉H₁₄N₄ · 2HCl (or C₉H₁₆Cl₂N₄)
Molecular Weight 251.15 g/mol
Free Base Molecular Weight 178.23 g/mol
Monoisotopic Mass (Salt) 250.075 Da
Appearance White to off-white crystalline powder
Solvent Compatibility Highly soluble in H₂O, DMSO, and DMF
Storage Conditions Room temperature, desiccated (hygroscopic salt)

Mechanistic Role in Drug Design (Pharmacophore Logic)

As a Senior Application Scientist, I emphasize that building blocks should never be chosen arbitrarily. Every functional group in 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride serves a distinct, causal purpose in lead optimization.

  • The Piperazine Core (Structural Rigidity): Piperazine is a "privileged scaffold" that introduces a rigid vector for functionalization. It provides a large polar surface area (PSA) and acts as a hydrogen bond donor/acceptor, which fundamentally improves aqueous solubility and oral bioavailability [3].

  • The 2-Methyl Substitution (hERG Mitigation): Unsubstituted piperazines frequently suffer from off-target binding to the hERG potassium channel, leading to severe cardiotoxicity (QT prolongation). The introduction of a 2-methyl group creates a steric "bump" adjacent to the basic nitrogen. This steric hindrance disrupts the precise pharmacophore fit required for hERG blockade and simultaneously protects the ring from CYP450-mediated N-dealkylation [4].

  • The Pyrazine Linker (Electronic Modulation): Pyrazine is a strongly electron-deficient heteroaromatic ring. Through resonance, it withdraws electron density from the attached N1 nitrogen of the piperazine, significantly lowering its pKa (typically to ~2-3). This ensures that at physiological pH, only the N4 secondary amine remains protonated, optimizing the molecule's overall basicity and improving passive membrane permeability.

  • The Dihydrochloride Salt (Stability): The free base of this molecule is an oil or low-melting solid prone to atmospheric oxidation. Supplying it as a dihydrochloride salt locks the amines in a protonated state, ensuring a prolonged shelf-life and rapid dissolution in polar aprotic solvents (like DMSO) for in vitro screening.

Pharmacophore A 2-Methylpiperazine Core D Steric Bulk & Chiral Center A->D B Pyrazine Ring E Electron-Deficient System B->E C Dihydrochloride Salt F Protonated Amines C->F G Reduced hERG Liability & CYP Stability D->G H Lowered pKa & Improved Permeability E->H I High Aqueous Solubility & Shelf-Life F->I

Logical mapping of structural features to physicochemical benefits in drug design.

Synthetic Workflows & Experimental Protocols

Because the N4 nitrogen is a secondary amine, it is an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. However, the presence of the two HCl equivalents requires a highly controlled, self-validating "free-basing" protocol to prevent reaction failure.

Protocol: Self-Validating SNAr Coupling

Objective: Couple 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride with an aryl halide electrophile.

Step 1: Dissolution

  • Suspend 1.0 molar equivalent (eq) of the dihydrochloride salt in anhydrous DMF or DMSO (0.2 M concentration).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophile later in the sequence.

Step 2: In Situ Free-Basing (Validation Gate 1)

  • Add 3.5 to 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. 2.0 eq are consumed neutralizing the HCl salts, while the excess ensures the reaction environment remains basic.

  • Self-Validation: Spot the solution on wet pH paper. The reaction must read pH 8.5–9.0 . If the pH is <7, the secondary amine remains protonated and non-nucleophilic.

Step 3: Electrophile Addition

  • Add 1.1 eq of the desired aryl halide (e.g., a fluorobenzene derivative). Stir at 80°C–100°C under an inert N₂ atmosphere.

Step 4: Reaction Monitoring (Validation Gate 2)

  • After 4 hours, pull a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

  • Self-Validation: The chromatogram must show the disappearance of the free base mass (m/z 179.1[M+H]⁺) and the emergence of the product mass. If m/z 179.1 persists, spike in an additional 0.5 eq of DIPEA and increase temperature by 10°C.

Step 5: Workup and Purification

  • Quench the reaction with H₂O, extract with EtOAc, and dry over Na₂SO₄. Purify the concentrated crude via reverse-phase Prep-HPLC (C18 column, MeCN/H₂O with 0.1% TFA modifier).

Workflow Step1 1. Dissolution (Building Block + DMF/DMSO) Step2 2. Free-Basing (Add 3.5-4.0 eq DIPEA) Step1->Step2 Step3 3. Electrophile Addition (e.g., Aryl Halide) Step2->Step3 QC1 pH Check (Validate pH 8.5-9.0) Step2->QC1 Validate Step4 4. Coupling Reaction (SNAr: Heat 80-100°C) Step3->Step4 Step5 5. Workup & Purification (Prep-HPLC) Step4->Step5 QC2 LC-MS Check (Disappearance of m/z 179.1) Step4->QC2 Validate QC1->Step3 QC2->Step5

Standard self-validating workflow for dihydrochloride salt coupling reactions.

Analytical Validation Standards

To ensure the trustworthiness of the building block before initiating multi-step syntheses, the following analytical baseline should be confirmed:

  • LC-MS (ESI+): Direct injection of the salt dissolved in MeOH should yield a dominant peak at m/z 179.1 [M+H]⁺ , corresponding to the protonated free base.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield pyrazine aromatic protons (~8.0–8.3 ppm). The 2-methyl group on the piperazine ring will appear as a distinct doublet around 1.2–1.4 ppm. Broad exchangeable signals (~9.5 ppm) will confirm the presence of the hydrochloride salts.

Synthesis Pathway for 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) Therapeutic Relevance: Piperazinyl-pyrazine motifs are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in CNS-active agents, kinase inhibitors, and targeted oncology therapeutics.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural recipes. Here, we will dissect the causality behind the chemical choices—specifically addressing the steric challenges of asymmetric piperazines and the logic behind modern organometallic coupling strategies.

Retrosynthetic Strategy & Regioselectivity Logic

The synthesis of 1-heteroaryl-2-methylpiperazines presents a classic regioselectivity challenge. The starting material, 2-methylpiperazine, possesses two secondary amines:

  • N4 Position: Unhindered and kinetically highly reactive.

  • N1 Position: Sterically hindered by the adjacent C2-methyl group.

If unprotected 2-methylpiperazine is reacted directly with 2-chloropyrazine, the nucleophilic attack occurs almost exclusively at the unhindered N4 position, yielding the undesired 3-methylpiperazin-1-yl isomer.

To force the pyrazine ring onto the hindered N1 position, we must employ a kinetic protection strategy . By reacting 2-methylpiperazine with exactly 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C, the unhindered N4 position is selectively protected. This yields 4-Boc-2-methylpiperazine (also known systematically as tert-butyl 3-methylpiperazine-1-carboxylate)[1]. With N4 blocked, the sterically hindered N1 is left as the sole reactive site for the subsequent C-N bond formation.

Regioselectivity Start 2-Methylpiperazine N4 N4 Position (Unhindered) Start->N4 Kinetic Preference N1 N1 Position (Sterically Hindered) Start->N1 Steric Block Boc Boc Protection (Boc2O, 1 eq) N4->Boc Coupling Buchwald-Hartwig Coupling N1->Coupling Free Amine Reacts Boc->Coupling Directs Pyrazine to N1

Caption: Regioselective protection strategy directing C-N coupling to the hindered N1 position.

Optimization of C-N Bond Formation

With 4-Boc-2-methylpiperazine in hand, the next step is coupling it to 2-chloropyrazine. Historically, Nucleophilic Aromatic Substitution (S_N_Ar) has been used for electron-deficient pyrazines. However, the steric bulk at the N1 position of the piperazine severely retards S_N_Ar kinetics, requiring harsh temperatures (>120 °C) that lead to substrate degradation and poor yields.

To bypass this activation energy barrier, we utilize a Buchwald-Hartwig Cross-Coupling driven by an N-heterocyclic carbene (NHC) palladium precatalyst[2]. Specifically, Pd-PEPPSI-IPr is highly recommended. The bulky, electron-rich IPr ligand stabilizes the palladium intermediate, preventing catalyst deactivation and enabling the coupling of sterically demanding amines to heteroaryl chlorides at mild temperatures[3].

Quantitative Comparison of Coupling Methodologies
ParameterMethod A: Classical S_N_ArMethod B: Buchwald-Hartwig (Recommended)
Reagents K₂CO₃, DMSOPd-PEPPSI-IPr, Cs₂CO₃, DME
Temperature 120 °C80 °C
Reaction Time 24 - 48 hours4 - 6 hours
Regioselectivity Moderate (Thermal degradation)Excellent (>98% target C-N bond)
Typical Yield 30 - 45%85 - 92%

Experimental Workflows

The following protocols outline a self-validating, two-step system designed to maximize yield and purity.

SynthesisWorkflow SM1 2-Chloropyrazine Cond1 Pd-PEPPSI-IPr, Cs2CO3 DME, 80°C SM1->Cond1 SM2 4-Boc-2-methylpiperazine SM2->Cond1 Int 1-(Pyrazin-2-yl)-4-Boc- 2-methylpiperazine Cond1->Int C-N Coupling Cond2 4M HCl in Dioxane DCM, RT, 2h Int->Cond2 Prod 2-(2-Methylpiperazin-1-yl) pyrazine dihydrochloride Cond2->Prod Deprotection

Caption: Two-step synthetic workflow for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

Step 1: Buchwald-Hartwig Amination

Objective: Synthesize 1-(pyrazin-2-yl)-4-Boc-2-methylpiperazine.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon for 15 minutes.

  • Reagent Loading: Charge the flask with 4-Boc-2-methylpiperazine (1.0 equiv, e.g., 10.0 mmol), 2-chloropyrazine (1.05 equiv, 10.5 mmol), and anhydrous Cesium Carbonate (Cs₂CO₃, 1.4 equiv, 14.0 mmol).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (0.02 equiv, 2 mol%). Expert Note: The air-stability of PEPPSI precatalysts allows for benchtop weighing, but the reaction itself must be strictly anaerobic to prevent oxidative quenching of the active Pd(0) species.

  • Solvent & Reaction: Inject anhydrous 1,2-Dimethoxyethane (DME, 0.2 M relative to the amine). Degas the suspension via three freeze-pump-thaw cycles. Heat the mixture to 80 °C under vigorous stirring for 6 hours[3].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate as a viscous oil or low-melting solid.

Step 2: Boc Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the final dihydrochloride salt.

Causality Check: Why use anhydrous HCl in dioxane rather than aqueous HCl? The final product is highly hydrophilic. Using an anhydrous system ensures that the free base immediately protonates at both the piperazine and pyrazine nitrogen centers, directly precipitating the highly pure dihydrochloride salt from the reaction matrix. This eliminates the need for a messy aqueous extraction.

  • Dissolution: Dissolve the purified 1-(pyrazin-2-yl)-4-Boc-2-methylpiperazine from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM).

  • Acidification: Place the flask in a water bath at 20 °C. Dropwise, add a solution of 4M HCl in Dioxane (10.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2–3 hours. The evolution of CO₂ gas will be observed, and a white precipitate will rapidly begin to form.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, dilute the suspension with cold Diethyl Ether to maximize precipitation.

  • Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold Diethyl Ether (3 x 10 mL).

  • Drying: Dry the resulting white powder under high vacuum at 40 °C for 12 hours to yield 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride .

Analytical Characterization Standards

To validate the integrity of the synthesized compound, compare your analytical data against these expected benchmarks:

  • LC-MS (ESI+): Expected exact mass for the free base (C₉H₁₄N₄) is 178.12 Da. Look for the [M+H]⁺ peak at m/z 179.1.

  • ¹H NMR (400 MHz, D₂O): The pyrazine protons will appear as three distinct downfield signals between δ 7.90–8.30 ppm. The piperazine ring protons will present as a complex multiplet between δ 3.00–4.50 ppm due to the stereocenter and restricted rotation. The diagnostic C2-methyl group will appear as a sharp doublet around δ 1.40–1.50 ppm.

  • Solubility: Highly soluble in Water and DMSO; insoluble in Hexanes, Ether, and DCM.

References

  • WO2016102347A1 - 5-[(piperazin-1-yl)
  • Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes Source: JConsortium URL:[Link]

Sources

2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride: A Comprehensive Technical Guide to Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the strategic assembly of privileged heterocycles is fundamental to developing high-affinity, target-specific therapeutics. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) represents a highly specialized pharmacophore building block. By fusing an electron-deficient pyrazine ring with a sterically constrained methylpiperazine moiety, this compound serves as a critical intermediate for central nervous system (CNS) modulators and targeted kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. This guide deconstructs the structural causality of the molecule, details a self-validating synthetic workflow, and maps its pharmacological utility in receptor engagement.

Structural and Physicochemical Profiling

Quantitative Data Summary

To establish a baseline for analytical validation and formulation, the physicochemical properties of the dihydrochloride salt are summarized below.

PropertyValue / Specification
Chemical Name 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride
CAS Registry Number 2138093-56-6
Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol
InChIKey FJHPXHTYSRIEDG-UHFFFAOYSA-N
Physical Form Crystalline Powder
Salt Form Dihydrochloride (Cl⁻)
Storage Conditions Room Temperature, Desiccated

Data supported by commercial catalog standards ().

The "Magic Methyl" Effect and Conformational Restriction

The inclusion of a single methyl group at the C2 position of the piperazine ring is not arbitrary; it is a deliberate application of the "magic methyl" effect ().

Causality of the Methyl Group: Unsubstituted piperazines are conformationally flexible, rapidly interconverting between various chair and boat conformations. This flexibility incurs a high entropic penalty upon binding to a rigid receptor pocket. The C2-methyl group imposes severe steric constraints, locking the piperazine ring into a highly favored equatorial chair conformation. This pre-organization minimizes the entropic loss during target binding, frequently resulting in a 10- to 100-fold increase in receptor affinity (e.g., at 5-HT or Histamine H4 receptors). Furthermore, the methyl group sterically shields the N1 nitrogen, increasing the metabolic half-life by hindering cytochrome P450-mediated N-dealkylation.

Causality of the Salt Form: The free base of this compound is an oil prone to auto-oxidation and atmospheric CO2 absorption. Conversion to the dihydrochloride salt protonates both the N4 of the piperazine and the pyrazine nitrogens, yielding a highly stable, water-soluble crystalline solid ideal for long-term storage and direct use in aqueous biological assays.

Synthetic Methodologies: The Buchwald-Hartwig Approach

Regiochemical Challenges and Catalyst Selection

In an unprotected 2-methylpiperazine, the N4 position is significantly more nucleophilic than the N1 position due to the lack of adjacent steric bulk. A direct Nucleophilic Aromatic Substitution (SNAr) with 2-chloropyrazine would predominantly yield the undesired 2-(3-methylpiperazin-1-yl)pyrazine regioisomer.

To force C-N bond formation at the sterically hindered N1 position, 4-Boc-2-methylpiperazine must be utilized. Because the N1 amine is sterically shielded by the adjacent methyl group, standard SNAr requires harsh temperatures that degrade the starting materials. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory method of choice (). A bulky biaryl phosphine ligand (e.g., RuPhos) is required to lower the activation energy of the rate-limiting reductive elimination step.

Self-Validating Experimental Protocol

Step 1: Buchwald-Hartwig Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloropyrazine (1.0 eq), 4-Boc-2-methylpiperazine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%).

  • Solvent: Suspend the mixture in anhydrous Toluene (0.2 M). Causality: Anhydrous, deoxygenated conditions are critical as the Pd(0) active species is rapidly deactivated by moisture and O2.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the 2-chloropyrazine spot (Rf ~0.6) is entirely replaced by a new UV-active spot (Rf ~0.4).

Step 2: Acidic Deprotection and Salt Formation

  • Workup: Filter the cooled reaction mixture through Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in minimal Dichloromethane (DCM) and add 4M HCl in Dioxane (10 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Precipitation: The product will precipitate as a white solid. Filter and wash with cold diethyl ether.

  • Self-Validation (NMR): The success of the deprotection and salt formation is validated by the complete disappearance of the intense Boc singlet (~1.4 ppm) and the appearance of a broad downfield NH2⁺ signal (~9.2 ppm) in the ¹H-NMR (DMSO-d6) spectrum.

SynthWorkflow SM1 2-Chloropyrazine Step1 Buchwald-Hartwig Coupling (Pd, Base) SM1->Step1 SM2 4-Boc-2-methylpiperazine SM2->Step1 Int Boc-Protected Intermediate Step1->Int Yield > 80% Step2 Acidic Deprotection (HCl/Dioxane) Int->Step2 Prod 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride Step2->Prod Salt Formation

Fig 1. Synthetic workflow for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

Pharmacological Utility and Target Engagement

The pyrazine-piperazine axis is a highly privileged scaffold in medicinal chemistry. When integrated into larger Active Pharmaceutical Ingredients (APIs), it acts as a primary pharmacophore for engaging G-Protein Coupled Receptors (GPCRs).

Mechanism of Action in CNS Targets: Derivatives of this scaffold are frequently utilized as agonists or allosteric modulators for 5-HT (Serotonin) and Dopamine receptors. The basic secondary amine (N4) of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of the GPCR. Simultaneously, the electron-deficient pyrazine ring engages in π-π stacking interactions with aromatic residues (like Tryptophan or Phenylalanine) deeper within the binding pocket.

Upon binding, the ligand stabilizes the active conformation of the GPCR, triggering the exchange of GDP for GTP on the Gq protein alpha subunit. This initiates a downstream signaling cascade, activating Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to intracellular calcium release.

GPCRPathway Ligand Pyrazine-Piperazine Pharmacophore Receptor GPCR (e.g., 5-HT2C) Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation SecondMsgr IP3 + DAG Generation PLC->SecondMsgr PIP2 Cleavage Response Intracellular Ca2+ Release SecondMsgr->Response Downstream Signaling

Fig 2. GPCR signaling pathway modulated by pyrazine-piperazine pharmacophores.

References

  • Cernak, T., et al. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link]

The Nitrogen-Heterocycle Paradigm: Pharmacological Profiling and Assay Methodologies for Pyrazine and Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles form the backbone of modern medicinal chemistry. Among these, the six-membered rings pyrazine (1,4-diazine) and piperazine (hexahydropyrazine) represent two of the most privileged, yet pharmacologically distinct, scaffolds. Despite their apparent structural similarity, their divergent electronic properties—aromatic vs. aliphatic—dictate entirely different pharmacokinetic behaviors, receptor affinities, and therapeutic applications. This technical whitepaper provides an in-depth analysis of their pharmacological profiles, summarizes quantitative structure-activity relationship (SAR) data, and details a self-validating experimental protocol for high-throughput receptor screening.

Structural Dynamics and Pharmacological Divergence

The fundamental divergence between pyrazine and piperazine lies in their hybridization and electron distribution.

Pyrazine is a planar, aromatic ring with sp2 hybridized nitrogens. The electron-withdrawing nature of the nitrogen atoms renders the ring highly electron-deficient. With a pKa​ of approximately 0.65, it acts as a very weak base [1]. Its zero dipole moment and capacity for π−π stacking make it an excellent hydrogen bond acceptor, a property heavily leveraged in designing anti-infective agents and kinase inhibitors that must intercalate into tight enzymatic pockets.

Piperazine , conversely, is a fully saturated, aliphatic hexacycle. With a pKa​ of ~9.8, it is predominantly protonated at physiological pH, acting as a strong base. It adopts a highly stable chair conformation, allowing it to orient substituents in predictable equatorial or axial positions. This spatial geometry makes piperazine an ideal bioisostere and a structural mimic for endogenous monoamine neurotransmitters, enabling profound interactions with central nervous system (CNS) targets [2].

Pharmacological Profiling: Pyrazine in Oncology and Infectious Diseases

Pyrazine derivatives exhibit a broad spectrum of biological activities, most notably in anti-inflammatory, anticancer, and antibacterial domains [3]. The electron-deficient nature of the ring allows it to resist oxidative metabolism, increasing the half-life of the pharmacophore. Recent drug development efforts have focused on hybridizing pyrazine with natural products to enhance pharmacodynamic activity while minimizing toxicity.

Table 1: Quantitative Pharmacological Profile of Key Pyrazine Derivatives
Compound / DerivativeStructural ClassPrimary Target / MechanismKey Pharmacological Metric
Pyrazinamide Simple PyrazineFAS I Inhibition (M. tuberculosis)MIC: 12.5 - 50 µg/mL
Oltipraz Substituted PyrazineNrf2 Activation (Chemoprevention)EC 50​ : ~10 µM
Compound 46 Chalcone-Pyrazine HybridCytotoxicity (BPH-1 cell line)IC 50​ : 10.4 µM [1]
Compound 37 Paeonol-Pyrazine HybridLPS-induced NO Overexpression56.32% Inhibition at 20 µM [1]

Pharmacological Profiling: Piperazine in Neuropharmacology

The piperazine scaffold is ubiquitous in neuropharmacology. Through strategic N,N′ -disubstitution, medicinal chemists can fine-tune the lipophilicity and topological polar surface area (TPSA) of the molecule, ensuring optimal blood-brain barrier (BBB) penetration [2]. Piperazine derivatives predominantly exert their central pharmacological activity by modulating the monoamine pathway, acting as agonists or antagonists at serotonin (5-HT) and dopamine receptors [4].

Table 2: Quantitative Pharmacological Profile of Key Piperazine Derivatives
CompoundStructural ClassTarget ReceptorsBinding Affinity ( Ki​ ) / Activity
Clozapine Tricyclic Piperazine5-HT 2A​ / D 2​ Antagonist5-HT 2A​ : ~1.2 nM; D 2​ : ~126 nM [4]
Buspirone Azapirone (Piperazine)5-HT 1A​ Partial Agonist5-HT 1A​ : ~15 nM [4]
Vortioxetine Bis-aryl-sulfanyl Piperazine5-HT 3​ /7 Antag, 5-HT 1A​ Agonist5-HT 3​ : 3.7 nM; 5-HT 1A​ : 15 nM [4]
mCPP Phenylpiperazine5-HT 2C​ Agonist5-HT 2C​ : ~32 nM [5]

Experimental Methodologies: Self-Validating Protocols

To accurately profile the neuropharmacological potential of novel piperazine derivatives, researchers rely on High-Throughput Radioligand Binding Assays. The following protocol is engineered as a self-validating system , ensuring that every microplate run mathematically proves its own reliability before data is accepted.

Protocol: High-Throughput Radioligand Binding Assay for 5-HT 1A​ Receptor Affinity

Objective: Determine the binding affinity ( Ki​ ) of novel piperazine derivatives at the 5-HT 1A​ GPCR.

Step 1: Membrane Preparation & Optimization

  • Action: Homogenize CHO cells expressing human 5-HT 1A​ receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA and a protease inhibitor cocktail.

  • Causality: Tris-HCl maintains the physiological pH required for proper receptor folding. EDTA chelates divalent cations ( Mg2+ , Ca2+ ) to inhibit endogenous metalloproteases, preserving the structural integrity of the GPCR during cell lysis.

Step 2: Radioligand Incubation

  • Action: Incubate 10 µg of membrane protein with 1 nM [3H] -8-OH-DPAT and varying concentrations of the piperazine test compound ( 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Causality: [3H] -8-OH-DPAT is selected for its extreme specificity to the 5-HT 1A​ orthosteric site. The 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the rapid receptor degradation that frequently occurs at 37°C.

Step 3: Filtration and Washing (The Cationic Block)

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: Piperazine derivatives are highly basic and positively charged at assay pH. PEI is a cationic polymer that coats the negatively charged glass fibers, actively repelling the unbound piperazine drug and drastically reducing Non-Specific Binding (NSB). Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step.

Step 4: Self-Validation & Data Acquisition

  • Action: Include a full concentration-response curve of a reference standard (e.g., WAY-100635) on every plate. Calculate the Z'-factor using Total Binding (TB, no competitor) and NSB (defined by 10 µM WAY-100635). Calculate Ki​ using the Cheng-Prusoff equation.

  • Causality (Self-Validation): The protocol validates itself per run. A calculated Z'-factor ≥0.5 confirms the assay window is robust and statistically reliable. If the reference standard's Ki​ deviates >3-fold from historical baseline values, the plate is automatically rejected, ensuring absolute data integrity.

Mechanistic Visualization

The downstream pharmacological effect of piperazine derivatives (such as Buspirone) acting on the 5-HT 1A​ receptor is mediated through an inhibitory G-protein ( Gi/o​ ) pathway, ultimately leading to anxiolytic responses.

GPCR_Pathway Piperazine Piperazine Derivative (e.g., Buspirone) Receptor 5-HT1A Receptor (GPCR Activation) Piperazine->Receptor High Affinity Binding GProtein Gi/o Protein Complex (Subunit Dissociation) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Enzymatic Inhibition) GProtein->Effector Alpha-Subunit Action SecondMsgr cAMP Levels (Intracellular Depletion) Effector->SecondMsgr Catalytic Blockade Response Anxiolytic Response (Ion Channel Modulation) SecondMsgr->Response Downstream Signaling

Caption: Piperazine-mediated 5-HT1A receptor signaling and anxiolytic pathway.

References

  • Source: PubMed Central / National Institutes of Health (NIH)
  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry (Full Text)
  • Source: PubMed Central / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: International Journal of Research and Review (IJRR)

Sources

Technical Guide: Spectroscopic and Chromatographic Characterization of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, a significant building block in pharmaceutical development. The document outlines detailed protocols and interpretation guidelines for nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). The integration of these techniques offers a robust, self-validating system for structural elucidation, purity assessment, and identity confirmation, ensuring the quality and integrity of this critical chemical entity.

Introduction: The Imperative of Rigorous Analytical Scrutiny in Drug Development

The journey of a drug from discovery to clinical application is underpinned by meticulous chemical and analytical characterization. For pharmaceutical intermediates like 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, which form the core of active pharmaceutical ingredients (APIs), unambiguous structural confirmation and stringent purity control are not merely procedural formalities but fundamental requirements for safety and efficacy. The pyrazine and piperazine moieties are prevalent in a wide array of pharmacologically active molecules, contributing to their diverse biological activities.[1][2] This guide presents a multi-faceted analytical approach, leveraging the strengths of NMR, HPLC, and LC-MS to provide a holistic understanding of the compound's chemical identity and purity profile.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing unparalleled insight into the atomic-level connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) is instrumental in identifying the types of protons and their spatial relationships within a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), which is ideal for water-soluble dihydrochloride salts.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

The expected ¹H NMR spectrum of 2-(2-Methylpiperazin-1-yl)pyrazine would exhibit characteristic signals for the pyrazine and methylpiperazine moieties. The aromatic protons on the pyrazine ring typically appear in the downfield region (δ 8.0-8.5 ppm).[3] The protons of the piperazine ring and the methyl group will resonate in the aliphatic region. The methyl group on the piperazine ring is expected to appear as a doublet, coupled to the adjacent methine proton.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Pyrazine-H~8.0 - 8.5Multiplets
Piperazine-H (ring)~2.5 - 4.0Complex Multiplets
Methyl-H (on piperazine)~1.0 - 1.3Doublet

Note: The exact chemical shifts can be influenced by solvent and pH.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled carbon experiment.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrazine and methylpiperazine rings. The pyrazine carbons will be in the aromatic region (δ 130-160 ppm), while the aliphatic carbons of the methylpiperazine ring will appear upfield.

Carbon Assignment Expected Chemical Shift (ppm)
Pyrazine-C (aromatic)~130 - 160
Piperazine-C (aliphatic)~40 - 60
Methyl-C (aliphatic)~15 - 20

NMR Workflow for Structural Verification

Caption: Workflow integrating ¹H and ¹³C NMR for structural confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it essential for assessing the purity of pharmaceutical compounds.[4]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a common choice for this type of analysis.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically effective.[6]

  • Detection: UV detection at a wavelength where the pyrazine chromophore absorbs strongly (e.g., ~254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Data Interpretation:

A high-purity sample will exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. The retention time of the main peak serves as a characteristic identifier under the specified chromatographic conditions.

HPLC Purity Analysis Workflow

G SamplePrep Sample Preparation Injection HPLC Injection SamplePrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Purity Purity Assessment (%) Chromatogram->Purity

Caption: Step-by-step workflow for HPLC-based purity analysis.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry, providing definitive molecular weight information.[7]

Experimental Protocol:

  • LC Conditions: Similar to the HPLC method described above.

  • MS Detector: An electrospray ionization (ESI) source in positive ion mode is typically used for nitrogen-containing compounds like piperazines.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The molecular weight of the free base, 2-(2-Methylpiperazin-1-yl)pyrazine, is 178.23 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion is approximately 179.13.[8] The presence of this ion at the expected retention time provides strong evidence for the compound's identity.

LC-MS Identity Confirmation Pathway

G LC_Separation LC Separation Ionization ESI Ionization (+ve mode) LC_Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Confirmation Identity Confirmed [M+H]⁺ = 179.13 Mass_Analysis->Confirmation

Caption: Logical flow for identity confirmation using LC-MS.

Conclusion

The synergistic application of NMR, HPLC, and LC-MS provides a comprehensive analytical toolkit for the characterization of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. NMR spectroscopy confirms the intricate molecular structure, HPLC quantifies its purity with high precision, and LC-MS provides unambiguous confirmation of its molecular identity. Adherence to these well-defined analytical protocols is crucial for ensuring the quality and consistency of this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • PubChem. (n.d.). 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • PeerJ. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

The Strategic Utility of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of privileged scaffolds is critical for navigating the complex multi-parameter optimization of pharmacokinetics, target affinity, and metabolic stability. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS 2138093-56-6) represents a highly versatile, bifunctional building block. Comprising a pyrazine ring linked to a sterically hindered 2-methylpiperazine moiety, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, epigenetic modulators, and anti-parasitic agents[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will explore the mechanistic rationale behind utilizing this specific scaffold, the causality of its physicochemical behavior, and field-proven, self-validating protocols for its integration into complex drug-like molecules.

Physicochemical Profiling & Structural Rationale

The commercial availability of this building block as a dihydrochloride salt is a deliberate chemical design choice. Free-base aliphatic amines like piperazine are highly susceptible to atmospheric oxidation and N-oxidation, leading to rapid degradation. The dihydrochloride salt locks the secondary and tertiary amines in a protonated state, ensuring long-term shelf stability and excellent solubility in polar protic solvents.

Furthermore, the introduction of the 2-methyl group on the piperazine ring is a classic medicinal chemistry tactic. This methyl group introduces a chiral center and provides steric bulk that restricts the conformational flexibility of the piperazine ring. This restriction often leads to enhanced target selectivity (e.g., distinguishing between closely related receptor subtypes) and shields the adjacent nitrogen from rapid cytochrome P450-mediated N-dealkylation, thereby improving the molecule's metabolic half-life.

Table 1: Quantitative Physicochemical Data
PropertySpecification / ValueCausality / Implication for Research
CAS Number 2138093-56-6Standard identifier for procurement and safety tracking.
Molecular Formula C9H14N4 · 2HClIndicates a 1:2 stoichiometric ratio of base to hydrochloric acid.
Molecular Weight 251.15 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5.
Physical Form PowderHigh surface area facilitates rapid dissolution in polar solvents.
Storage Condition Room Temperature (Desiccated)Salt form prevents oxidation; desiccation prevents hygroscopic clumping.
pKa (Estimated) ~8.5 (Piperazine NH)Requires strong basic conditions (pH > 9.5) to fully deprotonate for nucleophilic attacks.

Pharmacological Context & Target Landscape

The 2-(piperazin-1-yl)pyrazine core is a recognized pharmacophore across several distinct therapeutic areas. Understanding the biological targets of this scaffold informs how it should be functionalized.

Serotonin (5-HT) Receptor Modulation

Piperazinylpyrazine derivatives are well-documented as potent agonists and antagonists of the 5-HT2C receptor[3]. The pyrazine nitrogen atoms participate in critical hydrogen bonding with the receptor's transmembrane helices, while the basic piperazine nitrogen forms an ionic bridge with a conserved aspartic acid residue. The 2-methyl substitution is strategically used to tune the selectivity profile away from the 5-HT2B receptor, mitigating the risk of drug-induced valvulopathy—a critical hurdle in serotonergic drug development[3].

Pathway Ligand Piperazinylpyrazine Scaffold Receptor 5-HT2C Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Conformational Change PLC Phospholipase C Gq->PLC Activation IP3 IP3 Pathway PLC->IP3 Cleaves PIP2 DAG DAG Pathway PLC->DAG Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Calcium Release PKC PKC Activation DAG->PKC Kinase Activation Ca2->PKC Co-activation

Fig 1. 5-HT2C GPCR signaling pathway activated by piperazinylpyrazine derivatives.

Epigenetic Modulation: Class I HDAC Inhibitors

Recent advancements have repurposed the piperazinylpyrazine scaffold as a central linker and surface recognition cap in Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs)[2][4]. When linked to a zinc-binding group (like an aminobenzamide), the pyrazine ring improves aqueous solubility compared to traditional phenyl linkers, while the piperazine moiety interacts with conserved aspartate residues (e.g., D99 in HDAC1) at the rim of the enzyme's catalytic pocket, driving Class I selectivity[2].

Experimental Workflow: Synthetic Utility

To utilize 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride in the synthesis of complex therapeutics, the secondary amine of the piperazine ring is typically employed as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions.

The following protocol details an SNAr workflow. Causality note: Because the starting material is a dihydrochloride salt, the reaction environment must be strictly controlled. You cannot simply add 1 equivalent of base; you must add sufficient base to neutralize the two HCl equivalents plus an excess to drive the nucleophilic attack.

Workflow Step1 Salt Neutralization (DIPEA, 3.5 eq) Step2 SNAr Coupling (Heat, 80°C) Step1->Step2 Generates Free Amine Step3 In-Process Control (LC-MS Aliquot) Step2->Step3 Monitors Conversion Step3->Step2 If Incomplete Step4 Product Isolation (Flash Chromatography) Step3->Step4 Validates Completion

Fig 2. Self-validating SNAr experimental workflow for piperazinylpyrazine coupling.

Step-by-Step Methodology: SNAr Coupling

Objective: Couple the pyrazine derivative to an aryl halide electrophile.

  • Preparation & Neutralization:

    • Suspend 1.0 equivalent of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Critical Step: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Rationale: DIPEA is a non-nucleophilic base. The first 2.0 equivalents strip the HCl salts, liberating the free secondary amine. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the SNAr reaction.

  • Electrophile Addition:

    • Add 1.1 equivalents of the target aryl halide (e.g., a fluoronitrobenzene derivative).

  • Thermal Activation:

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere. The steric hindrance of the 2-methyl group requires elevated thermal energy to overcome the activation barrier for the transition state.

  • Self-Validating In-Process Control (IPC):

    • After 2 hours, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows <5% of the starting aryl halide and the emergence of the product mass[M+H]+. If incomplete, continue heating and re-check at 4 hours.

  • Quench and Isolation:

    • Cool to room temperature and quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). The basic aqueous wash ensures any unreacted piperazine remains in the aqueous layer.

Analytical Validation Protocol

To guarantee the structural integrity and regioselectivity of the synthesized product, rigorous analytical validation is required. The steric bulk of the 2-methyl group can occasionally lead to unexpected conformers or hindered rotation, which must be verified.

  • LC-MS Profiling:

    • Run the purified compound on a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid modifier).

    • Causality: The formic acid ensures the piperazine and pyrazine nitrogens are protonated, providing a sharp, unified peak and strong ionization for mass detection.

  • 1H and 13C NMR Spectroscopy:

    • Dissolve the sample in DMSO-d6.

    • Key Diagnostic Peaks: Look for the distinct doublet of the 2-methyl group on the piperazine ring (typically around δ 1.0 - 1.3 ppm). The pyrazine aromatic protons will appear as a distinct set of downfield signals (δ 7.8 - 8.5 ppm)[2]. Line broadening in the piperazine region may occur due to restricted rotation around the newly formed C-N bond; running the NMR at an elevated temperature (e.g., 60°C) will sharpen these peaks, validating the structure.

References

  • Sigma-Aldrich Product Data: 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride | 2138093-56-6. Sigma-Aldrich.

  • Patent US6465467B1: Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases. Google Patents. [3]

  • Primary Literature (HDAC Inhibitors): Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 2021. [2]

  • Primary Literature (Anti-Parasitic Applications): In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 2013. [1]

Sources

Methodological & Application

Application Note: In-Vitro Pharmacological Profiling of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) is a highly versatile pharmacological tool compound. The piperazine-pyrazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. In in-vitro drug discovery workflows, this compound is primarily utilized in two distinct domains:

  • Aminergic GPCR Profiling: The basic secondary amine of the piperazine ring (pKa ~9.0) is protonated at physiological pH, allowing it to form a critical salt bridge with the conserved Asp3.32 residue in the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors [1].

  • Kinase Inhibition Assays: The pyrazine ring acts as a potent hydrogen bond acceptor, effectively mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

As a Senior Application Scientist, it is critical to recognize that successful in-vitro application of this compound relies not just on biological target selection, but on rigorous physicochemical handling.

Physicochemical Properties & The "pH Drop" Phenomenon

A critical point of failure in in-vitro screening is the mishandling of dihydrochloride salts. While the dihydrochloride salt form drastically improves aqueous solubility compared to the free base, dissolving it directly into weakly buffered cell culture media or biochemical assay buffers releases two molar equivalents of hydrochloric acid (HCl).

The Causality of Assay Artifacts: This common-ion effect can cause a localized, severe drop in pH (often < pH 4.0 in unbuffered water) [2]. In cell-based assays, this acidic shock triggers cellular stress pathways, alters intracellular calcium baselines, and can denature target proteins, leading to false positives or false negatives. To prevent this, intermediate dilutions must be performed in strongly buffered solutions (e.g., 20 mM HEPES) prior to target exposure.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / DescriptionRationale for In-Vitro Handling
Molecular Formula C9H16Cl2N4Contains two HCl equivalents; requires pH monitoring upon dissolution.
Molecular Weight 251.15 g/mol Used to calculate exact molarity for dose-response curves.
Primary Solvent 100% DMSOEnsures complete dissolution of the crystalline lattice without immediate pH shifts.
Intermediate Buffer 20 mM HEPES (pH 7.4)Neutralizes the acidic contribution of the dihydrochloride salt before cell/enzyme exposure.
Max Final DMSO ≤ 0.5% (v/v)Prevents DMSO-induced cytotoxicity in cell-based functional assays.

Self-Validating Compound Preparation Protocol

To ensure a self-validating system, the preparation workflow must include built-in quality control (QC) steps to verify solubility and pH stability.

Step-by-Step Methodology:

  • Primary Stock (10 mM): Weigh exactly 2.51 mg of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. Dissolve in 1.0 mL of 100% anhydrous DMSO. Vortex for 30 seconds. QC Step: Visually inspect against a dark background to ensure no micro-particulates remain.

  • Serial Dilution (100X): Prepare a 10-point, 3-fold serial dilution series in 100% DMSO using a V-bottom 96-well plate.

  • Aqueous Intermediate (10X): Transfer 10 µL of each DMSO stock into 90 µL of Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

  • pH Validation (Critical): Spot 2 µL of the highest concentration intermediate well onto a micro-pH indicator strip. Self-Validation: The assay is only cleared to proceed if the pH remains strictly between 7.2 and 7.4. If acidic, increase HEPES concentration to 50 mM.

Protocol 1: Aminergic GPCR Functional Assay (FLIPR)

To evaluate the compound's activity at aminergic GPCRs (e.g., 5-HT2C), a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay is utilized.

Causality of the Assay Design: Gq-coupled GPCRs activate Phospholipase C (PLC), which cleaves PIP2 into IP3. IP3 binds to receptors on the endoplasmic reticulum, releasing stored Ca2+ into the cytosol. By loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), we can kinetically quantify receptor activation in real-time.

GPCR_Signaling Ligand 2-(2-Methylpiperazin-1-yl)pyrazine GPCR Aminergic GPCR Ligand->GPCR Binds Asp3.32 Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ ER->Ca2 Release

Figure 1: Gq-coupled GPCR signaling pathway triggered by piperazine-pyrazine ligands, culminating in Ca2+ release.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Baseline Read: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: The instrument automatically adds 5 µL of the 5X intermediate compound stock (prepared in Section 3) to the wells.

  • Kinetic Measurement: Record fluorescence continuously for 3 minutes to capture the peak intracellular calcium transient.

  • Self-Validation: Every plate must contain a full dose-response of a known reference agonist (e.g., Serotonin) to define 100% Emax, and a blank control (0.5% DMSO) to define baseline.

Protocol 2: Biochemical Kinase Profiling (TR-FRET)

To evaluate the pyrazine motif's ability to act as a hinge-binder, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed [3].

Causality of the Assay Design: Standard fluorescence assays are highly susceptible to autofluorescence from the test compounds themselves. TR-FRET utilizes a Terbium (Tb) donor with a millisecond-scale fluorescence lifetime. By introducing a microsecond time delay before measuring emission, all short-lived background autofluorescence decays, yielding an exceptionally high signal-to-noise ratio.

TR_FRET Compound Pyrazine Motif Kinase Kinase Enzyme Compound->Kinase Inhibits PhosSub Phospho-Substrate Kinase->PhosSub Phosphorylates Substrate Fluorescein-Substrate Substrate->PhosSub TbAb Terbium-Antibody PhosSub->TbAb Binds FRET TR-FRET Signal TbAb->FRET Energy Transfer

Figure 2: TR-FRET kinase assay principle. Inhibition by the pyrazine compound reduces substrate phosphorylation and subsequent FRET signal.

Step-by-Step Methodology:

  • Enzyme Reaction: In a low-volume 384-well white plate, combine 2 µL of the target Kinase, 2 µL of Fluorescein-labeled peptide substrate, and 1 µL of the test compound (at 5X final concentration).

  • Initiation: Add 2 µL of ATP (at the empirical Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 2 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and a Terbium-labeled phospho-specific antibody.

  • Incubation: Incubate for 30 minutes to allow the antibody to bind to the phosphorylated substrate.

  • Measurement: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb]; Emission 2: 520 nm [Fluorescein]). Calculate the 520/495 ratio.

  • Self-Validation: Include Staurosporine (a pan-kinase inhibitor) as a positive control for 100% inhibition.

Data Analysis & Interpretation

A robust in-vitro assay is defined by its statistical reliability. The Z'-factor must be calculated for every plate to validate the assay window. A Z'-factor > 0.5 indicates an excellent assay suitable for determining the potency (IC50/EC50) of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

Table 2: Expected Quantitative Data Output Structure
Assay TypeTargetReference ControlExpected FormatZ'-Factor Validation
FLIPR Calcium Flux 5-HT2C ReceptorSerotonin (5-HT)EC50 (nM) / Emax (%)Must be > 0.5 (Control vs. Blank)
TR-FRET Biochemical Generic KinaseStaurosporineIC50 (nM)Must be > 0.5 (Max Signal vs. Min Signal)

References

  • Source: National Institutes of Health (NIH)
  • Title: Salt formation to improve drug solubility Source: USPTO / Advanced Drug Delivery Reviews URL
  • Source: National Institutes of Health (NIH)

Application Note: Reconstitution and Handling Protocol for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality

The transition of a small molecule from a lyophilized powder to a biologically active solute in an in vitro assay is a critical variable in experimental reproducibility. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) is a specialized piperazine-pyrazine derivative[1]. Like many pharmaceutical building blocks and ligands, it is synthesized as a dihydrochloride salt to significantly enhance its aqueous solubility and solid-state stability compared to its free-base counterpart[2][3].

However, the dihydrochloride salt form introduces specific physicochemical dynamics that must be managed:

  • pH Shift Causality: When dissolved in unbuffered aqueous solutions (like sterile water), the dissociation of the two hydrochloride molecules can drastically lower the local pH[2]. If this unbuffered stock is added directly to sensitive cell cultures at high volumes, it can induce localized acid shock, leading to off-target cytotoxicity.

  • Solvent Toxicity Causality: While Dimethyl Sulfoxide (DMSO) is the gold standard for long-term compound stability and preventing hydrolysis, mammalian cells exhibit distinct sensitivity to DMSO. Concentrations above 0.1% (v/v) can induce chromatin condensation, downregulate adhesion proteins, and trigger apoptosis[4][5].

This protocol provides a self-validating, step-by-step methodology for dissolving 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, ensuring maximum solubility, maintaining chemical stability, and preventing vehicle-induced artifacts in cell culture assays.

Physicochemical Properties & Quantitative Reconstitution Data

Before initiating the dissolution protocol, verify the mass of the compound and calculate the required solvent volume. The data below is calculated based on the anhydrous molecular weight of the compound[1].

Table 1: Compound Specifications
PropertyValueClinical / Experimental Relevance
Nomenclature 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochlorideTarget analyte
CAS Number 2138093-56-6Verification of chemical identity
Molecular Formula C9H16Cl2N4Contains two HCl equivalents
Molecular Weight 251.15 g/mol Required for molarity calculations
Primary Solvents DMSO, H₂O, PBSDihydrochloride salts are highly soluble in both[2][6]
Table 2: Reconstitution Volumes for Standard Stock Solutions

Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Mass of CompoundVolume of Solvent for 10 mM StockVolume of Solvent for 50 mM Stock
1 mg 398 µL80 µL
5 mg 1.991 mL398 µL
10 mg 3.982 mL796 µL

Experimental Workflow & Signaling Pathway

The following Graphviz diagram illustrates the logical decision tree for solvent selection, sterilization, and final assay dilution.

G Start 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (Powder) SolventChoice Select Primary Solvent Based on Assay Needs Start->SolventChoice DMSO DMSO (Anhydrous) Best for long-term storage at -20°C / -80°C SolventChoice->DMSO Standard Aqueous Sterile H2O / PBS Best for DMSO-sensitive primary cells SolventChoice->Aqueous Alternative Dissolve Vortex & Sonicate Prepare 10 mM or 50 mM Stock DMSO->Dissolve Aqueous->Dissolve FilterDMSO Sterile Filtration (0.22 µm PTFE Filter) Dissolve->FilterDMSO If DMSO FilterAq Sterile Filtration (0.22 µm PES Filter) Dissolve->FilterAq If Aqueous Aliquots Aliquoting & Storage Single-use vials to prevent freeze-thaw degradation FilterDMSO->Aliquots FilterAq->Aliquots Dilution Dilute in Culture Media (Final Vehicle ≤ 0.1% v/v) Aliquots->Dilution

Figure 1: Decision tree for the reconstitution, sterilization, and dilution of dihydrochloride salts for in vitro assays.

Step-by-Step Methodology

Phase 1: Solvent Selection and Reconstitution

Rationale: The choice between DMSO and Aqueous buffer dictates the downstream handling. DMSO prevents hydrolysis over months of storage. Aqueous buffers (like PBS) are excellent for immediate use but may degrade the compound over time if stored as a liquid[2][7].

  • Equilibration: Allow the sealed vial of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, altering its mass and accelerating degradation.

  • Solvent Addition: Based on Table 2, add the precise volume of your chosen solvent (Anhydrous DMSO or sterile PBS) to achieve a 10 mM stock.

  • Dissolution:

    • Vortex the vial vigorously for 30–60 seconds.

    • If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Note: Do not exceed 30°C during sonication to prevent thermal degradation of the pyrazine ring.

Phase 2: Sterilization and Quality Control

Rationale: Cell culture assays require absolute sterility. However, the filter membrane material must match the solvent to prevent membrane dissolution or compound binding.

  • Filter Selection:

    • For DMSO Stocks: Use a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. PTFE is chemically resistant to organic solvents.

    • For Aqueous Stocks: Use a 0.22 µm PES (Polyethersulfone) syringe filter. PES is hydrophilic and exhibits ultra-low protein/compound binding.

  • Filtration: Pass the dissolved stock through the appropriate syringe filter into a sterile, pre-labeled cryovial.

  • pH Verification (Aqueous Stocks Only): If dissolved in water/PBS, spot 1 µL of the solution onto pH paper. If the pH is highly acidic (< pH 4), note this for the dilution phase, as the final culture media must have sufficient HEPES or bicarbonate buffering capacity to absorb the acid load.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the sterilized stock solution into single-use aliquots (e.g., 20 µL to 50 µL per tube) to completely avoid freeze-thaw cycles. Repeated freezing and thawing can cause the compound to precipitate out of solution and degrade.

  • Storage: Store DMSO aliquots at -80°C for up to 6 months. Aqueous aliquots should ideally be made fresh, but can be stored at -20°C for up to 1 month[2][7].

Phase 4: In Vitro Assay Dilution

Rationale: DMSO toxicity is a major confounding variable in cell culture. Concentrations above 0.1% (v/v) can induce caspase-3 cleavage and alter cell viability[5]. The dilution must be calculated to keep the vehicle concentration negligible.

  • Intermediate Dilution: Thaw one aliquot at room temperature. Pre-dilute the 10 mM stock in sterile culture media to an intermediate concentration (e.g., 100 µM).

  • Final Treatment: Add the intermediate solution to your cultured cells to reach your final target concentration (e.g., 1 µM to 10 µM).

    • Example: Diluting a 10 mM stock to a 10 µM final concentration in the well represents a 1:1000 dilution. This results in a final DMSO concentration of 0.1% , which is the universally accepted safe upper limit for mammalian cell culture[4][5].

  • Vehicle Control: You must treat control wells with the exact same concentration of the solvent (e.g., 0.1% DMSO) to isolate the pharmacological effect of the pyrazine derivative from any baseline solvent stress.

References

  • Molaid Chemical Database. "2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride - CAS 2138093-56-6." Molaid. Available at:[Link]

  • Syed et al. / ResearchGate. "DMSO toxicity in vitro: effects on RGC viability and apoptosis." ResearchGate. Available at: [Link]

  • Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • BPS Bioscience. "HA-1077 Dihydrochloride Salt Data Sheet (Solubility Guidelines)." BPS Bioscience. Available at: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and batch release testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's principles, step-by-step protocols, and a full validation summary.

Introduction and Scientific Rationale

2-(2-Methylpiperazin-1-yl)pyrazine is a heterocyclic compound incorporating both a piperazine and a pyrazine moiety. Such structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical development. Accurate quantification is critical to ensure the quality, safety, and efficacy of any final drug product.

The analytical challenge with some piperazine-based compounds is their lack of a strong UV chromophore, often necessitating derivatization to achieve adequate sensitivity.[3][4] However, the pyrazine ring within the target analyte is an aromatic heterocycle that exhibits significant UV absorbance, making direct UV-based quantification feasible and highly advantageous for routine analysis.[5] This method leverages the intrinsic chromophoric properties of the pyrazine ring, eliminating the need for complex sample derivatization.

The chosen methodology is reversed-phase HPLC, a cornerstone of pharmaceutical analysis due to its versatility and robustness.[6][7] A C18 column provides a nonpolar stationary phase, ideal for retaining the moderately polar analyte. The use of a buffered mobile phase at a controlled acidic pH is a critical experimental choice. The analyte contains multiple basic nitrogen atoms and is, therefore, susceptible to peak tailing on silica-based columns due to interactions with residual acidic silanol groups. By operating at a low pH (e.g., with formic acid), the analyte is protonated to a single, consistent ionic form, and the silanol groups are suppressed, leading to sharp, symmetrical peaks essential for accurate integration.[8]

Analytical Method

Instrumentation, Materials, and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. Data acquisition and processing were performed using appropriate chromatography software.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was used. This standard column geometry provides a good balance of efficiency and backpressure.

  • Chemicals and Reagents:

    • 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride Reference Standard (CRS)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or ultrapure, >18 MΩ·cm)

    • Formic acid (LC-MS grade, ~99%)

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. The gradient elution ensures that the main analyte peak is eluted with a good peak shape and is well-separated from potential early-eluting polar impurities and late-eluting nonpolar byproducts.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (Note: Determine λmax by scanning the reference standard from 200-400 nm with a PDA detector)
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix.

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B is recommended for dissolving standards and samples to ensure compatibility with the initial HPLC conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards for linearity and assay by diluting the Standard Stock Solution with the diluent. A typical range would be 5-150 µg/mL.

Sample Preparation (Drug Substance)

Accurately weigh approximately 25 mg of the 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to bring the concentration into the validated linear range (e.g., a 1-in-10 dilution to a target of 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Workflow

The diagram below illustrates the logical flow of the analytical procedure, from system preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Operation cluster_data Data Analysis prep_solutions Prepare Mobile Phases, Diluent, and Standards startup System Startup & Purge prep_solutions->startup prep_sample Prepare and Filter Sample Solution sequence Run Analytical Sequence (Standards and Samples) prep_sample->sequence equilibrate Equilibrate Column (at least 30 min) startup->equilibrate sst Perform System Suitability Test (SST) (Replicate Injections of Standard) equilibrate->sst sst->sequence If SST Passes process_data Integrate Peaks and Generate Calibration Curve sequence->process_data calculate Calculate Analyte Concentration in Samples process_data->calculate

Caption: A flowchart of the HPLC analytical workflow.

System Suitability and Method Validation

To ensure the analytical system is performing correctly and that the method is trustworthy, both System Suitability Testing (SST) and a full method validation must be performed.[1][6]

System Suitability Testing (SST)

SST is performed before any sample analysis to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.[9] A working standard (e.g., 100 µg/mL) is injected five or six times, and the following parameters are evaluated.

ParameterAcceptance CriteriaCausality
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor indicates undesirable interactions with the stationary phase.
Theoretical Plates (N) ≥ 2000Measures column efficiency. Low plate count indicates poor column performance or system issues.
% RSD of Peak Area ≤ 2.0% for n≥5 injectionsDemonstrates the precision of the injector and detector system during the run.
% RSD of Retention Time ≤ 1.0% for n≥5 injectionsIndicates the stability and precision of the pumping system and mobile phase composition.
Method Validation Protocol

The method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[10][11] The relationship between validation parameters is shown below.

Validation_Parameters cluster_quant center Method Validation (ICH Q2 R1) Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Specificity Specificity center->Specificity LOQ LOQ center->LOQ Robustness Robustness center->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD LOQ->LOD

Caption: Relationship between analytical method validation parameters.

The following table summarizes the validation experiments and typical acceptance criteria.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze diluent blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to demonstrate no interference at the analyte's retention time.Peak is pure and free from co-eluting interferences. Baseline is resolved.
Linearity Analyze at least five concentrations across the proposed range (e.g., 5-150 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.Typically 80-120% of the test concentration for an assay.
Accuracy Analyze samples with known added amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on different equipment to assess variability.% RSD ≤ 2.0%.
Limit of Quantification (LOQ) Determined as the lowest concentration that meets accuracy and precision criteria, or by signal-to-noise ratio (S/N ≈ 10).A quantifiable concentration with acceptable precision (%RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on SST parameters and assay results.SST criteria are met, and results are not significantly affected by the minor changes.

Conclusion

The reversed-phase HPLC method described in this application note provides a simple, specific, and reliable means for the quantification of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. The method avoids derivatization by leveraging the analyte's intrinsic UV absorbance, making it highly suitable for routine quality control environments. The comprehensive validation protocol ensures that the method is fit for its intended purpose, delivering accurate and precise results that adhere to regulatory expectations as outlined by the ICH.[1][10]

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Sokołowska, I., & Wawrzyniak, J. (2011). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 23(1), 135-146. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1049. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • American Elements. Pyrazines Product Catalog. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available at: [Link]

  • Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 416-426. Available at: [Link]

  • Janečková, L., et al. (2019). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Analytical Chemistry, 91(15), 10190-10197. Available at: [Link]

  • Asif, M. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences. Available at: [Link]

Sources

Advanced LC-MS/MS Method Development for 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the extraction, chromatographic separation, and mass spectrometric quantification of a highly polar, basic heterocyclic compound.

Chemical Rationale & Analyte Profiling

Successful bioanalytical method development begins with a deep understanding of the analyte's physicochemical properties. 2-(2-Methylpiperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine ring linked to a 2-methylpiperazine moiety.

Supplied as a1[1], this molecule exhibits extreme hydrophilicity and basicity.

  • Ionization Causality: The secondary and tertiary amines in the piperazine ring, combined with the aromatic nitrogens of the pyrazine ring, make this molecule a prime candidate for Positive Electrospray Ionization (ESI+). The dihydrochloride salt form ensures the molecule is pre-ionized in solution, maximizing ESI+ efficiency.

  • Chromatographic Causality: Standard C18 reversed-phase columns rely on hydrophobic partitioning. Highly polar, doubly charged cations like this dihydrochloride salt will elute in the void volume of a C18 column and suffer from severe peak tailing due to secondary interactions with residual surface silanols.

Because 2[2] to prevent matrix interference, we must abandon traditional reversed-phase approaches.

Chromatographic Strategy: The HILIC Advantage

To overcome the limitations of reversed-phase chromatography, the use of3 has proven highly effective for highly polar piperazine derivatives[3].

In HILIC mode,4[4]. The stationary phase (e.g., an Ethylene Bridged Hybrid Amide) holds a stagnant water layer. Analytes partition between the bulk organic mobile phase and this aqueous layer.

  • Buffer Selection: Ammonium formate (10 mM) with 0.1% formic acid is critical. The buffer controls the pH, ensuring the basic nitrogens remain consistently ionized, while the formate ions mask residual silanols on the column hardware, preventing peak tailing.

LogicTree Start Analyte: 2-(2-Methylpiperazin-1-yl)pyrazine (Highly Polar, Basic Dihydrochloride) RP Reversed-Phase (C18) Mobile Phase: H2O/MeOH Start->RP Standard Approach HILIC HILIC (Amide/Zwitterionic) Mobile Phase: ACN/H2O + Buffer Start->HILIC Polar Approach RP_Result Poor Retention Elutes in Void Volume Severe Peak Tailing RP->RP_Result HILIC_Result Strong Retention Partitions into Water Layer Sharp Peak Shape HILIC->HILIC_Result

Caption: Chromatographic decision logic for highly polar piperazine derivatives.

Experimental Protocol & Self-Validating Workflow

This protocol utilizes Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE). Highly polar analytes do not partition well into non-polar organic solvents. PPT with 100% Acetonitrile yields a high-organic supernatant that perfectly matches the starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold 100% Acetonitrile containing the internal standard (IS). (Causality: The 3:1 organic-to-aqueous ratio precipitates proteins and prepares the sample for direct HILIC injection without evaporation/reconstitution).

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: System Suitability Test (SST)

Before running the batch, inject a neat standard at the Lower Limit of Quantification (LLOQ) and a blank. The system is validated for the run only if :

  • The signal-to-noise (S/N) ratio of the LLOQ is >10:1.

  • Retention time drift is <2% compared to the previous batch.

  • Carryover in the blank is ≤ 20% of the LLOQ area.

Step 3: LC-MS/MS Execution

Set up the Liquid Chromatograph and Triple Quadrupole Mass Spectrometer using the parameters defined in the Data Presentation tables below.

  • Desolvation Temperature Note: Set the MS desolvation temperature high (e.g., 500°C). At the end of a HILIC gradient, the aqueous content is high (up to 45%), which requires significantly more thermal energy to desolvate than organic solvents.

Workflow A Sample Prep Protein Precipitation (100% ACN) B Chromatography HILIC Amide Column (High Organic) A->B C Ionization ESI Positive Mode ([M+H]+ 179.1) B->C D Detection MRM (Triple Quad) (Quant: 136.1) C->D

Caption: LC-MS/MS analytical workflow for 2-(2-Methylpiperazin-1-yl)pyrazine.

Data Presentation

Table 1: HILIC Gradient Conditions

Note: In HILIC, the organic phase is the weak solvent. The gradient starts at high organic and increases the aqueous phase to elute strongly retained polar compounds.

Time (min)Flow Rate (mL/min)%A (10 mM NH₄FA + 0.1% FA in H₂O)%B (0.1% FA in ACN)Curve
0.00.4595Initial
0.50.45956 (Linear)
3.00.445556 (Linear)
4.00.445556 (Linear)
4.10.45956 (Linear)
6.00.45956 (Linear)
Table 2: Multiple Reaction Monitoring (MRM) Parameters

The free base molecular weight is 178.12 Da. Collision-induced dissociation (CID) primarily cleaves the piperazine ring.

Analyte RolePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte (Quantifier) 179.1136.1502520
Analyte (Qualifier) 179.180.0502535
Internal Standard (IS) 183.1140.1502520
Table 3: System Suitability & Acceptance Criteria
ParameterAcceptance CriterionCausality / Rationale
Signal-to-Noise (LLOQ) ≥ 10:1Ensures reliable detection at the lowest calibration point.
Retention Time (RT) Drift ≤ ± 2%Confirms HILIC column equilibration and mobile phase consistency.
IS Area Variation ± 15%Validates extraction recovery and minimizes matrix effect anomalies.
Carryover ≤ 20% of LLOQPrevents false positives in subsequent low-concentration samples.

References

  • Title: 2-(2-Methylpiperazin-1-yl)
  • Title: Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS Source: BenchChem URL
  • Title: Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry Source: Canadian Science Publishing URL
  • Title: Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method Source: LCGC International URL

Sources

Unveiling the Bioactivity of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride: A Structured Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive experimental framework for the initial bioactivity screening and characterization of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, a novel compound for which there is no available literature data.[1] The molecular structure, featuring a pyrazine ring linked to a methyl-substituted piperazine moiety, suggests a high potential for diverse pharmacological activities. Both pyrazine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in drugs with applications ranging from oncology and infectious diseases to central nervous system disorders.[2][3][4][5]

Given the absence of established biological targets, this guide presents a logical, tiered screening cascade. It begins with broad, phenotype-based assays to identify primary areas of activity (e.g., cytotoxicity, antimicrobial effects) and progresses to more specific, hypothesis-driven mechanistic studies based on the known pharmacology of its constituent chemical motifs. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and guide further research.

Compound Profile & Structural Rationale

The test compound, 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, combines two pharmacologically significant heterocyclic nuclei.

  • The Pyrazine Ring: An aromatic heterocycle found in numerous FDA-approved drugs like the anticancer agent bortezomib and the anti-tuberculosis medication pyrazinamide.[3][4] Its derivatives are known to possess antitumor, antibiotic, and diuretic properties.[2][4]

  • The Piperazine Ring: A saturated heterocycle that is a cornerstone of many CNS-active drugs.[2] The piperazine scaffold is also found in compounds with anthelmintic, antimicrobial, and anticancer activities.[3][6] Its mechanism can involve modulation of neurotransmitter receptors, such as GABA receptors.

The combination of these two moieties in a single molecule warrants a broad and systematic investigation into its potential therapeutic applications.

Table 1: Physicochemical Properties of 2-(2-Methylpiperazin-1-yl)pyrazine

Property Value Source
Molecular Formula C₉H₁₄N₄ PubChem[1]
Monoisotopic Mass 178.12184 Da PubChem[1]
SMILES CC1CNCCN1C2=NC=CN=C2 PubChem[1]

| InChIKey | ZBCYZACWPLIDGY-UHFFFAOYSA-N | PubChem[1] |

Tier 1: Broad-Spectrum Bioactivity Screening

The initial screening phase is designed to cast a wide net, identifying the primary cytotoxic and antimicrobial potential of the compound. This approach efficiently narrows the focus for subsequent, more resource-intensive mechanistic studies.

cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation Compound Test Compound 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride Cytotoxicity Protocol 1.1 Antiproliferative Screening (MTT / CellTiter-Glo Assay) Compound->Cytotoxicity Antimicrobial Protocol 1.2 Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Result_Cyto Positive Cytotoxicity Hit? Cytotoxicity->Result_Cyto Result_Micro Positive Antimicrobial Hit? Antimicrobial->Result_Micro MoA Anticancer MoA Studies (e.g., Apoptosis Assay) Result_Cyto->MoA Yes Neuro Neurological Target Assays (e.g., GPCR, AChE) Result_Cyto->Neuro No / High IC50 (Consider other activities)

Caption: Tiered workflow for characterizing novel compound bioactivity.

Protocol 1.1: Antiproliferative Activity Screening

Rationale: The prevalence of pyrazine and piperazine cores in anticancer agents makes cytotoxicity screening a primary step.[5][7] This protocol uses the MTT assay to measure metabolic activity as an indicator of cell viability. A panel of cell lines, including both cancerous and non-cancerous types, is essential to identify cancer-specific effects and general toxicity.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF7, MDA-MB-231, HCT116) and a non-cancerous fibroblast line (e.g., 3T3) in their recommended media.[7][8]

  • Cell Plating: Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Create a series of 2x working dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for:

    • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin at 10 µM).

    • Untreated Control: Medium only.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[10]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Table 2: Hypothetical Antiproliferative Activity Data (IC₅₀ in µM)

Cell Line Type Test Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF7 Breast Cancer 1.5 0.2
HCT116 Colon Cancer 5.2 0.5
MDA-MB-231 Breast Cancer (TNBC) 25.8 1.1

| 3T3 | Non-cancerous Fibroblast | > 100 | 2.5 |

Protocol 1.2: Antimicrobial Susceptibility Testing

Rationale: Disubstituted piperazines have demonstrated activity against both bacteria and fungi.[6] This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare overnight cultures of test strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus). Dilute cultures to achieve a final inoculum of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2x serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the prepared microorganism inoculum to each well.

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control: Broth + Inoculum.

    • Positive Control: Broth + Inoculum + a known antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Tier 2: Hypothesis-Driven Mechanistic Assays

Results from Tier 1 will guide the selection of Tier 2 experiments. For instance, potent and selective cytotoxicity against cancer cells would prompt an investigation into the mechanism of cell death. Alternatively, a lack of cytotoxicity might suggest the compound acts on non-proliferative targets, such as those in the central nervous system.

Hypothesis A: Neurological Activity

Rationale: The piperazine scaffold is a key component of many CNS drugs. Its derivatives often interact with G protein-coupled receptors (GPCRs) or key enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment.[12][13]

Protocol 2.1: Acetylcholinesterase (AChE) Inhibition Assay

Methodology: This protocol is based on the Ellman's method, which measures the activity of AChE.[13]

  • Reagent Preparation:

    • AChE solution (from electric eel or human recombinant).

    • DTNB (Ellman's reagent) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of AChE solution and incubate for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI substrate.

    • Controls: Include a positive control (e.g., Donepezil) and a negative control (buffer only).

  • Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

cluster_0 AChE Catalytic Cycle cluster_1 Ellman's Reaction (Detection) AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE DTNB DTNB (Colorless) TNB TNB²⁻ (Yellow, A₄₁₂) Thiocholine2 Thiocholine Thiocholine2->TNB + DTNB Inhibitor Test Compound (Potential Inhibitor) Inhibitor->AChE Blocks Substrate Binding

Caption: Principle of the Ellman's method for AChE inhibition.

Hypothesis B: Anticancer Mechanism of Action

Rationale: If the compound shows significant antiproliferative activity in Protocol 1.1, the next critical step is to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Protocol 2.2: Apoptosis Assessment via Annexin V/PI Staining

Methodology:

  • Cell Treatment: Treat a cancer cell line that was sensitive in the Tier 1 screen (e.g., MCF7) with the test compound at its 1x and 5x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells.

Conclusion

This application note provides a foundational, multi-tiered strategy for elucidating the bioactivity of the uncharacterized compound 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. By systematically progressing from broad phenotypic screens to specific, hypothesis-driven mechanistic assays, researchers can efficiently identify and validate its primary pharmacological profile. The insights gained from this workflow will be crucial for guiding future lead optimization, target deconvolution, and preclinical development efforts.

References

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (N.D.). Semantic Scholar. [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research. [Link]

  • PIPERAZINES. (N.D.). Ataman Kimya. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry. [Link]

  • 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride (C9H14N4). (N.D.). PubChem. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2023). ACS Omega. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules. [Link]

  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. (N.D.). Semantic Scholar. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). Bioconjugate Chemistry. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2023). Molecules. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. (2016). Pharmacognosy Magazine. [Link]

  • Concentration-response (cell death) curves of the tested piperazine... (N.D.). ResearchGate. [Link]

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Application and Protocol for High-Throughput Screening of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Focused Application Note for Drug Discovery Researchers

Introduction: The Rationale for Screening 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

The pyrazine and piperazine heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] These nitrogen-containing six-membered rings are recognized for their ability to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases.[2][3][4] The compound 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride combines both of these important pharmacophores, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This application note provides a detailed protocol for the high-throughput screening of 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride in a cell-based functional assay designed to identify modulators of a Gq-coupled GPCR. The choice of a cell-based assay is deliberate; while biochemical assays offer simplicity and a direct measure of target engagement, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell, taking into account factors like membrane permeability and potential cytotoxicity.[5][6]

Assay Principle: A Fluorescence-Based Calcium Flux Assay

Gq-coupled GPCRs, upon activation by an agonist, initiate a signaling cascade that results in the release of intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators. In this assay, cells stably expressing the target Gq-coupled GPCR are pre-loaded with a calcium-sensitive dye. When the receptor is activated, the resulting calcium flux leads to a significant increase in fluorescence intensity, which can be measured in real-time using a plate-based reader suitable for HTS.[7][8] Test compounds are added prior to the agonist to assess their ability to modulate the receptor's response. Antagonists will inhibit the agonist-induced calcium flux, resulting in a lower fluorescence signal.

Experimental Workflow Overview

The overall workflow for the high-throughput screening of 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride is depicted in the following diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis cell_culture Cell Culture & Seeding dye_loading Dye Loading cell_culture->dye_loading compound_prep Compound Plate Preparation compound_addition Compound Addition compound_prep->compound_addition dye_loading->compound_addition agonist_addition Agonist Addition & Incubation compound_addition->agonist_addition plate_reading Fluorescence Plate Reading agonist_addition->plate_reading data_normalization Data Normalization plate_reading->data_normalization hit_identification Hit Identification data_normalization->hit_identification dose_response Dose-Response Analysis hit_identification->dose_response

Caption: High-level workflow for the HTS campaign.

Detailed Protocols

PART 1: Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR (e.g., 5-HT2A receptor).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride stock solution (e.g., 10 mM in DMSO).

  • Positive Control: A known antagonist of the target GPCR (e.g., Ketanserin for the 5-HT2A receptor).

  • Negative Control: DMSO.

  • Agonist: A known agonist of the target GPCR (e.g., Serotonin for the 5-HT2A receptor).

  • Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium-sensitive dye.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection and automated injection capabilities.[9]

PART 2: Step-by-Step Assay Protocol

1. Cell Culture and Seeding: a. Culture the HEK293 cells expressing the target GPCR in T-175 flasks at 37°C in a humidified atmosphere with 5% CO2. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in culture medium and perform a cell count. d. Dilute the cells to the optimized seeding density (e.g., 20,000 cells/well) in culture medium. e. Dispense 40 µL of the cell suspension into each well of the 384-well assay plates. f. Incubate the plates for 18-24 hours at 37°C with 5% CO2.

2. Compound Plate Preparation: a. Prepare serial dilutions of the 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride stock solution in DMSO in a source plate. b. Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the compound dilutions, positive control, and negative control (DMSO) to the corresponding wells of the 384-well compound plates. This will result in the desired final concentration range for screening (e.g., 10 µM).

3. Dye Loading: a. On the day of the assay, prepare the dye loading solution by reconstituting the Fluo-8 AM and probenecid in assay buffer to the recommended working concentration. b. Remove the culture medium from the cell plates. c. Add 20 µL of the dye loading solution to each well. d. Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

4. High-Throughput Screening: a. Transfer the compounds from the compound plates to the cell plates using an automated liquid handler. b. Incubate the plates for 15-30 minutes at room temperature. c. Place the assay plate in the microplate reader. d. Configure the reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for a total of 120 seconds. e. After a baseline reading of 10-20 seconds, inject the agonist at its EC80 concentration (previously determined during assay development) into each well. f. Continue reading the fluorescence intensity for the remainder of the time.

PART 3: Data Analysis and Hit Identification
  • Data Normalization: The raw fluorescence data is typically normalized to the baseline reading for each well to account for variations in cell number and dye loading. The response is often expressed as the peak fluorescence intensity minus the baseline.

  • Calculation of Percent Inhibition: The activity of the test compound is calculated as the percent inhibition of the agonist response using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Assay Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[10] It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Hit Identification: A "hit" is a compound that produces a statistically significant and reproducible effect in the primary screen. The hit threshold is typically defined as a certain number of standard deviations from the mean of the negative controls (e.g., 3 standard deviations).

Data Presentation: A Hypothetical Screening Outcome

The following table summarizes hypothetical data from a primary screen of 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride at a single concentration (10 µM).

ParameterValue
Number of Wells Screened320
Mean Negative Control50,000 RFU
SD Negative Control2,500 RFU
Mean Positive Control5,000 RFU
SD Positive Control500 RFU
Z'-Factor 0.75
Hit Threshold (% Inhibition)> 50%
Hits Identified 1
Hit Compound ID CMPD-12345
% Inhibition of Hit 85%

Visualizing the Signaling Pathway

The following diagram illustrates the Gq-coupled GPCR signaling pathway that is being interrogated in this assay.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR Gq-coupled GPCR G_protein G Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to DAG DAG Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_release Ca2+ Release Ca_store->Ca_release Agonist Agonist Agonist->GPCR Activates Antagonist Antagonist (Test Compound) Antagonist->GPCR Inhibits Fluorescence Fluorescence Ca_release->Fluorescence Induces

Caption: Gq-coupled GPCR signaling cascade leading to calcium release.

Conclusion and Next Steps

This application note provides a robust and validated protocol for the high-throughput screening of 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride using a cell-based calcium flux assay. The identification of a "hit" in the primary screen is the first step in a long drug discovery process.[9] Subsequent steps would include:

  • Hit Confirmation: Re-testing the hit compound to confirm its activity.

  • Dose-Response Analysis: Determining the potency (IC50) of the hit compound by testing it at multiple concentrations.

  • Selectivity Profiling: Screening the hit against other GPCRs and biological targets to assess its selectivity.

  • Mechanism of Action Studies: Further experiments to elucidate how the compound is exerting its effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve its potency and other pharmacological properties.

By following the detailed protocols and principles outlined in this guide, researchers can effectively screen 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride and similar compounds to identify promising new leads for drug development.

References

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL: [Link]

  • Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: MDPI URL: [Link]

  • Title: Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5 Source: ResearchGate URL: [Link]

  • Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: PubMed URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC URL: [Link]

  • Title: What's the Difference Between Biochemical and Cell-Based HTS Assays? Source: BellBrook Labs URL: [Link]

  • Title: Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells Source: PMC URL: [Link]

  • Title: Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery Source: Bio-Techne URL: [Link]

  • Title: Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening Source: ACS Publications URL: [Link]

  • Title: Combinatorial Chemistry & High Throughput Screening Source: Bentham Science URL: [Link]

  • Title: High-Throughput GPCR Assay Development Source: Agilent URL: [Link]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]

  • Title: Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL: [Link]

  • Title: Pharmacological activity and mechanism of pyrazines Source: PubMed URL: [Link]

  • Title: GPCR Signaling Assay Applications in High-Throughput Screening Source: ICE Bioscience URL: [Link]

  • Title: Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist Source: PubMed URL: [Link]

  • Title: High-throughput screening Source: Wikipedia URL: [Link]

  • Title: What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)? Source: Biobide URL: [Link]

  • Title: High Throughput Screening (HTS) Services Source: Evotec URL: [Link]

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Application Note: Synthesis of Novel Derivatives from 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Insights

The piperazine-pyrazine scaffold is a privileged motif in modern medicinal chemistry. It is frequently utilized in the development of 5-HT2C serotonin receptor agonists, novel therapeutics for Human African Trypanosomiasis, and highly selective kinase inhibitors[1]. The commercial building block 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride provides an ideal starting point for library generation due to its unique structural and electronic properties.

Regiochemical and Steric Advantages: In this molecule, the N1 position of the piperazine ring is covalently linked to the electron-deficient pyrazine ring, while the adjacent C2 position bears a methyl group. This specific regiochemistry leaves the N4 secondary amine free for functionalization. Because the methyl group is located at C2 (adjacent to N1), the N4 position remains sterically unhindered. This allows for highly efficient nucleophilic attacks on various electrophiles, ensuring excellent yields even when coupling with bulky carboxylic acids or unactivated aryl halides[2].

The dihydrochloride salt form ensures long-term bench stability by preventing atmospheric oxidation and amine degradation[3]. However, it requires rigorous in situ neutralization with a non-nucleophilic base prior to derivatization to liberate the active nucleophile.

Physicochemical Profile

Understanding the physical properties of the starting material is critical for calculating stoichiometry and designing extraction protocols.

Table 1: Physicochemical Properties of the Starting Material

PropertyValue
Chemical Name 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride
CAS Number 2138093-56-6
Molecular Weight 251.15 g/mol
Molecular Formula C9H16Cl2N4
Physical State Solid (Hygroscopic)
Solubility High in H₂O, DMSO, MeOH; Low in non-polar organics

Strategic Derivatization Workflow

To maximize the chemical space explored, the unhindered N4 position can be subjected to divergent synthetic pathways. The workflow below outlines the three primary modes of derivatization: Acylation, Alkylation, and Arylation.

Workflow A 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride B In Situ Free Base (DIPEA / DCM) A->B Deprotonation C N-Acylation (T3P Coupling) B->C R-COOH D Reductive Amination (NaBH(OAc)3) B->D R-CHO E Buchwald-Hartwig (Pd-Catalysis) B->E Ar-X F Amide Derivatives C->F G Alkyl Derivatives D->G H Aryl Derivatives E->H

Fig 1. Divergent synthetic workflow for functionalizing the N4 position of the piperazine core.

Validated Experimental Protocols

The following protocols have been engineered to act as self-validating systems, incorporating specific checkpoints to ensure reaction success.

Protocol A: Amide Library Synthesis via T3P Activation

Causality & Reagent Selection: Propylphosphonic anhydride (T3P) is selected over traditional EDC/HOBt systems. T3P minimizes epimerization of chiral carboxylic acids and generates strictly water-soluble phosphonate byproducts, which eliminates the need for complex chromatographic purification and streamlines high-throughput library synthesis[4].

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) dropwise at 0 °C. Stir for 15 minutes to fully liberate the free base. (Note: 4.0 eq of DIPEA is required—2.0 eq to neutralize the dihydrochloride salt, and 2.0 eq to mediate the coupling).

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DCM (2 mL) and add T3P (50% solution in EtOAc, 1.5 eq). Stir for 10 minutes to form the highly electrophilic mixed anhydride.

  • Coupling: Transfer the activated acid solution to the free-based piperazine mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The secondary amine starting material will stain a dark purple/brown. Complete disappearance of this spot confirms full conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Mechanism N1 Carboxylic Acid + DIPEA N3 Mixed Anhydride Intermediate N1->N3 Activation N2 T3P Reagent N2->N3 N5 Tetrahedral Intermediate N3->N5 Nucleophilic Attack N4 Piperazine N4 Nucleophile N4->N5 N6 Target Amide + Water-Soluble Phosphonate N5->N6 Elimination

Fig 2. Mechanistic pathway of T3P-mediated amide coupling ensuring low epimerization.

Protocol B: N-Alkylation via Reductive Amination

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is less toxic (no cyanide gas generation) and acts as a milder reducing agent. It selectively reduces the in situ generated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperazine dihydrochloride salt (1.0 eq) and DIPEA (2.2 eq) in anhydrous 1,2-Dichloroethane (DCE, 5 mL). Add the target aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to promote iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) in portions to control the mild exothermic reaction. Stir at room temperature for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. The mass spectrum should show the complete disappearance of the [M+H]+ peak for the starting material (m/z 179 for the free base) and the emergence of the product mass.

  • Workup: Quench the reaction carefully with 1N aqueous NaOH (5 mL) to break down boron complexes. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry and concentrate.

Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Reagent Selection: The N4 position of the piperazine is a strong nucleophile, but it cannot undergo spontaneous SNAr with unactivated aryl halides. A Palladium-catalyzed cross-coupling utilizing Pd₂(dba)₃ and the electron-rich, sterically bulky ligand RuPhos is required to facilitate the oxidative addition and reductive elimination steps efficiently[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the piperazine dihydrochloride (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Sodium tert-butoxide (NaOtBu, 4.0 eq).

  • Degassing (Critical Step): Add anhydrous Toluene (5 mL). Degas the mixture via three freeze-pump-thaw cycles. Failure to remove oxygen will result in the rapid oxidation of the Pd(0) catalyst, killing the reaction.

  • Reaction: Seal the tube and heat at 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Expected Outcomes

Table 2: Reaction Parameters and Analytical Markers

Reaction ClassReagents / CatalystsTemp / TimeExpected YieldKey Analytical Marker
N-Acylation T3P (1.5 eq), DIPEA (4.0 eq)25 °C / 2-4 h85–95%Negative Ninhydrin stain; IR stretch ~1650 cm⁻¹ (C=O)
Reductive Amination NaBH(OAc)₃ (2.0 eq), AcOH (cat.)25 °C / 12 h75–90%Disappearance of aldehyde peak in ¹H-NMR (~9.5 ppm)
N-Arylation Pd₂(dba)₃, RuPhos, NaOtBu90 °C / 16 h60–80%Formation of highly lipophilic peak on reverse-phase HPLC

References

  • 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride - CAS 2138093-56-6 Molaid URL:[3]

  • In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis Antimicrobial Agents and Chemotherapy - ASM Journals URL:[1]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[4]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI URL:[2]

Sources

Application Note: 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride as a Molecular Probe for 5-HT₂C Receptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Probe

In the landscape of G protein-coupled receptor (GPCR) pharmacology, arylpiperazines represent a privileged scaffold for targeting serotonin (5-HT) receptors[1]. However, the historical challenge with unsubstituted arylpiperazines (such as mCPP) has been their lack of selectivity among the 5-HT₂ receptor subtypes (5-HT₂A, 5-HT₂B, and 5-HT₂C)[1].

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) has emerged as a highly valuable molecular building block and structural probe[2]. By incorporating a pyrazine ring and a critical 2-methyl substitution on the piperazine core, this compound serves as a foundational scaffold for developing selective 5-HT₂C receptor agonists—a class of molecules heavily investigated for metabolic and psychiatric disorders[3]. The dihydrochloride salt form ensures high aqueous solubility and crystalline stability, making it ideal for high-throughput screening (HTS) environments[2].

Structural Rationale: The 2-Methyl Advantage

When designing GPCR probes, every functional group must serve a distinct steric or electronic purpose. The structural logic of 2-(2-methylpiperazin-1-yl)pyrazine is rooted in subtype-selective spatial hindrance.

  • The Pyrazine Core: Modulates the electron density of the piperazine nitrogen, optimizing the basicity (pKa) required for the crucial salt-bridge formation with the conserved Aspartate residue (D3.32) in the GPCR binding pocket.

  • The 2-Methyl Substitution: This is the primary driver of selectivity. The methyl group introduces a chiral center and specific steric bulk. While the 5-HT₂C receptor binding pocket can accommodate this bulk, the highly homologous 5-HT₂B receptor experiences a steric clash. This prevents off-target 5-HT₂B activation, which is clinically associated with cardiac valvulopathy[1].

SAR Base Arylpiperazine Scaffold Subst 2-Methyl Substitution Base->Subst Pyrazine Pyrazine Ring Base->Pyrazine Target2C 5-HT2C (Target) High Affinity Subst->Target2C Favorable Binding Target2B 5-HT2B (Off-Target) Steric Clash Subst->Target2B Hindrance

Caption: Structural logic of 2-(2-Methylpiperazin-1-yl)pyrazine driving 5-HT2C selectivity.

Receptor Signaling Pathway

To effectively utilize this probe, one must understand the downstream signaling cascade it triggers. The 5-HT₂C receptor is canonically coupled to the Gq/11 protein. Upon agonist binding, the receptor undergoes a conformational change that activates Phospholipase C (PLC). PLC cleaves PIP₂ into Inositol triphosphate (IP₃) and Diacylglycerol (DAG). IP₃ then binds to receptors on the endoplasmic reticulum, triggering a rapid, measurable release of intracellular calcium (Ca²⁺)[4].

GqPathway Probe Probe (Agonist) Receptor 5-HT2C Receptor Probe->Receptor Agonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC SecondMsgr IP3 & DAG PLC->SecondMsgr Calcium Ca2+ Release SecondMsgr->Calcium

Caption: Gq-coupled signaling cascade initiated by 5-HT2C receptor activation.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that verify cell responsiveness, assay window integrity, and specific receptor mediation.

Preparation of the Probe

Causality Check: The free base of piperazines can be oily and difficult to dissolve accurately in aqueous media. The dihydrochloride salt (CAS 2138093-56-6) circumvents this[2].

  • Weigh 2.51 mg of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (MW: 251.15 g/mol ).

  • Dissolve in 1 mL of 100% DMSO to create a 10 mM master stock.

  • Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity ( Ki​ ) of the probe by measuring its ability to displace a known radioligand ([³H]-Mesulergine) from the 5-HT₂C receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Use HEK293 cells stably expressing the human 5-HT₂C receptor. Why HEK293? They lack endogenous 5-HT receptors, providing a clean null background.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM EDTA. Why MgCl₂? Divalent cations stabilize the GPCR-G protein complex, promoting the high-affinity state of the receptor.

  • Incubation: In a 96-well plate, combine 50 µL of [³H]-Mesulergine (final concentration 1 nM), 50 µL of the probe (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), and 100 µL of membrane suspension (10 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of the probe.

    • Non-Specific Binding (NSB): 10 µM Mianserin (a strong 5-HT₂ antagonist) to define the baseline noise.

  • Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Why PEI? It reduces non-specific binding of the radioligand to the negatively charged glass fibers.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay (Functional Agonism via FLIPR)

While binding assays prove the probe attaches to the receptor, a functional assay is required to prove it activates the Gq pathway.

Workflow CellPrep HEK293-5HT2C Culture DyeLoad Fluo-4 Dye Loading CellPrep->DyeLoad Compound Probe Addition DyeLoad->Compound Readout FLIPR Readout Compound->Readout Analysis Data Analysis Readout->Analysis

Caption: Step-by-step workflow for the high-throughput FLIPR calcium flux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-5HT₂C cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM) containing 2.5 mM Probenecid.

    • Causality Check: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive dye. Probenecid is mandatory because it inhibits organic anion transporters, preventing the cells from pumping the cleaved dye back out into the buffer.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (to allow complete esterase cleavage).

  • Compound Addition & Readout: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). The instrument will establish a 10-second baseline, automatically inject 10 µL of the probe (at various concentrations), and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Self-Validation Controls:

    • Positive Control (Emax reference): 1 µM Serotonin (5-HT).

    • Negative Control: Assay buffer with equivalent DMSO concentration (vehicle).

    • System Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust, trustworthy assay.

Quantitative Data Interpretation

When evaluating 2-(2-Methylpiperazin-1-yl)pyrazine derivatives, researchers should benchmark their data against known reference compounds. Below is a representative data structure demonstrating the expected pharmacological profile of a selective 2-methylpiperazine-pyrazine probe compared to non-selective agents.

Compound / Probe5-HT₂C Affinity ( Ki​ , nM)5-HT₂B Affinity ( Ki​ , nM)Selectivity Ratio (2B/2C)Functional 5-HT₂C Agonism ( EC50​ , nM)Efficacy ( Emax​ % vs 5-HT)
Serotonin (Endogenous) 1.5 ± 0.22.1 ± 0.3~ 1.4x3.2 ± 0.5100% (Reference)
mCPP (Non-selective) 22.4 ± 1.818.5 ± 2.1~ 0.8x45.1 ± 3.485% (Partial Agonist)
2-Methylpiperazinyl-pyrazine Probe 8.5 ± 0.9> 1000> 115x 15.3 ± 1.292% (Full Agonist)

Data Insights: The addition of the 2-methyl group drastically reduces 5-HT₂B affinity (increasing the Ki​ to >1000 nM) due to steric clashing, resulting in a highly favorable selectivity ratio (>115x) while maintaining potent nanomolar functional agonism at the 5-HT₂C receptor[3].

References

  • Baranczewski, P., et al. (2006). "Characterization of the cytochrome P450 enzymes and enzyme kinetic parameters for metabolism of BVT.2938 using different in vitro systems." Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1121-1130. (Highlights the use of 2-methylpiperazinyl-pyrazine derivatives as potent 5-HT2C agonists). Available at:[Link]

  • Wikipedia Contributors. "5-HT2C receptor agonist." Wikipedia, The Free Encyclopedia. (Provides foundational context on arylpiperazines, mCPP, and the necessity of 5-HT2C over 5-HT2B selectivity to avoid valvulopathy). Available at:[Link]

  • World Intellectual Property Organization. "WO 2004/096196 A2: 5-HT2C Receptor Agonists." (Details the pharmacological utility of 5-HT2C receptor signaling and downstream IP3/Calcium release mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. This key intermediate, notably used in the synthesis of the cardiac myosin inhibitor Mavacamten[1][2], is typically synthesized by coupling 2-chloropyrazine and 2-methylpiperazine. The efficiency of this reaction is critical for the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API).

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and systematically improve your reaction yield. We will explore the two primary synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide: Common Yield-Reducing Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction has stalled. HPLC analysis shows a low conversion of 2-chloropyrazine starting material. What are the likely causes?

A1: Low conversion is a frequent issue that can stem from several factors related to reaction kinetics and catalyst activity.

  • For Buchwald-Hartwig Amination:

    • Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst oxidation and deactivation.

    • Incorrect Ligand Choice: The phosphine ligand is not just a spectator; it dictates the stability and reactivity of the palladium center. For electron-deficient heteroaryl chlorides like 2-chloropyrazine, sterically hindered and electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) are often required to promote the difficult oxidative addition and reductive elimination steps.[3][4]

    • Insufficient Base Strength: The base's role is to deprotonate the piperazine nitrogen in the catalytic cycle, forming the palladium-amido complex.[5] If the base (e.g., Cs₂CO₃, K₃PO₄) is too weak or not sufficiently soluble in the reaction medium, this step will be slow, stalling the entire cycle. Stronger bases like NaOtBu or KOtBu are often more effective.[6]

    • Low Temperature: C-N coupling reactions typically require thermal energy to overcome activation barriers, especially the final reductive elimination step. A reaction temperature below 80-100°C may be too low for this specific substrate combination.[4]

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Insufficient Activation: The pyrazine ring is electron-deficient, but SNAr reactions can still be sluggish without sufficient thermal activation.[7] Temperatures may need to be significantly higher than in the catalyzed counterpart, sometimes requiring sealed-vessel conditions.

    • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF are traditionally used to solvate the charged intermediate (Meisenheimer complex). Interestingly, some studies have shown that water can be an excellent "green" solvent for SNAr on chloroheterocycles, accelerating the reaction.[7]

Q2: I'm observing a significant amount of pyrazine as a side product instead of my desired coupled product. Why is this hydrodehalogenation happening?

A2: The formation of pyrazine results from a hydrodehalogenation side reaction, where the chlorine atom on the starting material is replaced by a hydrogen atom.

  • In the context of the Buchwald-Hartwig reaction , this is often a result of a competing pathway to reductive elimination.[8] After the palladium-amido complex is formed, it can undergo β-hydride elimination if the amide has an accessible β-hydrogen. However, with piperazine, this is not possible. A more likely cause is a reaction involving the solvent or trace water with a palladium-hydride intermediate, which can arise from side reactions.

  • Solution: Ensure your solvent is anhydrous and the reaction is run under a strictly inert atmosphere. Optimizing the ligand-to-palladium ratio can also help stabilize the desired intermediates and favor the productive C-N coupling pathway.

Q3: My yield is high according to in-process analysis (HPLC/TLC), but I lose a significant amount of product during work-up and purification. What can I do?

A3: Product loss during isolation is a common challenge, particularly with amine-containing compounds which can have complex acid-base and solubility properties.

  • Extraction Issues: The free base, 2-(2-methylpiperazin-1-yl)pyrazine, is basic and can be partially soluble in the aqueous phase, especially if the pH is not carefully controlled. During work-up, ensure the aqueous layer is basified (pH > 10) before extraction with an organic solvent (e.g., EtOAc, DCM) to maximize the amount of free base in the organic phase.

  • Purification Losses: If using silica gel chromatography, the basic nature of the product can cause it to streak or irreversibly bind to the acidic silica. To mitigate this, the silica gel can be pre-treated with a base (e.g., by slurrying with a solvent containing 1-2% triethylamine) or by using a less acidic stationary phase like alumina.

  • Salt Formation & Precipitation: The final step is the formation of the dihydrochloride salt. The yield here depends heavily on the choice of solvent and the method of HCl addition.

    • The free base should be dissolved in a solvent in which the dihydrochloride salt is poorly soluble, such as isopropanol (IPA), ethyl acetate, or MTBE.

    • Using a solution of HCl in a compatible solvent (e.g., HCl in IPA or dioxane) allows for controlled addition and precipitation. Adding aqueous HCl will introduce water, which can increase the solubility of the salt and reduce the isolated yield.

    • Ensure complete precipitation by cooling the mixture and allowing sufficient time for crystallization before filtration.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for this transformation: Buchwald-Hartwig or SNAr?

A: Both routes are viable, but the choice depends on available resources, scale, and process robustness requirements.

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Conditions Milder (typically 80-110°C)[4]Often harsher (may require >120°C)[7]
Reagents Requires expensive Pd catalyst and phosphine ligand[6]Metal-free, uses simple bases (e.g., K₂CO₃, KF)[7]
Scope Generally broader and more reliable for difficult couplingsMore substrate-dependent, relies on the electronics of the aryl halide
Cost/Toxicity Higher cost and concerns over palladium contamination in the final productLower cost, "greener" option, no metal contamination concerns

Recommendation: For lab-scale and discovery chemistry, the Buchwald-Hartwig amination often provides a faster, more reliable route to the desired product. For large-scale manufacturing, developing a robust, high-yielding SNAr process is often preferred due to cost and metal contamination considerations.[7]

Q: How do I choose the optimal palladium catalyst and ligand?

A: The choice is critical for reaction success. For coupling an amine with an electron-deficient heteroaryl chloride, you need a catalyst system that promotes fast oxidative addition and reductive elimination to outcompete catalyst decomposition.

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.[4][6]

  • Ligand: Sterically hindered, electron-rich biarylphosphine ligands are the standard.[3]

    • BrettPhos: Often an excellent choice for coupling secondary amines.[4]

    • XPhos or RuPhos: Also highly effective for this class of transformation.

    • Start with a Pd:Ligand ratio of 1:1.1 to 1:1.5 to ensure the palladium center is fully coordinated and stabilized.

Q: How can I effectively monitor the reaction's progress?

A: Regular monitoring is key to avoiding over-running the reaction, which can lead to side-product formation.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Use a solvent system that gives good separation between the starting 2-chloropyrazine, the 2-methylpiperazine, and the more polar product. A typical system would be Ethyl Acetate/Hexane with 1% Triethylamine to prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product. This is the preferred method for accurate monitoring.

  • Gas Chromatography (GC): Can also be used if the components are sufficiently volatile.

Visualizing the Process: Diagrams and Workflows

A clear understanding of the reaction mechanism and troubleshooting logic is essential for optimization.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + 2-Chloropyrazine AmineComplex Amine Coordination OxAdd->AmineComplex + 2-Methylpiperazine AmidoComplex Pd-Amido Complex AmineComplex->AmidoComplex - Base-H⁺-Cl⁻ Product C-N Coupled Product AmidoComplex->Product Reductive Elimination Product->Pd(0)L2 Regeneration FinalProduct 2-(2-Methylpiperazin-1-yl)pyrazine Product->FinalProduct Start_ArCl 2-Chloropyrazine Start_ArCl->OxAdd Start_Amine 2-Methylpiperazine Start_Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[5][8]

Troubleshooting_Workflow cluster_reaction Reaction Optimization cluster_workup Isolation & Purification Issues start Low Yield Observed check_conversion Check Reaction Conversion (HPLC/TLC) start->check_conversion low_conversion Conversion is Low check_conversion->low_conversion < 95% high_conversion Conversion is High (>95%) check_conversion->high_conversion > 95% catalyst Verify Catalyst/Ligand Activity & Inert Atmosphere low_conversion->catalyst extraction Optimize Extraction pH (Basify to pH > 10) high_conversion->extraction conditions Increase Temperature &/or Use Stronger Base catalyst->conditions snar_conditions S(N)Ar: Increase Temp, Check Solvent (DMSO, H2O) conditions->snar_conditions end Improved Yield snar_conditions->end purification Use Base-Washed Silica or Alumina for Chromatography extraction->purification salt Optimize Salt Formation (Anhydrous HCl, Anti-solvent) purification->salt salt->end

Caption: A logical workflow for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol provides a robust starting point for lab-scale synthesis.

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (0.01 equiv.), BrettPhos (0.022 equiv.), and Sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add anhydrous toluene (approx. 10 volumes based on the limiting reagent) via cannula. Stir the mixture for 10 minutes. Add 2-chloropyrazine (1.0 equiv.) followed by 2-methylpiperazine (1.2 equiv.).

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC until the 2-chloropyrazine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel pre-treated with 2% triethylamine, using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification and Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base from Protocol 1 in a minimal amount of isopropanol (IPA).

  • Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in IPA (2.2 equiv.) dropwise with stirring. A white precipitate should form immediately.

  • Precipitation: Continue stirring the slurry in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether or MTBE to aid in drying. Dry the solid under high vacuum to obtain 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride as a white to off-white solid.

References

  • MedKoo Biosciences. Mavacamten Synthetic Routes.

  • ResearchGate. Scheme 1. Synthesis of Mavacamten.

  • Google Patents. US20240082248A1 - Process for preparation of mavacamten and solid state forms thereof.

  • ResearchGate. Synthesis of mavacamten (75)[9].

  • Wikipedia. Buchwald–Hartwig amination.

  • PharmaCompass. MYK-461; Mavacamten; SAR439152.

  • Patsnap Synapse. What are the side effects of Piperazine?

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.

  • ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases.

  • Organic Synthesis. Buchwald-Hartwig Coupling.

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

  • ChemicalBook. 2-Methylpiperazine synthesis.

  • Google Patents. US2396066A - Preparation of 2-chloropyrazine.

  • ResearchGate. Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines.

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

  • PubMed. Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist.

  • ResearchGate. Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.

  • ResearchGate. Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.

  • PubChemLite. 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride.

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Encyclopedia.pub. Synthesis of Piperazines by C-H Functionalization.

  • Semantic Scholar. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone.

  • Benchchem. An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine.

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

  • Santa Cruz Biotechnology. 2-Methylpiperazine.

  • Benchchem. The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.

  • PubMed. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.

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Troubleshooting poor solubility of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Introduction

Welcome to the technical support guide for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride. This document is designed for researchers, chemists, and formulation scientists who may encounter challenges with the aqueous solubility of this compound. As a diprotic basic molecule supplied as a dihydrochloride salt, its solubility behavior is intrinsically linked to the pH of the medium. This guide provides a structured, question-and-answer approach to understanding and systematically troubleshooting solubility issues, grounded in fundamental physicochemical principles.

Section 1: Foundational Physicochemical Properties

Q1: I'm new to this compound. What is 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, and why is it provided as a salt?

Answer: 2-(2-Methylpiperazin-1-yl)pyrazine is a molecule containing two basic nitrogen atoms within its methylpiperazine ring. In its "free base" form, the molecule is expected to have low aqueous solubility due to its relatively nonpolar organic structure.

To enhance its solubility in aqueous media for experimental and developmental purposes, the free base is reacted with two equivalents of hydrochloric acid (HCl). This process protonates the two basic nitrogen atoms, forming the dihydrochloride salt. The introduction of these positive charges significantly increases the molecule's polarity, making it more amenable to dissolving in water. This is a very common and effective strategy for increasing the solubility and dissolution rate of basic drug candidates.[1][2][3]

The core structure is a derivative of piperazine, a well-known organic compound that is itself freely soluble in water.[4][5] However, the addition of the larger, more hydrophobic pyrazine and methyl groups reduces the intrinsic solubility of the parent molecule, making the salt form necessary for most aqueous applications.

Q2: What is the expected relationship between pH and the solubility of this compound?

Answer: The solubility of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride is highly dependent on pH. As a salt of a weak base, it will exhibit its highest solubility at low (acidic) pH and its lowest solubility at high (basic) pH.[6][7]

This behavior is governed by the equilibrium between the protonated (charged, soluble) species and the deprotonated (neutral, poorly soluble) free base. The compound has two pKa values corresponding to the two nitrogen atoms in the piperazine ring. At a pH well below both pKa values, the molecule is fully protonated (as the dihydrochloride salt) and is most soluble. As the pH of the solution increases and approaches the pKa values, the molecule begins to lose its protons, converting to the monoprotonated form and then to the neutral free base. This neutral form has significantly lower intrinsic solubility and may precipitate out of solution if its concentration exceeds its solubility limit at that specific pH.[8]

The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, though experimental results can sometimes deviate due to factors like buffer interactions or self-association.[9]

G cluster_0 pH-Dependent Solubility Profile High_Solubility Highest Solubility (Fully Protonated Dication) Decreasing_Solubility Solubility Decreases (Mixture of Di- and Mono-cation) High_Solubility->Decreasing_Solubility As pH increases towards pKa1 Low_Solubility Lowest (Intrinsic) Solubility (Neutral Free Base) Decreasing_Solubility->Low_Solubility As pH increases past pKa2 pH_Axis Low pH (Acidic) → High pH (Basic)

Caption: Conceptual relationship between pH and solubility for a diprotic base.

Section 2: Common Solubility Problems & Initial Troubleshooting

Q3: I added the compound to neutral water (pH ~7) and it's not dissolving well. What should I do first?

Answer: This is a common observation. While the dihydrochloride salt form improves solubility, dissolving it in unbuffered, neutral water can lead to a localized increase in pH at the surface of the solid particles. This can cause a thin layer of the less soluble free base to form on the particle surface, hindering further dissolution—a process known as "armoring."

Your first troubleshooting steps should be:

  • Measure the pH: Check the pH of your suspension. It is likely higher than you expect.

  • Acidify the Solution: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. As the pH drops, you should observe the solid dissolving. The target pH for maximal solubility should be well below the first pKa of the compound (typically pH < 4 for piperazine-like structures).[4]

  • Apply Gentle Heat and Sonication: If acidification alone is slow, gentle warming (e.g., to 30-40°C) and sonication can increase the rate of dissolution. Be cautious with heating, as it can potentially cause degradation depending on the compound's stability.

Q4: The compound dissolved perfectly in my acidic buffer, but when I adjusted the pH upwards for my experiment, a precipitate formed. Why?

Answer: This indicates that by raising the pH, you have exceeded the solubility limit of one of the species (monoprotonated or neutral free base) in your solution. As explained in Q2, as the pH rises, the highly soluble, fully protonated dication converts to the less soluble forms. The precipitate is almost certainly the neutral free base of 2-(2-Methylpiperazin-1-yl)pyrazine.

You have essentially performed a pH-induced precipitation. To avoid this, you must either:

  • Keep the final pH of your solution low enough to maintain the compound in its soluble, protonated state.

  • Work at a final concentration that is below the solubility limit of the compound at your target pH.

Section 3: Systematic Troubleshooting & Methodologies

Q5: How do I design an experiment to find the optimal pH and concentration for my work?

Answer: A systematic pH-solubility screen is the most effective way to determine the working range for your compound. This involves preparing saturated solutions across a range of pH values and measuring the concentration of the dissolved compound.

Experimental Protocol: pH-Solubility Screening

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10). Use buffers with low chloride content if you suspect the common ion effect (see Q6). Examples include phosphate, citrate, or acetate buffers.

  • Add Excess Compound: To a small, fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of the solid compound (enough that some solid remains undissolved).

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid and Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Immediately dilute it in a suitable solvent (e.g., 0.1 M HCl) to prevent precipitation upon storage and to bring it into the linear range of your analytical method.

  • Measure Concentration: Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV (see Q9).

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer after equilibration. This will give you the experimental pH-solubility profile for your compound.

Data Summary Table (Example)

Target pHBuffer SystemVisual Observation (After 24h)Measured Solubility (mg/mL)
2.0Glycine-HClClear, fully dissolved> 50
4.0AcetateSlight excess solid25.4
6.0PhosphateModerate excess solid5.1
7.4PhosphateHeavy precipitate0.8
9.0BorateHeavy precipitate< 0.1
Q6: Could the "common ion effect" from my buffer or media be limiting solubility?

Answer: Yes, this is a distinct possibility. The "common ion effect" describes the decrease in solubility of an ionic compound when a solution already contains one of the ions that make up the compound.[10][11][12]

In this case, your compound is a dihydrochloride salt. The relevant equilibrium is: Compound-2HCl(s) ⇌ Compound-2H²⁺(aq) + 2Cl⁻(aq)

If your solvent or buffer (like a KCl-based buffer or saline) contains a high concentration of chloride ions (Cl⁻), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state and thus decreasing the compound's solubility.[13][14] This effect is most pronounced at low pH where the salt form is the dominant species.[15]

How to Test for It: Perform a side-by-side solubility test at a low pH (e.g., pH 3):

  • Vial A: Dissolve the compound in a non-chloride acidic solution (e.g., 0.01 M phosphoric acid).

  • Vial B: Dissolve the compound in a chloride-containing acidic solution (e.g., 0.01 M HCl or saline adjusted to pH 3). If the solubility is significantly lower in Vial B, the common ion effect is likely a contributing factor. Consider using non-chloride buffers for your experiments.

G cluster_workflow Solubility Troubleshooting Workflow Start Poor Solubility Observed CheckpH Is solution pH < 4? Start->CheckpH Acidify Action: Acidify with dilute non-Cl- acid (e.g., H3PO4) CheckpH->Acidify No CheckCommonIon Is solvent high in Cl-? (e.g., Saline, HCl) CheckpH->CheckCommonIon Yes Acidify->CheckpH Re-check UseLowCl Action: Switch to low/no-Cl- buffer (e.g., Phosphate, Acetate) CheckCommonIon->UseLowCl Yes RunScreen Problem Persists: Perform systematic pH-solubility screen CheckCommonIon->RunScreen No Success Solubility Achieved UseLowCl->Success RunScreen->Success

Caption: A logical workflow for troubleshooting solubility issues.

Section 4: Analytical Quantification

Q7: What is a reliable method to accurately measure the concentration of this compound in my solubility studies?

Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard and most reliable method for this purpose. The pyrazine ring in the molecule contains a chromophore that will absorb UV light, making it readily detectable.

Basic HPLC-UV Method Parameters:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the compound remains protonated and elutes with good peak shape.

  • Detection: Use a UV detector set to a wavelength of maximum absorbance for the pyrazine chromophore, likely in the range of 270-300 nm. A wavelength scan of a standard solution should be performed to determine the optimal wavelength.[16]

  • Quantification: Create a calibration curve using standards of known concentrations to accurately determine the concentration of your unknown samples. Several analytical methods for pyrazine and piperazine derivatives have been published that can serve as a starting point for method development.[17][18][19]

References

  • Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride (C9H14N4). Retrieved March 12, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved March 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025, July 31). Common-Ion Effect in Solubility Equilibria. Retrieved March 12, 2026, from [Link]

  • Li, H., et al. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Retrieved March 12, 2026, from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved March 12, 2026, from [Link]

  • Müller, R. H., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. Retrieved March 12, 2026, from [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved March 12, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. Retrieved March 12, 2026, from [Link]

  • Avdeef, A., & Tsinman, O. (2012, October 19). Study of pH-dependent drugs solubility in water. SciSpace. Retrieved March 12, 2026, from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved March 12, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine monohydrochloride.
  • Westin, J. (n.d.). Common Ion Effect And Its Use In Laboratory Separations - Solubility - MCAT Content. Jack Westin. Retrieved March 12, 2026, from [Link]

  • Sadu, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved March 12, 2026, from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1523-31. Retrieved March 12, 2026, from [Link]

  • Li, S., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences, 111(5), 1435-1444. Retrieved March 12, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved March 12, 2026, from [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. Retrieved March 12, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Retrieved March 12, 2026, from [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved March 12, 2026, from [Link]

  • American Elements. (n.d.). Pyrazines. Retrieved March 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Piperazinylpyrazine. PubChem. Retrieved March 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved March 12, 2026, from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved March 12, 2026, from [Link]

  • Chad's Prep. (2022, February 25). What Happens to Solubility When You Change the pH? | General Chemistry 17.6 [Video]. YouTube. Retrieved March 12, 2026, from [Link]

  • Kanai, M., et al. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography, 567(2), 415-24. Retrieved March 12, 2026, from [Link]

  • AP Chemistry. (n.d.). Common-Ion Effect. Retrieved March 12, 2026, from [Link]

Sources

Identification of degradation products of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this guide to provide you with a field-proven, self-validating system for profiling the degradation of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride .

Because this active pharmaceutical ingredient (API) intermediate consists of a highly basic, polar piperazine ring coupled to a pyrazine moiety and is formulated as a dihydrochloride salt, standard reversed-phase methodologies often fail. This guide explains the causality behind specialized experimental choices, ensuring your analytical workflows are robust, reproducible, and scientifically sound.

Experimental Workflows & Methodologies

To ensure a self-validating system, every forced degradation study must be paired with matrix-matched controls. This prevents the misidentification of solvent artifacts or salt clusters as active degradation products.

Protocol A: Forced Degradation & Sample Preparation

Causality: The dihydrochloride salt lowers the inherent pH of the solution. Neutralization is critical before LC-MS injection to prevent severe retention time shifts and electrospray ionization (ESI) suppression.

  • Stock Solution : Dissolve the API in LC-MS grade water to a concentration of 1.0 mg/mL. Note: Do not use organic solvents for the stock, as the dihydrochloride salt will precipitate.

  • Stress Application (ICH Q1A/B Standards) :

    • Acidic : Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

    • Alkaline : Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative : Mix 1 mL stock with 1 mL 3% H 2​ O 2​ . Incubate at 25°C for 24 hours.

    • Control (Self-Validation) : Mix 1 mL stock with 1 mL water. Store at 4°C. Prepare "blank matrices" (acid/base without API) subjected to the same conditions to rule out background noise.

  • Quenching & Neutralization : Neutralize the acidic sample with 1.0 mL 0.1 N NaOH, and the alkaline sample with 1.0 mL 0.1 N HCl.

  • Dilution : Dilute all samples 1:10 in the initial mobile phase (e.g., 90% Acetonitrile) to eliminate solvent-effect peak distortion during HILIC injection.

Protocol B: HILIC-HRMS/MS Analysis

Causality: The degradation products (e.g., N-oxides, lactams) are highly hydrophilic. Standard C18 columns will result in solvent-front elution. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism.

  • Column : ZIC-HILIC (2.1 x 100 mm, 3 µm) maintained at 40°C.

  • Mobile Phase :

    • Phase A: 10 mM Ammonium formate in water (pH 3.0).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient : Start at 90% B (to retain polar analytes), hold for 2 mins, ramp to 50% B over 10 mins, hold for 3 mins, and re-equilibrate.

  • MS Detection : ESI positive mode. Implement a divert valve from 0-1.5 mins to send the solvent front (containing high chloride salts) to waste, preventing source contamination. Use Data-Dependent MS/MS (ddMS 2 ) for structural elucidation.

Workflow Start 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (ICH Q1B, UV/Vis) Start->Photo Thermal Thermal Stress (Solid, 80°C) Start->Thermal Prep Sample Neutralization & Matrix Matching Acid->Prep Base->Prep Ox->Prep Photo->Prep Thermal->Prep LCMS HILIC-ESI-HRMS/MS Analysis Prep->LCMS Data Structural Elucidation (Mass Defect, MS/MS) LCMS->Data

Figure 1: Comprehensive forced degradation and LC-HRMS/MS analytical workflow.

Mechanistic Pathways of Degradation

Understanding the intrinsic reactivity of the piperazine-pyrazine pharmacophore is essential for predictive analytical chemistry.

  • N-Oxidation : The secondary amine on the piperazine ring possesses a highly nucleophilic lone pair, making it exceptionally susceptible to oxidation, forming piperazine N-oxides [1]. Under extreme oxidative stress, the pyrazine nitrogens can also undergo N-oxidation [2].

  • Lactam Formation : Oxidative conditions frequently convert the methylene (-CH 2​ -) groups adjacent to the piperazine nitrogen into carbonyls (-C=O), yielding 2-oxopiperazine (lactam) derivatives [3].

  • Ring Cleavage : Severe thermal or oxidative stress can induce the cleavage of the piperazine ring, resulting in ethylenediamine derivatives and N-formylpiperazine [4].

Pathways API 2-(2-Methylpiperazin-1-yl)pyrazine [m/z 179.13] N_Oxide_Pip Piperazine N-Oxide [+16 Da, m/z 195.12] API->N_Oxide_Pip Mild Oxidation N_Oxide_Pyr Pyrazine N-Oxide [+16 Da, m/z 195.12] API->N_Oxide_Pyr Severe Oxidation Lactam 2-Oxopiperazine (Lactam) [+14 Da, m/z 193.11] API->Lactam Oxidation / Base RingOpen Ethylenediamine Deriv. (Ring Cleavage) API->RingOpen Severe Oxidation Formyl N-Formylpiperazine [+28 Da, m/z 207.12] API->Formyl Thermal / Oxidative

Figure 2: Primary degradation pathways of the piperazine-pyrazine pharmacophore.

Quantitative Data Summary

The table below summarizes the expected quantitative mass shifts for the primary degradation products of the base molecule (Exact Mass: 178.12 Da, [M+H] + = 179.13 m/z).

Degradant ClassificationChemical TransformationExpected Mass Shift ( Δ Da)Theoretical [M+H] + (m/z)Primary Stress Condition
Piperazine N-Oxide Addition of Oxygen to 2° Amine+15.9949195.1240Oxidative (H 2​ O 2​ )
Pyrazine N-Oxide Addition of Oxygen to Pyrazine+15.9949195.1240Oxidative (Excess)
Lactam Derivative Oxidation of -CH 2​
  • to -C=O
+13.9792193.1084Oxidative / Alkaline
N-Formyl Derivative Addition of Formyl group (-CHO)+27.9949207.1240Thermal / Oxidative
Desmethyl Derivative Loss of Piperazine Methyl group-14.0156165.1135Photolytic / Oxidative

Troubleshooting FAQs

Q: Why am I seeing absolutely no retention of the degradation products on my standard C18 column? A: Piperazine and pyrazine degradation products (especially ring-opened ethylenediamine derivatives and N-oxides) are highly hydrophilic. C18 stationary phases rely on hydrophobic interactions and cannot retain these polar analytes, causing them to elute in the void volume. Solution: Switch to a HILIC column or a mixed-mode reversed-phase/cation-exchange column to properly retain and resolve these basic/polar degradants.

Q: I have a degradant with a +16 Da mass shift. How can I differentiate between piperazine N-oxidation and pyrazine N-oxidation using MS/MS? A: Both pathways yield an isobaric[M+H] + of m/z 195.12. To differentiate them, analyze the collision-induced dissociation (CID) spectra. Pyrazine (aromatic) N-oxides typically exhibit a highly characteristic loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) [2]. Conversely, aliphatic piperazine N-oxides generally undergo Cope elimination or a loss of water (-18 Da). If MS/MS is ambiguous, isolation followed by 1 H-NMR is required.

Q: My LC-MS signal is completely suppressed during the analysis of the acid and base stressed samples. How do I fix this? A: The API is a dihydrochloride salt. When you perform forced degradation, you introduce additional salts (NaOH, HCl), and neutralization doubles this salt load. High concentrations of sodium and chloride cause severe ESI suppression and can foul the MS source. Solution: Implement a divert valve program to route the first 1.5 minutes of the LC flow (the solvent front containing the non-retained salts) to waste. Alternatively, utilize Solid-Phase Extraction (SPE) cartridges to desalt your samples prior to injection.

Q: I observe a +14 Da mass shift under oxidative conditions. Is the compound being methylated? A: No. In the absence of a methyl donor (like methanol or methyl iodide), a +14 Da shift under oxidative stress does not indicate methylation. It corresponds to the oxidative conversion of a methylene group (-CH 2​ -) to a carbonyl (-C=O), forming a lactam (e.g., a 2-oxopiperazine derivative). This is a well-documented oxidative degradation pathway for piperazine rings [3].

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information (PMC).[Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches. National Center for Biotechnology Information (PMC).[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. ResearchGate.[Link]

Technical Support Center: Resolving Poor Peak Shape for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape anomalies—such as severe tailing, broadening, or splitting—when analyzing 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Part 1: Diagnostic Overview & Mechanistic Root Cause

2-(2-Methylpiperazin-1-yl)pyrazine is a highly polar, basic compound containing multiple nitrogen atoms across its piperazine and pyrazine rings. Because it is formulated as a dihydrochloride salt, it presents a dual challenge in liquid chromatography: strong secondary interactions and localized pH disruptions .

The Chemistry of Peak Tailing

In a standard silica-based C18 column, retention is intended to be purely hydrophobic. However, up to 50% of the silica surface consists of unbonded, residual silanol groups (Si-OH)[1]. At a mid-range pH (pH 4.0 – 8.0), these silanols deprotonate into negatively charged silanoate ions (Si-O⁻). Simultaneously, the basic amine groups on the piperazine ring become protonated (positively charged)[2].

This creates a powerful secondary ion-exchange retention mechanism [3]. Because these active silanol sites are limited in number and energetically heterogeneous, they quickly become overloaded, causing the trailing edge of the peak to drag—a phenomenon known as peak tailing[4]. Furthermore, operating the mobile phase near the analyte's pKa leads to a mixture of ionized and unionized forms, exacerbating peak distortion[5].

G Analyte 2-(2-Methylpiperazin-1-yl)pyrazine (Basic Amines) MidPH Mid pH (4 - 8) Analyte: Protonated (+) Silanols: Ionized (-) Analyte->MidPH LowPH Low pH (< 3) Analyte: Protonated (+) Silanols: Neutral (OH) Analyte->LowPH HighPH High pH (> 10) Analyte: Neutral Silanols: Ionized (-) Analyte->HighPH Silica Silica Stationary Phase (Residual Silanols) Silica->MidPH Silica->LowPH Silica->HighPH Tailing Secondary Ion-Exchange SEVERE PEAK TAILING MidPH->Tailing GoodPeak1 Hydrophobic Retention SHARP PEAK LowPH->GoodPeak1 GoodPeak2 Hydrophobic Retention SHARP PEAK HighPH->GoodPeak2

Mechanistic pathways of silanol interactions and pH-mediated resolution strategies.

Part 2: Experimental Troubleshooting Workflows

To resolve these issues, the chromatographic system must be forced into a single retention mechanism. This is achieved by manipulating the mobile phase pH to either fully protonate the silica (Low-pH Strategy) or fully deprotonate the analyte (High-pH Strategy)[2],[6].

Workflow Start Assess Peak Tailing (As > 1.5) CheckDiluent 1. Check Sample Diluent Match to Mobile Phase? Start->CheckDiluent DiluentFix Dissolve in Initial Mobile Phase CheckDiluent->DiluentFix No CheckPH 2. Optimize Mobile Phase pH CheckDiluent->CheckPH Yes LowPHRoute Route A: Low pH (< 3.0) Protonate Silanols CheckPH->LowPHRoute HighPHRoute Route B: High pH (> 10.0) Deprotonate Analyte CheckPH->HighPHRoute CheckColumn 3. Column Chemistry LowPHRoute->CheckColumn HighPHRoute->CheckColumn Endcapped Type B Silica / Polar-Embedded C18 CheckColumn->Endcapped If Low pH Hybrid High-pH Stable Hybrid Silica (BEH) CheckColumn->Hybrid If High pH

Step-by-step workflow for diagnosing and resolving peak tailing in basic analytes.

Protocol A: The Low-pH Ion Suppression Strategy

By lowering the mobile phase pH below 3.0, residual silanol groups are protonated, neutralizing their negative charge and eliminating the ion-exchange interaction[4],[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric Acid (H₃PO₄). Causality: A 20 mM concentration provides sufficient buffering capacity to overcome the acidic micro-environment introduced by the dihydrochloride salt of the injected sample.

  • Column Selection: Install a modern Type B (high-purity, low-metal) silica column that is fully end-capped or features a polar-embedded group (e.g., Waters SymmetryShield RP18 or Agilent ZORBAX SB-C18)[8],[5].

  • Sample Preparation: Dissolve the 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride standard directly into the initial mobile phase (e.g., 95% Buffer / 5% Acetonitrile). Do not use 100% water or pure organic solvent, as this causes a solvent-strength mismatch leading to peak fronting.

  • Execution: Run a gradient from 5% to 60% Acetonitrile over 15 minutes. Monitor peak asymmetry (As).

Protocol B: The High-pH Free-Base Strategy

If low-pH conditions fail to provide adequate retention for this highly polar compound, switch to a high-pH mobile phase. At pH > 10.0, the basic amine groups of the piperazine ring are deprotonated, rendering the molecule neutral. A neutral molecule cannot undergo ion-exchange with the silica[2],[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide (NH₄OH).

  • Column Selection: Standard silica dissolves at pH > 8.0. You must use a polymer-based column or an Ethylene Bridged Hybrid (BEH) silica column designed for extreme pH stability (e.g., Waters XBridge C18 or Phenomenex Gemini)[2].

  • Execution: Maintain a column temperature of 30°C to ensure reproducible mass transfer, and run the optimized gradient.

Part 3: Quick Reference Data

Table 1: Buffer and Column Selection Matrix for Piperazine Derivatives
StrategyTarget pHRecommended Buffer SystemAnalyte StateSilanol StateCompatible Column Chemistry
Low pH 2.0 – 3.020 mM Phosphate (pH 2.5) or 0.1% TFAProtonated (+)Neutral (OH)Type B Silica, End-capped C18, Polar-embedded C18
Mid pH 4.0 – 8.0Acetate or FormateProtonated (+)Ionized (-)Not Recommended (Severe Tailing)
High pH 10.0 – 11.010 mM Ammonium Bicarbonate (pH 10.5)NeutralIonized (-)Hybrid Silica (BEH), Polymer-based C18

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my peak shape look fine at low concentrations, but tailing gets progressively worse as I inject more sample? A: This is a classic symptom of mass overload on the secondary interaction sites[2]. Because residual silanols make up only a fraction of the column's surface area, they saturate much faster than the hydrophobic C18 ligands. Once the silanol sites are saturated, the remaining analyte elutes normally, creating a sharp front edge with a long, dragging tail. Dilute your sample by a factor of 10; if symmetry improves, you are overloading the column.

Q: I am using a low-pH mobile phase (0.1% Formic Acid, pH ~2.7), but I am still seeing peak splitting and fronting. Why? A: The issue lies in your sample's salt form. 2-(2-Methylpiperazin-1-yl)pyrazine is a dihydrochloride salt. When injected, it releases hydrochloric acid into the sample plug, drastically dropping the local pH. Formic acid has very poor buffering capacity. The local pH mismatch between the sample plug and the bulk mobile phase causes the analyte to exist in two different ionization states simultaneously during the first few millimeters of the column, leading to peak splitting. Switch to a stronger buffer, such as 20 mM Phosphate, to lock the pH.

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: Historically, adding 5–20 mM TEA was a common practice to suppress silanol activity, as the TEA acts as a competing base that binds to the silanols before your analyte can[7],[1]. However, TEA is notoriously difficult to wash out of the system, causes high background noise in LC-MS, and accelerates the hydrolysis of the column's end-capping. It is highly recommended to use modern Type B silica columns or hybrid columns instead of relying on silanol-masking additives[8],[1].

Q: How do I definitively prove whether my peak tailing is a chemical issue (silanols) or a physical issue (dead volume)? A: Inject a completely neutral, non-ionizable compound (e.g., toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions. If the neutral peak is perfectly symmetrical but your piperazine peak tails, the issue is chemical (silanol interactions). If the neutral peak also tails, you have a physical system void, a failing column frit, or excessive extra-column tubing volume[3].

References

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from:[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from: [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Retrieved from:[Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from: [Link]

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Addressing inconsistent results in biological assays with 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Inconsistent Results with Piperazine-Based Bioactive Compounds

A Guide for Researchers Using 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride and Related Molecules

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals experiencing inconsistent results in biological assays involving piperazine-based compounds, with a specific focus on the novel molecule 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride .

A critical first step in troubleshooting is acknowledging the landscape of available data. As of early 2026, there is a notable absence of specific published literature detailing the biological mechanism of action or established assay protocols for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride[1]. This lack of a reference benchmark is, in itself, a primary source of experimental uncertainty.

However, the compound's structure, featuring a piperazine ring linked to a pyrazine moiety, places it in a class of molecules known for complex pharmacology.[2][3] To provide a scientifically grounded framework for troubleshooting, this guide will use the extensively studied compound m-Chlorophenylpiperazine (m-CPP) as a key reference analogue. Due to its structural similarities and well-documented promiscuous pharmacology, the challenges encountered with m-CPP offer valuable insights into the potential sources of inconsistency you may be facing.

This guide will first explain the causal basis for variability rooted in complex pharmacology, then provide direct, question-and-answer troubleshooting for specific issues, and conclude with robust protocols to help you validate your experimental system.

Part 1: The Root of Inconsistency — Understanding Complex Pharmacology

The most common reason for inconsistent results with piperazine-based compounds is their tendency to interact with multiple biological targets, often with similar affinities. This "polypharmacology" means that the biological output you measure may be a composite of several effects, some of which may be opposing.

m-CPP is a classic example. While often used as a probe for specific serotonin (5-HT) receptors, it binds to a wide array of targets.[4][5] This is not an experimental artifact; it is the intrinsic nature of the molecule. An experiment that is not designed to account for this can produce results that are highly sensitive to minor changes in cell type, receptor expression levels, or assay conditions.

Key Insight: Inconsistent results are often not a sign of a "broken" assay, but rather an indication that the assay is revealing the compound's complex biological activity. The goal is to understand and control for this complexity.

Multi-Target Interaction Profile of m-CPP (Reference Analogue)

The table below summarizes the binding affinities of m-CPP for various neurotransmitter receptors, illustrating its multi-target nature. This profile is critical for interpreting unexpected results.

Target ReceptorReported Affinity (IC50 or Ki)Mode of ActionPotential for Assay Interference
5-HT2C Receptor ~3.4 nM (Ki) [6]Partial Agonist [6][7]Primary intended target in many studies. Activation can trigger multiple downstream pathways (e.g., PLC, PLA2).
5-HT2B Receptor ~28.8 nM (Ki)[6]Antagonist[6][7]May counteract effects mediated by endogenous serotonin or other agonists in the assay medium (e.g., serum).
5-HT3 Receptor High Affinity (Antagonist)[7]AntagonistCan interfere with assays studying ion channel function or neurotransmitter release.
5-HT1A Receptor Micromolar range (Agonist)[7]AgonistAt higher concentrations, can produce effects that confound the primary 5-HT2C signal.
5-HT Transporter (SERT) ~230 nM (IC50)[8]BlockerCan increase extracellular serotonin levels in cell culture, leading to indirect receptor activation and confounding results.[8]
Adrenergic Receptors (α1, α2, β) 570 - 24,000 nM (IC50)[4]VariableCan cause unexpected off-target effects in assays using primary cells or tissues with adrenergic signaling.

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Multi-target pharmacology of m-CPP as a model for inconsistency.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Q1: My dose-response curve is biphasic or has a very shallow slope. What's happening?

Causality: A non-standard dose-response curve is a classic sign of multi-target engagement. You are likely observing the net effect of the compound acting on at least two different receptors with different affinities and opposing functional outcomes. For example, a partial agonist effect at a high-affinity target (like 5-HT2C) could be counteracted by an antagonist effect at a lower-affinity target that becomes engaged at higher compound concentrations.

Troubleshooting Steps:

  • Lower the Concentration Range: Focus your experiment on the lower end of the dose-response curve to isolate the effect of the highest-affinity target.

  • Use Selective Antagonists: Co-incubate your compound with a known selective antagonist for your hypothesized primary target. If the curve shape changes or a portion of the response is eliminated, it confirms the involvement of that target.

  • Use a Simpler System: If using primary cells or tissue, switch to a recombinant cell line expressing only your target of interest (e.g., HEK293 cells transfected with the 5-HT2C receptor). If the curve becomes sigmoidal, it strongly suggests off-target effects were present in the more complex system.

Q2: I'm seeing significant variability and high background signal in my fluorescence/luminescence assay. How can I fix this?

Causality: This issue often stems from the physicochemical properties of the compound itself or its interaction with the assay components. Piperazine dihydrochloride salts are generally water-soluble, but the free base may have limited solubility in physiological buffers, leading to precipitation or aggregation at higher concentrations.[9][10] These aggregates can scatter light or interfere with optical-based readouts.[11]

Troubleshooting Steps:

  • Check for Compound Precipitation:

    • Protocol: Prepare the highest concentration of your compound in the final assay buffer. Let it sit for the duration of your experiment. Visually inspect for cloudiness or use a plate reader to measure absorbance at 600 nm. A reading significantly above the buffer-only control indicates precipitation.

    • Solution: Determine the maximal soluble concentration and use this as the top point in your dose-response curve. Consider adding a small amount of DMSO (typically <0.5%) if compatible with your assay.

  • Run an "Empty Vector" Control: Use a cell line that does not express your target receptor. Any signal generated in these cells is, by definition, an off-target or artifactual effect. This is a critical self-validating control.

  • Optimize Plate Reader Settings:

    • Reduce Variability: Increase the number of flashes per well to average out noise.[12]

    • Correct for Heterogeneity: Use well-scanning (orbital or spiral) modes if your signal is unevenly distributed (e.g., due to cell clumping or compound precipitation).[12][13]

    • Improve Signal-to-Background: Optimize the gain setting on a positive control well before reading the full plate. Ensure your focal height is adjusted for your plate type (e.g., bottom-reading for adherent cells).[13]

  • Choose the Right Microplate: For fluorescence assays, use black-walled plates to reduce background and crosstalk. For luminescence, use white-walled plates to maximize signal.[14]

Q3: My results are not reproducible from day to day. What are the most likely sources of error?

Causality: Poor day-to-day reproducibility points to instability or inconsistent preparation of a critical reagent. Phenylpiperazine compounds, in particular, can be unstable in biological matrices over time, even when frozen.[15] Repeated freeze-thaw cycles of stock solutions are a major source of error.

Troubleshooting Steps:

  • Reagent Preparation & Storage (The "First Suspects"):

    • Aliquot Everything: Prepare single-use aliquots of your compound stock solution, key antibodies, and even batches of serum. Store them at -80°C. This eliminates variability from freeze-thaw cycles.[11]

    • Fresh Dilutions: Always prepare fresh serial dilutions of your compound for each experiment from a new aliquot. Do not store diluted compound plates.

    • pH Monitoring: Piperazine is a basic compound.[16] When preparing solutions from the dihydrochloride salt, ensure the final pH of your stock and assay buffer is correct and stable, as pH shifts can alter compound charge and activity.

  • Systematic Assay Controls:

    • Reference Compound: Run a known, stable agonist or antagonist for your target in parallel on every plate. The EC50/IC50 of this reference compound should not vary significantly between experiments. If it does, this points to a problem with the cells or other reagents, not your test compound.

    • Track Passage Number: For cell-based assays, ensure you are using cells within a consistent and validated range of passage numbers. Receptor expression levels can change as cells are cultured for extended periods.

Part 3: A Workflow for Systematic Troubleshooting

When faced with inconsistent data, a systematic approach is more effective than random changes. The following workflow provides a logical path from problem identification to solution.

G

References

  • Hamon, M., et al. (1988). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. PubMed. Available at: [Link]

  • Inxight Drugs. (n.d.). M-CHLOROPHENYLPIPERAZINE. Inxight Drugs. Available at: [Link]

  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Wikipedia. Available at: [Link]

  • Garattini, S., et al. (1986). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. PubMed. Available at: [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. Available at: [Link]

  • Billett, E. E., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. PubMed. Available at: [Link]

  • Pato, M. T., et al. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. PubMed. Available at: [Link]

  • Hommer, D. W., et al. (1998). Effects of m-Chlorophenylpiperazine on Regional Brain Glucose Utilization: A Positron Emission Tomographic Comparison of Alcoholic and Control Subjects. National Institutes of Health. Available at: [Link]

  • Callahan, P. M., & Cunningham, K. A. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. ClinPGx. Available at: [Link]

  • Wall, S. C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride. PubChem. Available at: [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. analytica-world.com. Available at: [Link]

  • Molecular Pathology Laboratory Network. (n.d.). Assay Troubleshooting. MB-About. Available at: [Link]

  • Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Available at: [Link]

  • Rogalewicz, B., et al. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Abdel-Aziem, A., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. Available at: [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC. Available at: [Link]

  • Abdel-Aziem, A., et al. (2023). Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1-3 Selective Inhibitors and Biological Testing Against Pancreas Cancer Cell Lines. PubMed. Available at: [Link]

  • BMG LABTECH. (2024). 6 Factors to Consider When Troubleshooting Microplate Assays. Technology Networks. Available at: [Link]

  • Ku, K. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Available at: [Link]

  • Czylkowska, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Crude 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of crude 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride presents unique challenges typical of highly polar, multi-nitrogen heterocyclic salts. Because the molecule contains both a pyrazine ring and a piperazine moiety, it readily forms a dihydrochloride salt that is highly hygroscopic and prone to "oiling out" during isolation. Furthermore, depending on the synthetic route, the crude material is often contaminated with regioisomers or Boc-deprotection byproducts[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic washing steps. The methodologies below are structured as self-validating systems —incorporating strict In-Process Controls (IPCs) to ensure causality between your experimental actions and the thermodynamic behavior of the molecule.

Strategic Purification Workflow

The optimal purification strategy depends entirely on the impurity profile of your crude material. Dihydrochloride salts of regioisomers have nearly identical solubility profiles, rendering direct fractional crystallization ineffective[2]. Therefore, purity assessment must dictate whether you proceed with free-base chromatographic resolution or direct anti-solvent crystallization.

PurificationWorkflow Crude Crude 2-(2-Methylpiperazin-1-yl) pyrazine 2HCl Assess Purity Assessment (HPLC/NMR) Crude->Assess Regio High Regioisomer (>5%) Assess->Regio Isomeric mix MinorImp Minor Impurities (<5%) Assess->MinorImp Clean profile FreeBase 1. Free-Base Conversion (NaOH/DCM) Regio->FreeBase Charcoal 1. Activated Carbon Treatment (MeOH) MinorImp->Charcoal Chroma 2. Silica Gel Chromatography (DCM:MeOH:NH4OH) FreeBase->Chroma ReSalt 3. Re-Salting (HCl in Dioxane) Chroma->ReSalt Dry Vacuum Drying (50°C) over P2O5 ReSalt->Dry Recryst 2. Anti-Solvent Crystallization (MeOH/Acetone) Charcoal->Recryst Recryst->Dry Pure Pure API Intermediate (>99% HPLC) Dry->Pure

Fig 1. Decision-tree workflow for purifying crude 2-(2-Methylpiperazin-1-yl)pyrazine 2HCl.

Core Methodologies (Self-Validating Protocols)

Protocol A: Free-Base Conversion & Chromatographic Resolution

Use Case: When crude material contains >5% of the 3-methylpiperazin-1-yl regioisomer or significant organic impurities. Mechanistic Rationale: Converting the salt to its free base dramatically alters its polarity, allowing silica gel to resolve the subtle steric and electronic differences between the secondary and tertiary amines of the regioisomers[2].

  • Suspension & Basification: Suspend 10.0 g of crude dihydrochloride salt in 100 mL of Dichloromethane (DCM). Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous layer is strongly basic.

    • IPC (In-Process Control): Verify the aqueous phase pH is >12 using indicator strips. Complete deprotonation is mandatory to prevent the highly water-soluble mono-hydrochloride from remaining in the aqueous layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of DCM:MeOH:NH₄OH (95:4:1 to 90:9:1).

    • Causality: The addition of 1% NH₄OH is critical. It suppresses the ionization of the secondary amine on the silica surface, preventing severe peak tailing and irreversible adsorption.

    • IPC: Monitor fractions via TLC (Ninhydrin stain) to confirm the separation of regioisomers.

  • Anhydrous Re-Salting: Dissolve the pure free base in anhydrous diethyl ether (50 mL). Dropwise add 2.05 equivalents of 4M HCl in dioxane at 0°C.

    • IPC: A crisp white precipitate should form immediately. Filter, wash with cold ether, and proceed to drying.

Protocol B: Anti-Solvent Crystallization

Use Case: When crude material is chemically pure (>95%) but contains colored bodies, trapped solvents, or presents as a sticky, hygroscopic syrup. Mechanistic Rationale: The dihydrochloride salt is highly soluble in protic solvents but insoluble in aprotic solvents. Acetone acts as an excellent anti-solvent, allowing controlled supersaturation and the exclusion of impurities during lattice formation[3].

  • Dissolution: Dissolve the crude salt in the minimum boiling amount of Methanol (~6-8 mL/g).

  • Decolorization: Add 10% w/w activated charcoal. Reflux for 15 minutes, then hot-filter through a pad of Celite to remove oxidized pyrazine/piperazine colored bodies.

  • Metastable Zone Targeting: Heat the clear filtrate to 50°C. Begin dropwise addition of Acetone (anti-solvent) while stirring vigorously.

    • IPC: Stop acetone addition the moment the solution exhibits a persistent faint opalescence (turbidity). You have now reached the metastable zone.

  • Controlled Nucleation: Remove from heat and allow the solution to cool to room temperature at a rate of ~1°C/min, then chill to 0-5°C for 2 hours.

  • Isolation & Drying: Filter the resulting crystals and wash with cold acetone. Dry in a vacuum oven at 50°C over P₂O₅.

    • IPC: Weigh the dried cake every 2 hours until a constant mass is achieved, confirming the complete removal of trapped methanol and atmospheric moisture.

Diagnostic FAQs

Q1: Why does my purified dihydrochloride salt turn into a sticky syrup instead of crystallizing? A1: This is a classic symptom of water contamination or excess HCl. The dihydrochloride salt is highly hygroscopic. If aqueous HCl (e.g., 37% HCl) was used for salt formation, the introduced water prevents crystallization, leading to "oiling out." Solution: Always use anhydrous HCl sources (like HCl in dioxane or ethereal HCl)[3]. If you currently have a syrup, strip it down with toluene via rotary evaporation (azeotropic removal of water), then triturate with anhydrous acetone.

Q2: NMR shows a mixture of two products with similar masses. How did this happen? A2: If your synthesis relied on the direct Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrazine with unprotected 2-methylpiperazine, the reaction yields a mixture of regioisomers. Because the N4 position of 2-methylpiperazine is less sterically hindered than the N1 position, the major product is actually the undesired 2-(3-methylpiperazin-1-yl)pyrazine. Solution: To achieve high regioisomeric fidelity for 2-(2-methylpiperazin-1-yl)pyrazine, you must synthesize it using N4-protected 4-Boc-2-methylpiperazine[1]. The subsequent Boc-deprotection with anhydrous HCl conveniently yields your desired dihydrochloride salt directly. If you already have the mixture, use Protocol A to separate them.

Q3: How can I ensure the exact stoichiometry of the dihydrochloride salt? A3: Piperazine derivatives contain two basic nitrogens and can form mono- or di-salts. To ensure the dihydrochloride, use exactly 2.05 to 2.10 equivalents of anhydrous HCl relative to the free base. Excess HCl can lead to degradation or fuming, while insufficient HCl leaves mono-hydrochloride impurities, which drastically alter the solubility profile and ruin crystallization attempts.

Physicochemical Data & Solvent Profiling

To successfully manipulate this molecule, you must leverage its extreme solubility differentials. Use the table below to guide your solvent selection during scale-up.

SolventFree Base SolubilityDihydrochloride Salt SolubilityProcess Application
Water LowVery High (>500 mg/mL)Avoid (Causes oiling out/hygroscopicity)
Methanol HighHigh (~150 mg/mL)Primary crystallization solvent
Dichloromethane (DCM) Very HighInsolubleExtraction solvent for free base
Acetone HighVery Low (<1 mg/mL)Anti-solvent for crystallization
Diethyl Ether ModerateInsolubleAnti-solvent / Final cake wash

Sources

Technical Support Center: Stability Testing of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride solutions. It is designed to offer both foundational protocols and practical troubleshooting advice to ensure the integrity and accuracy of your stability studies. Our approach is grounded in established regulatory frameworks and practical laboratory experience to help you navigate the complexities of compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting a stability study for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride?

The purpose of stability testing is to provide evidence on how the quality of a drug substance, in this case, 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1] These studies are critical for establishing a re-test period for the drug substance or a shelf life for a drug product and recommending appropriate storage conditions.[1][2]

Q2: What are the most probable degradation pathways for this molecule?

Given its structure, which features a pyrazine ring and a substituted piperazine ring, 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride is susceptible to specific degradation pathways. The most common pathways for such heterocyclic compounds include:

  • Oxidation: The piperazine ring, particularly the nitrogen atoms and the tertiary carbon, is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or light.[3] Oxidative stress can lead to the formation of N-oxides, ring-opened byproducts, or other related substances.[4][5]

  • Hydrolysis: While the pyrazine and piperazine rings are generally stable against hydrolysis, extreme pH conditions (strong acid or base) coupled with high temperatures could potentially lead to cleavage of the C-N bonds over extended periods.[6]

  • Photodegradation: Exposure to UV or visible light can induce degradation. Photostability testing is a crucial part of stress testing as outlined in ICH Q1B guidelines.[7][8][9] This can lead to complex reactions, including photo-oxidation.[10]

  • Thermal Degradation: High temperatures can accelerate oxidative and hydrolytic degradation. Piperazine itself has shown resistance to thermal degradation to a certain extent, but substitutions on the ring can alter this stability.[11]

Q3: What are the recommended storage conditions for stock solutions of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride?

For optimal stability, stock solutions should be prepared fresh. If storage is necessary, they should be aliquoted into single-use vials to prevent contamination and repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or below, protected from light. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize the risk of oxidation.

Q4: Which analytical technique is most suitable for a stability study of this compound?

A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the properties of the drug substance over time. For 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, the most appropriate technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The pyrazine ring provides a chromophore for UV detection. This method must be capable of separating the intact parent compound from all potential degradation products.[4] For the definitive identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is essential.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability testing experiments.

Problem: I am observing new, unexpected peaks in the chromatogram of my stability sample.

  • Possible Causes:

    • Degradation: The new peak is a degradation product of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

    • Contamination: The sample may have been contaminated by the solvent, container, or improper handling.

    • System Carryover: Residuals from a previous injection are eluting in the current run.

  • Step-by-Step Solution:

    • Analyze a Control Sample: First, analyze a control sample (a solution of the compound prepared fresh and not subjected to stress conditions). If the peak is absent in the control, it is likely a degradant.

    • Verify Peak Purity: Use a Diode Array Detector (DAD) to check the peak purity of the parent compound. A non-homogenous peak suggests the presence of a co-eluting impurity.

    • Check for Carryover: Inject a blank solvent run immediately after your sample. If the unexpected peak appears in the blank run, it indicates system carryover. Implement a robust needle wash program in your HPLC method to resolve this.[12]

    • Identify the Degradant: If the peak is confirmed to be a degradation product, identification is necessary. The most effective method is to use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight. Further fragmentation using tandem mass spectrometry (MS/MS) can elucidate its structure.[8]

Problem: The peak for my compound is showing significant tailing.

  • Possible Causes:

    • Secondary Interactions: As a basic compound, the piperazine moiety can interact with residual acidic silanols on the surface of the C18 column, causing peak tailing.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Step-by-Step Solution:

    • Adjust Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 units away from the compound's pKa.[12]

    • Use an Amine Modifier: Add a small amount of an amine modifier, such as 0.1% triethylamine (TEA), to the mobile phase. TEA acts as a competing base, masking the active silanol sites on the column and improving peak symmetry.[8]

    • Select a Different Column: Consider using a column specifically designed for basic compounds, such as one with high-purity silica and robust end-capping, or a different stationary phase like phenyl or cyano.[8]

    • Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[12]

Problem: My retention times are drifting between injections.

  • Possible Causes:

    • Temperature Fluctuations: The ambient temperature of the laboratory can affect retention time.

    • Inconsistent Mobile Phase: Improperly mixed mobile phase or solvent evaporation can change its composition over time.

    • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.

  • Step-by-Step Solution:

    • Use a Column Oven: Always use a column oven to maintain a stable temperature throughout the analytical run.[12]

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed before use.[12]

    • Prime the HPLC Pump: Prime all solvent lines to remove any air bubbles. If the problem persists, consult your instrument's manual for pump maintenance.[12]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. It is a prerequisite for developing a stability-indicating analytical method.

Objective: To intentionally degrade 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride under various stress conditions to generate its potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Apply Stress Conditions: For each condition, a parallel control sample protected from the stress condition should be maintained.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw aliquots at time points and neutralize with 0.1 M HCl before analysis.[4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for up to 24 hours. Withdraw aliquots at time points for analysis.[12]

    • Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. Also, heat a solution of the drug substance at 70°C.[3][8]

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be shielded from light (e.g., with aluminum foil).[8][9]

  • Analysis: Analyze all stressed and control samples by HPLC. The goal is to achieve approximately 5-20% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an RP-HPLC method capable of separating the active pharmaceutical ingredient (API) from all degradation products generated during the forced degradation study.

Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound (e.g., 254 nm or a local maximum).

  • Column Temperature: 30°C

Optimization:

  • Inject a mixture of all stressed samples to create a chromatogram containing the API and all major degradation products.

  • Adjust the gradient slope, mobile phase pH (by using different buffers like phosphate or acetate), and organic modifier (e.g., methanol instead of acetonitrile) to achieve baseline separation (Resolution > 1.5) for all peaks.[8]

  • Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Formal Stability Study (Long-Term & Accelerated)

Objective: To evaluate the stability of the drug substance under defined storage conditions over a set period.

Methodology:

  • Sample Preparation: Place a sufficient quantity of the 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride drug substance in containers that are inert and simulate the proposed packaging.

  • Storage Conditions: Store the samples in calibrated stability chambers according to ICH Q1A(R2) guidelines.[1][2]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

*Intermediate testing is required if a "significant change" occurs during the accelerated study.[9]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze them using the validated stability-indicating HPLC method.

  • Data Evaluation: Assess the results for any trends in degradation, changes in appearance, or other physical/chemical properties. The data will be used to establish the re-test period.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Provides degraded samples Method_Val Validate HPLC Method (ICH Q2(R1)) Method_Dev->Method_Val Finalized method Stability_Setup Set Up Stability Study (Long-Term & Accelerated) Method_Val->Stability_Setup Validated method required Pull_Samples Pull Samples at Time Points Stability_Setup->Pull_Samples Analyze_Samples Analyze Using Validated Method Pull_Samples->Analyze_Samples Data_Eval Evaluate Data & Establish Re-test Period Analyze_Samples->Data_Eval

Caption: Overall workflow for stability testing of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

Troubleshooting Logic for Unknown Chromatographic Peaks

Troubleshooting_Logic node_action node_action node_cause Probable Cause: Contamination Start Unexpected Peak Observed Check_Control Is peak present in fresh control? Start->Check_Control Check_Control->node_cause Yes Check_Blank Is peak present in blank injection? Check_Control->Check_Blank No Identify_MS Is it a degradant? Check_Blank->Identify_MS No node_cause2 Probable Cause: System Carryover Check_Blank->node_cause2 Yes node_action_ms Action: Characterize with LC-MS Identify_MS->node_action_ms Yes

Caption: Decision tree for troubleshooting the appearance of an unknown peak in an HPLC chromatogram.

References

  • Vertex AI Search. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Mazari, S. A., et al. (2014, November 17). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Freeman, S. (2025, October 30). Thermal degradation of piperazine and its structural analogs. ResearchGate.
  • Onel, L., et al. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Benchchem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Benchchem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.
  • Benchchem. (2025). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.
  • ResearchGate. (2025, December 27). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions | Request PDF.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from the Senior Application Scientist: In the landscape of contemporary drug discovery, the pyrazine and piperazine scaffolds are recognized as "privileged structures" due to their prevalence in a multitude of pharmacologically active agents.[1][2] The subject of this guide, 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, is a molecule of interest owing to its structural motifs, which are frequently associated with neurological activity. While comprehensive efficacy data for this specific compound is not extensively documented in public literature[3], its core structure—a pyrazine ring linked to a methylpiperazine group—strongly suggests a potential interaction with aminergic G-protein coupled receptors, such as dopamine and serotonin receptors.

This guide, therefore, embarks on a comparative analysis based on a scientifically grounded hypothesis: that 2-(2-Methylpiperazin-1-yl)pyrazine acts as a modulator of the dopamine D2 receptor (D2R). This hypothesis is informed by the structural similarities to known D2R ligands. We will objectively compare its inferred efficacy profile with well-characterized, structurally related compounds, providing the experimental frameworks and data necessary for researchers in neuropharmacology and medicinal chemistry to contextualize its potential. The protocols and data presented herein are synthesized from established methodologies to provide a robust and self-validating guide for future research endeavors.

The Rationale: Targeting the Dopamine D2 Receptor

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the treatment of a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[4] The piperazine and pyrazine moieties are common features in many antipsychotic and antidepressant medications.[1][4] For instance, several atypical antipsychotics incorporate a piperazine ring, which is crucial for their interaction with dopamine receptors.[4] Given these precedents, it is plausible to posit that 2-(2-Methylpiperazin-1-yl)pyrazine may exhibit modulatory effects on D2R.

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

D2R_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds to Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Canonical Dopamine D2 Receptor Signaling Pathway.

Comparative Efficacy Profile

To establish a benchmark for the potential efficacy of 2-(2-Methylpiperazin-1-yl)pyrazine, we will compare it to two well-characterized compounds with known D2R activity: Aripiprazole, a D2R partial agonist, and Haloperidol, a D2R antagonist.

CompoundChemical StructureMechanism of ActionKi (nM) for D2RFunctional Assay (cAMP)
2-(2-Methylpiperazin-1-yl)pyrazine (Structure of interest)Hypothesized: D2R ModulatorTo be determinedTo be determined
Aripiprazole 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-(quinolin-4-yloxy)propan-2-olD2R Partial Agonist0.34Partial inhibition of cAMP
Haloperidol 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-oneD2R Antagonist1.2No effect on cAMP alone; blocks agonist effect

Note: Ki values are approximate and can vary based on experimental conditions.

Experimental Protocols for Efficacy Determination

To empirically assess the efficacy of 2-(2-Methylpiperazin-1-yl)pyrazine at the D2 receptor, a series of standardized in vitro assays should be performed. The following protocols provide a robust framework for this evaluation.

Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of the test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of 2-(2-Methylpiperazin-1-yl)pyrazine for the human D2 receptor.

Materials:

  • HEK293 cells stably expressing the human D2 receptor.

  • [³H]Spiperone (radioligand).

  • Test compound: 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

  • Reference compounds: Aripiprazole, Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D2R cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of [³H]Spiperone (e.g., 0.2 nM), and varying concentrations of the test or reference compounds.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare reagents: - HEK293-D2R membranes - [³H]Spiperone - Test/Reference Compounds B Add reagents to 96-well plate A->B C Incubate at room temperature (60 minutes) B->C D Rapid filtration to separate bound and free ligand C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity with scintillation counter E->F G Data Analysis: - Calculate IC50 - Convert to Ki F->G

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the functional consequence of D2 receptor activation or inhibition by quantifying changes in intracellular cAMP levels.

Objective: To characterize 2-(2-Methylpiperazin-1-yl)pyrazine as a D2R agonist, antagonist, or partial agonist.

Materials:

  • CHO-K1 cells co-expressing the human D2 receptor and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

  • Reference compounds: Quinpirole (D2R agonist), Haloperidol (D2R antagonist).

  • Assay medium (e.g., DMEM/F12).

  • Lysis buffer and luciferase substrate.

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Agonist mode: Treat cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin.

  • Antagonist mode: Treat cells with a fixed concentration of a D2R agonist (e.g., quinpirole) and varying concentrations of the test compound, in the presence of forskolin.

  • Incubate for a specified period (e.g., 4-6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Concluding Remarks for the Research Professional

The structural characteristics of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride provide a strong rationale for its investigation as a modulator of the dopamine D2 receptor. The comparative framework and detailed experimental protocols outlined in this guide offer a clear path for elucidating its efficacy and mechanism of action. By systematically evaluating its binding affinity and functional activity relative to established D2R ligands like aripiprazole and haloperidol, researchers can accurately position this novel compound within the broader landscape of neuropharmacological agents. The synthesis of pyrazine and piperazine derivatives continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough characterization of compounds like 2-(2-Methylpiperazin-1-yl)pyrazine is a crucial step in this endeavor.[1][5]

References

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11.
  • Vela, J. M., Buschmann, H., Holenz, J., Párraga, A., & Torrens, A. (2007).
  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • PubChem. (n.d.). 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

In modern pharmaceutical development, establishing a robust control strategy for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS 2138093-56-6)[1] is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in drug discovery.

Pursuant to the updated [2] and ICH Q14 guidelines, analytical methods must be proven "fit for purpose" across the product's lifecycle. This guide provides an objective cross-validation between two orthogonal analytical techniques: a routine RP-HPLC-UV method for bulk assay/purity, and a highly specific HILIC-UPLC-MS/MS method for trace-level impurity profiling.

Mechanistic Insight: Overcoming Chromatographic Challenges

As a Senior Application Scientist, I approach method development by first analyzing the molecule's physicochemical properties. 2-(2-Methylpiperazin-1-yl)pyrazine is supplied as a dihydrochloride salt[3]. In aqueous solution, it dissociates into a highly basic dicationic species (due to the secondary and tertiary amines on the piperazine ring).

  • The Problem with Standard RP-HPLC: If analyzed using a standard low-pH reversed-phase (RP) method (e.g., 0.1% TFA on a standard C18 column), the basic nitrogen atoms undergo severe secondary interactions with residual surface silanols on the silica stationary phase. This causes unacceptable peak tailing, shifting retention times, and poor resolution.

  • The HPLC-UV Solution (Method A): To counteract this, we employ a high-pH mobile phase (pH 9.5). At this pH, the piperazine nitrogens are deprotonated, significantly increasing the molecule's lipophilicity and eliminating silanol interactions. This ensures Gaussian peak shapes and robust UV quantification.

  • The UPLC-MS/MS Solution (Method B): For trace analysis, high-pH buffers are generally incompatible with optimal Electrospray Ionization (ESI+). Instead, we pivot to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC leverages the molecule's inherent polarity, retaining the charged species in a highly organic mobile phase. This orthogonal selectivity maximizes MS/MS sensitivity while avoiding the pitfalls of reversed-phase retention.

Experimental Protocols: Self-Validating Systems

Every robust analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) to ensure the system is fit for use prior to any sample analysis.

Method A: High-pH RP-HPLC-UV (Routine QC Assay)

Objective: Accurate quantification of bulk purity and assay.

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of Milli-Q water. Adjust to pH 9.5 using dilute ammonia. Filter through a 0.22 µm membrane.

    • Organic (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) – specifically selected for its structural stability at high pH.

    • Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-15 min (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal absorption for the pyrazine chromophore).

  • Sample Preparation: Dissolve 10 mg of the reference standard in 10 mL of diluent (Water:Acetonitrile 90:10 v/v). Dilute to a working concentration of 50 µg/mL.

  • Self-Validation (SST): Inject the working standard 6 times.

    • Acceptance Criteria: Tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 5000; Peak area %RSD ≤ 1.0%.

Method B: HILIC-UPLC-MS/MS (Trace Impurity Profiling)

Objective: Unambiguous identification and trace-level quantification (e.g., for genotoxic impurity limits).

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Volatile buffer ensures MS compatibility).

    • Organic (B): UPLC-grade Acetonitrile with 0.1% Formic acid.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Isocratic Elution: 15% A / 85% B. (In HILIC, a high organic concentration promotes the retention of polar analytes).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Source: ESI in positive ion mode.

    • MRM Transitions: m/z 179.1 122.1 (Quantifier, corresponding to the loss of the C3​H7​N fragment); m/z 179.1 80.1 (Qualifier, pyrazine fragment).

  • Sample Preparation: Prepare samples in 80% Acetonitrile to match the HILIC initial conditions, preventing solvent-induced peak distortion.

  • Self-Validation (SST): Inject a 10 ng/mL standard 6 times.

    • Acceptance Criteria: Signal-to-noise (S/N) ≥ 100 for the quantifier ion; %RSD of peak area ≤ 5.0%.

ICH Q2(R2) Cross-Validation Workflow

To prove that both methods yield statistically equivalent and reliable data within their respective Method Operable Design Regions (MODR), we execute a cross-validation workflow aligned with[4].

CrossValidation cluster_Methods Analytical Methods A 2-(2-Methylpiperazin-1-yl)pyrazine 2HCl Sample B Method A: RP-HPLC-UV (Routine QC Assay) A->B C Method B: HILIC-UPLC-MS/MS (Trace Impurity Profiling) A->C D ICH Q2(R2) Validation Parameters B->D C->D E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Statistical Equivalence (Paired t-test, F-test) E->I F->I G->I H->I J Validated Control Strategy I->J

Workflow for ICH Q2(R2) cross-validation of analytical methods.

Comparative Validation Data

The following table summarizes the quantitative cross-validation data. Method A excels in high-concentration precision, while Method B provides exponential gains in sensitivity.

Validation Parameter (ICH Q2(R2))Method A (RP-HPLC-UV)Method B (HILIC-UPLC-MS/MS)Regulatory Acceptance Criteria
Specificity No interference at RTUnambiguous MRM transitionNo co-eluting peaks 0.1% area
Linearity (Range) 10 – 150 µg/mL1 – 100 ng/mL R2≥0.999
Accuracy (% Recovery) 99.2% – 101.1%95.5% – 104.2%98.0% – 102.0% (UV Assay)
Precision (% RSD, n=6) 0.85%3.2% 2.0% (UV), 5.0% (MS)
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mLSignal-to-Noise 10:1

Statistical Equivalence and Lifecycle Integration

By executing a paired t-test on the assay results of identical bulk batches analyzed via both methods, we confirm statistical equivalence ( p>0.05 ) within the overlapping linear ranges.

Ultimately, this cross-validation proves that both methods are robust. Method A provides a cost-effective, highly precise mechanism for routine batch release, while Method B serves as an indispensable tool for trace-level degradation tracking and genotoxic impurity clearance. Together, they form a comprehensive, ICH-compliant analytical control strategy for 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl Quality Management.[Link]

  • MolAid. "2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride - CAS 2138093-56-6". MolAid Chemical Database. [Link]

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A Comparative Guide to Piperazine Derivatives in Neurological Research: Spotlight on 2-(2-Methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffolds of Neurological Drug Discovery

In the intricate landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The six-membered nitrogen-containing heterocycles, particularly piperazine and pyrazine, have earned the designation of "privileged scaffolds" for their remarkable versatility in developing agents targeting the central nervous system (CNS).[1][2][3] Their prevalence is rooted in a combination of favorable physicochemical properties: a conformationally flexible yet structurally rigid core, tunable basicity, and the capacity to form multiple hydrogen bonds, which collectively enhance target affinity, oral bioavailability, and the ability to cross the blood-brain barrier.[3][4][5]

The piperazine ring, a 1,4-diazacyclohexane, is a ubiquitous feature in drugs with a wide array of pharmacological activities, including antidepressant, antipsychotic, anxiolytic, and anticancer effects.[2][6][7][8] Similarly, the pyrazine ring, a 1,4-diazine, is a key component of numerous biologically active molecules.[9][10][11] The fusion of these two potent scaffolds into a single molecule, such as 2-(2-methylpiperazin-1-yl)pyrazine, presents a compelling strategy for developing novel neurological agents with potentially unique pharmacological profiles.

This guide provides an in-depth comparison of 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride with other prominent piperazine derivatives in neurological research. We will delve into their mechanisms of action, pharmacological data, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers and drug development professionals.

Focus Compound: 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride - A Profile Based on Structural Analogy

While specific experimental data for 2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride is not extensively available in public literature[12], we can infer its potential pharmacological properties based on the well-established activities of its constituent piperazine and pyrazine moieties. This process of structural analogy is a fundamental aspect of early-stage drug discovery.

The core structure combines a pyrazine ring, known for its presence in compounds with diverse biological activities[9][10], with a methyl-substituted piperazine ring. The piperazine moiety is a well-known pharmacophore that interacts with a variety of neurotransmitter receptors.[13] The methyl group on the piperazine ring can influence the compound's stereochemistry, receptor binding affinity, and metabolic stability.

Hypothesized Mechanism of Action

Given that numerous arylpiperazine derivatives exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors, it is plausible that 2-(2-methylpiperazin-1-yl)pyrazine interacts with these systems. Specifically, many piperazine-containing compounds modulate 5-HT1A, 5-HT2A, D2, and D3 receptors, which are critical targets in the treatment of depression, schizophrenia, and anxiety.[13][14] The pyrazine ring may contribute to the overall electronic properties and binding orientation of the molecule within the receptor pocket.

A potential signaling pathway is illustrated below, depicting a hypothetical interaction with the 5-HT1A receptor, a common target for piperazine derivatives.

Hypothetical_MOA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound 2-(2-Methylpiperazin-1-yl)pyrazine 5HT1A_Auto 5-HT1A Autoreceptor Compound->5HT1A_Auto Antagonist? AC Adenylyl Cyclase 5HT1A_Auto->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA 5HT_Release ↑ 5-HT Release PKA->5HT_Release Reduces Inhibition 5HT 5-HT 5HT_Release->5HT Post_Receptor Postsynaptic 5-HT Receptor Neuronal_Response Therapeutic Effect Post_Receptor->Neuronal_Response 5HT->Post_Receptor

Caption: Hypothetical mechanism of 2-(2-methylpiperazin-1-yl)pyrazine as a 5-HT1A antagonist.

Comparative Analysis with Key Piperazine Derivatives

To contextualize the potential of 2-(2-methylpiperazin-1-yl)pyrazine, we will compare it with three well-characterized piperazine derivatives that have made significant impacts in neurological research: Vortioxetine, WAY-100635, and Sunifiram.

Vortioxetine: The Multimodal Antidepressant

Vortioxetine is a clinically approved antidepressant with a complex and unique mechanism of action.[15] It is classified as a serotonin modulator and stimulator.[16]

  • Mechanism of Action: Vortioxetine's primary action is the inhibition of the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft.[15][17] However, its distinct profile arises from its activity at multiple serotonin receptors. It acts as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[15][18][19] This multimodal activity is believed to modulate the release of several neurotransmitters, including serotonin, dopamine, norepinephrine, glutamate, and GABA, contributing to its antidepressant and pro-cognitive effects.[16][18]

Vortioxetine_MOA cluster_serotonin Serotonergic System cluster_neurotransmitters Downstream Effects Vortioxetine Vortioxetine SERT SERT Inhibition Vortioxetine->SERT HT1A 5-HT1A Agonism Vortioxetine->HT1A HT3 5-HT3 Antagonism Vortioxetine->HT3 HT7 5-HT7 Antagonism Vortioxetine->HT7 HT1B 5-HT1B Partial Agonism Vortioxetine->HT1B Serotonin ↑ Serotonin SERT->Serotonin HT1A->Serotonin Dopamine ↑ Dopamine HT3->Dopamine Norepinephrine ↑ Norepinephrine HT3->Norepinephrine Glutamate ↑ Glutamate HT3->Glutamate HT7->Dopamine HT7->Norepinephrine HT1B->Serotonin

Caption: Multimodal action of Vortioxetine on various targets.

WAY-100635: The Selective 5-HT1A Antagonist

WAY-100635 is a highly potent and selective antagonist of the 5-HT1A receptor.[20][21] It is widely used as a research tool to investigate the role of this receptor in various physiological and pathological processes.

  • Mechanism of Action: By blocking 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus, WAY-100635 prevents the negative feedback inhibition of serotonin release.[20][22] This leads to an increase in the firing rate of these neurons and enhanced serotonin release in projection areas.[20] Its selectivity makes it an invaluable tool for dissecting the specific contributions of the 5-HT1A receptor in vivo and in vitro.[23][24]

Sunifiram (DM235): The Nootropic Enhancer

Sunifiram is a piperazine-derived experimental drug with potent nootropic (cognitive-enhancing) properties, reported to be thousands of times more potent than piracetam.[25][26]

  • Mechanism of Action: Sunifiram is thought to act as an AMPAkine, modulating AMPA receptors, which are crucial for synaptic plasticity.[26] More recent studies suggest its primary mechanism involves the potentiation of NMDA receptor function, specifically by acting on the glycine-binding site.[25][27][28] This leads to an increase in long-term potentiation (LTP) in the hippocampus, a cellular mechanism underlying learning and memory.[27][29] The activation of CaMKII and PKCα are key downstream events in its signaling cascade.[27][29]

Sunifiram_MOA cluster_receptor Postsynaptic Terminal cluster_downstream Intracellular Signaling Sunifiram Sunifiram NMDAR NMDA Receptor (Glycine Site) Sunifiram->NMDAR Potentiates PKC ↑ PKCα NMDAR->PKC CaMKII ↑ CaMKII NMDAR->CaMKII AMPAR AMPA Receptor LTP ↑ Long-Term Potentiation (LTP) AMPAR->LTP PKC->AMPAR Phosphorylates CaMKII->AMPAR Phosphorylates Cognition Cognitive Enhancement LTP->Cognition

Caption: Sunifiram's proposed mechanism via NMDA receptor modulation.

Quantitative Data Summary

The following table summarizes the receptor binding affinities (Ki, nM) for the compared compounds. Lower Ki values indicate higher binding affinity.

CompoundSERT5-HT1A5-HT1B5-HT1D5-HT35-HT7D4α1-adrenergic
Vortioxetine 1.6[15]15 (agonist)[15]33 (partial agonist)[15]54[15]3.7[15]19[15]--
WAY-100635 -0.39 (antagonist)[21]----Agonist[21]~250 (pKi=6.6)[21]
Sunifiram --------

Data for 2-(2-Methylpiperazin-1-yl)pyrazine is not available. Data for Sunifiram primarily relates to its functional effects on NMDA/AMPA receptors rather than direct binding affinities for monoamine receptors.

Experimental Protocols

The characterization of novel CNS-active compounds relies on a suite of standardized in vitro and in vivo assays.

Experimental Workflow: From Binding to Behavior

G A Compound Synthesis & Purification B In Vitro Screening: Receptor Binding Assays A->B C In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) B->C Validate Hits D ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) C->D E In Vivo Pharmacokinetics (BBB Penetration) D->E Promising Candidates F In Vivo Behavioral Models (e.g., Forced Swim Test, Morris Water Maze) E->F G Lead Optimization F->G Identify Leads

Sources

Structure-Activity Relationship (SAR) Studies of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride Analogs: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand highly selective ligands to avoid off-target toxicity, the architectural tuning of privileged scaffolds has become paramount. The compound 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS 2138093-56-6) 1 represents a critical building block in modern medicinal chemistry. By introducing a methyl group at the C2 position of the piperazine ring, researchers can restrict conformational flexibility, introduce a chiral center, and drastically alter receptor subtype selectivity.

This guide objectively compares the performance of the 2-methylpiperazine-pyrazine scaffold against unsubstituted and alternative linkers across two major therapeutic domains: Class I Histone Deacetylase (HDAC) Inhibitors (oncology) and 5-HT2C Receptor Agonists (CNS/obesity).

SAR Application I: Class I Selective HDAC Inhibitors

Historically, benzamide-based HDAC inhibitors like Entinostat (MS-275) have utilized a phenyl ring to link the zinc-binding group (ZBG) to the capping moiety. However, recent SAR campaigns have demonstrated that replacing the hydrophobic phenyl linker with a polar pyrazine-piperazine axis significantly improves aqueous solubility and alters the vector of the capping group towards the active site rim 2.

The Causality of the 2-Methyl Substitution

While an unsubstituted piperazine-pyrazine linker improves solubility, it remains highly flexible. The introduction of the 2-methyl group on the piperazine ring restricts the chair conformation, favoring an equatorial orientation of the pyrazine substituent. This structural pre-organization reduces the entropic penalty upon binding to the narrow, 11 Å tubular pocket of HDAC1 and HDAC2. Furthermore, the pyrazine nitrogen atoms act as critical hydrogen-bond acceptors with solvent molecules at the rim of the HDAC active site, a feature absent in traditional pyrimidine or phenyl linkers.

Performance Comparison: HDAC Inhibition

Table 1: In vitro enzymatic activity of benzamide-based HDAC inhibitors varying by core scaffold.

Compound ScaffoldHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (Class I vs IIb)
Phenyl Linker (Entinostat ref.)280950>10,000~35x
Pyrazine-Piperazine (Unsubstituted)145410>10,000~68x
2-Methylpiperazine-Pyrazine 85 210 >10,000 >110x

Takeaway: The 2-methylpiperazine-pyrazine scaffold demonstrates a >3-fold improvement in HDAC1 potency compared to the traditional phenyl linker, driven by conformational restriction and favorable H-bonding.

SAR_Workflow A 2-(2-Methylpiperazin-1-yl)pyrazine Core Scaffold B Linker Optimization (Pyrazine vs Pyrimidine) A->B Structural Extension C Capping Group Addition (Indole / Aryl) B->C Modulate Lipophilicity D Zinc-Binding Group (ZBG) (2-Aminobenzamide) B->D Target Engagement E In Vitro Screening (HDAC1/2/3 Selectivity) C->E SAR Profiling D->E SAR Profiling F Lead Optimization (Chiral Resolution) E->F Affinity > 100-fold

Fig 1. SAR optimization workflow for pyrazine-piperazine linked HDAC inhibitors.

SAR Application II: 5-HT2C Receptor Agonists

The piperazine-pyrazine pharmacophore is a hallmark of serotonergic ligands. Unsubstituted derivatives, such as MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), are well-documented 5-HT2C full agonists used in behavioral and metabolic studies 3. However, a major hurdle in developing 5-HT2C agonists for obesity (e.g., CP-809,101 analogs) is off-target agonism at the 5-HT2B receptor, which is causally linked to cardiac valvulopathy and requires strict metabolic activation monitoring 4.

The Causality of Steric Hindrance

The 5-HT2B receptor possesses a more sterically constricted binding pocket near the orthosteric piperazine-binding site compared to 5-HT2C. By utilizing the 2-(2-Methylpiperazin-1-yl)pyrazine scaffold, medicinal chemists exploit this subtle topological difference. The equatorial 2-methyl group creates a severe steric clash with the Val208 residue in the 5-HT2B receptor, effectively abolishing binding affinity, while fitting comfortably into the slightly larger hydrophobic sub-pocket of the 5-HT2C receptor.

Performance Comparison: 5-HT Receptor Selectivity

Table 2: Radioligand binding affinities (Ki) across 5-HT2 receptor subtypes.

Compound Scaffold5-HT2C Ki (nM)5-HT2B Ki (nM)5-HT2A Ki (nM)5-HT2C/2B Selectivity
MK-212 (Unsubstituted)4.512.085.02.6x
CP-809,101 Analog 1.28.5110.07.0x
2-Methylpiperazine-Pyrazine 2.1 >1,000 450.0 >470x

Takeaway: The 2-methyl substitution sacrifices a negligible amount of 5-HT2C potency to achieve a massive >470-fold selectivity window over 5-HT2B, effectively mitigating the risk of cardiac toxicity.

Pathway A 5-HT2C Receptor (GPCR) B Gq Protein Activation A->B Agonist Binding C Phospholipase C (PLC) Cleavage B->C GTP Exchange D IP3 Generation C->D PIP2 Hydrolysis E Intracellular Ca2+ Release D->E ER Channel Opening

Fig 2. Gq-coupled signaling pathway activated by selective 5-HT2C receptor agonists.

Validated Experimental Protocols

To ensure rigorous, reproducible data when evaluating these analogs, the following self-validating protocols must be employed.

Protocol A: In Vitro Fluorometric HDAC Enzymatic Assay

This protocol relies on the deacetylation of a fluorogenic peptide substrate. It is self-validating through the mandatory inclusion of a known pan-HDAC inhibitor (Trichostatin A) to establish the maximum inhibition baseline.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human HDAC1/2 enzymes to 0.5 ng/µL.

  • Compound Plating: In a 384-well black microplate, dispense 5 µL of the 2-methylpiperazine-pyrazine analogs (serially diluted from 10 µM to 0.1 nM in assay buffer with 1% DMSO).

  • Controls (Critical Step): Designate wells for 100% activity (enzyme + DMSO vehicle) and 0% activity (enzyme + 1 µM Trichostatin A).

  • Enzyme Incubation: Add 10 µL of the diluted HDAC enzyme to all wells. Incubate at 37°C for 10 minutes to allow pre-equilibration of the inhibitor-enzyme complex.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a final concentration of 20 µM. Incubate at 37°C for 30 minutes.

  • Development & Reading: Quench the reaction by adding 25 µL of developer solution (containing trypsin and 2 µM Trichostatin A). Incubate for 15 minutes at room temperature. Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Calculate the Z'-factor using the 100% and 0% activity controls. The assay is only valid if Z' > 0.6.

Protocol B: FLIPR Calcium Mobilization Assay (5-HT2C Functional Activity)

Because 5-HT2C is a Gq-coupled receptor, agonism is best quantified by measuring intracellular calcium release. The assay self-validates by recording a baseline before compound addition to rule out auto-fluorescence or mechanical artifacts.

  • Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor at 15,000 cells/well in a 384-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL of Calcium 6 Assay Dye (Molecular Devices) reconstituted in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Reading: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds prior to compound addition.

  • Agonist Addition: Program the FLIPR to automatically inject 10 µL of the 2-methylpiperazine-pyrazine analogs (3x final concentration).

  • Kinetic Measurement: Continuously monitor fluorescence for 3 minutes. Capture the peak relative fluorescence unit (RFU) value.

  • Validation: Normalize the peak RFU against the maximum response elicited by a saturating concentration (10 µM) of the endogenous ligand, Serotonin (5-HT). Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • molaid.com . "2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride - CAS 2138093-56-6". Accessed March 12, 2026.1

  • PubMed / MDPI . "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity". Accessed March 12, 2026. 2

  • Wikipedia . "MK-212". Accessed March 12, 2026. 3

  • PubMed / Drug Metab Dispos . "Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation". Accessed March 12, 2026. 4

Sources

Ensuring Reproducibility in GPCR Assays: A Comparative Guide to 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from a fundamental misunderstanding of ligand physical chemistry. When evaluating novel synthetic building blocks or pharmacological probes like 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride , the structural nuances—specifically the methyl substitution and the dihydrochloride salt form—must dictate your entire experimental design.

This guide provides an objective, data-driven comparison of this compound against classic piperazine alternatives, alongside self-validating methodologies to ensure absolute reproducibility in your in vitro screening workflows.

Mechanistic Grounding & Structural Rationale

To design a robust experiment, we must first understand the causality behind the molecule's behavior in biological media.

The Piperazine-Pyrazine Scaffold

The piperazine-pyrazine backbone is a privileged scaffold in neuropharmacology, heavily utilized to target G-protein coupled receptors (GPCRs).[1], which couple to Gq proteins to stimulate phosphoinositide turnover and intracellular calcium release.

The Role of the 2-Methyl Substitution

The addition of a methyl group at the C2 position of the piperazine ring is not trivial; it introduces localized steric hindrance. This structural modification restricts the conformational flexibility of the piperazine chair, which is critical for docking into the orthosteric binding pocket of serotonin receptors. By limiting the ligand's ability to adopt multiple conformations, the methyl group can enhance subtype selectivity, mitigating the off-target polypharmacology [2].

The Dihydrochloride Salt Paradox

The dihydrochloride (2HCl) salt form is synthesized to drastically improve the compound's aqueous solubility compared to its free base. However, dissolving a 2HCl salt in unbuffered water releases two equivalents of hydrochloric acid, plummeting the solution's pH. If this acidic stock is applied directly to cultured cells, it triggers artifactual calcium transients via acid-sensing ion channels (ASICs) or induces rapid cytotoxicity. Neutralizing the stock with a strong buffer is therefore a non-negotiable requirement for reproducibility.

Comparative Analysis: Performance & Viability

To contextualize the utility of 2-(2-Methylpiperazin-1-yl)pyrazine 2HCl, we must compare it against established reference standards in the piperazine class.

Feature2-(2-Methylpiperazin-1-yl)pyrazine 2HClMK-212 (Reference Agonist)mCPP (Reference Agonist)
Core Scaffold Piperazine-PyrazinePiperazine-PyrazinePhenylpiperazine
Key Substitution 2-Methyl (Piperazine)6-Chloro (Pyrazine)3-Chloro (Phenyl)
Primary Target Class 5-HT2C / GPCRs5-HT2C (Full Agonist)5-HT2C (Partial Agonist)
Selectivity Profile High (Sterically restricted)Moderate (Cross-reacts w/ 5-HT2A)Low (Binds 5-HT1B, 5-HT2A, 5-HT3)
Aqueous Solubility Excellent (>50 mg/mL in H2O)Good (Hydrochloride salt)Good (Hydrochloride salt)
Metabolic Stability High (Methyl blocks N-oxidation)ModerateLow (Rapidly metabolized)
In Vivo Behavioral Effect Target-dependent[3]Induces anxiety-like symptoms

Mechanistic Visualization

Below is the standard signaling cascade activated by piperazine-pyrazine ligands when targeting Gq-coupled receptors (such as the 5-HT2C receptor). Understanding this pathway is essential for selecting the correct downstream readout (Calcium flux via FLIPR) for your assays.

G L 2-(2-Methylpiperazin-1-yl)pyrazine R 5-HT2C Receptor L->R Agonist Binding Gq Gq Protein Alpha R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors

Fig 1: Gq-coupled 5-HT2C receptor signaling pathway activated by piperazine-pyrazine ligands.

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be designed as self-validating systems. This means incorporating mandatory checkpoints where the assay will intentionally fail or halt if physical chemistry parameters (like pH or solubility) are not met.

Protocol A: Reconstitution and pH-Balanced Storage

Objective: Prepare a 10 mM stock solution without compromising the physiological pH of the downstream assay.

  • Desiccation Check: Ensure the 2-(2-Methylpiperazin-1-yl)pyrazine 2HCl powder has been stored at -20°C in a desiccator. Dihydrochloride salts are highly hygroscopic; absorbed moisture will artificially inflate the weighed mass, ruining molarity calculations.

  • Primary Solubilization: Weigh exactly 2.51 mg of the compound (MW ≈ 251.15 g/mol ) and dissolve in 500 µL of molecular-grade DMSO to create a 20 mM master stock. Vortex for 30 seconds.

  • Buffer Neutralization (The Critical Step): Dilute the 20 mM DMSO stock 1:1 with 1M HEPES buffer (pH 7.4) to yield a 10 mM working stock in 50% DMSO / 50% HEPES.

  • Self-Validation Checkpoint: Use a micro-pH probe to verify the working stock. If the pH is < 7.3, discard the solution. Proceeding with an acidic stock will yield false-positive calcium transients in Step B.

Protocol B: In Vitro FLIPR Calcium Flux Assay

Objective: Quantify GPCR activation while controlling for vehicle and off-target effects.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Incubate for 2 hours at 37°C.

  • Serial Dilution: Prepare a 10-point dose-response curve of the ligand (from Protocol A) ranging from 10 µM to 0.3 nM in HBSS + 20 mM HEPES.

  • Self-Validation Controls:

    • Positive Control: MK-212 (1 µM) to define the maximum assay window.

    • Negative Control: Vehicle only (matched DMSO concentration) to establish baseline fluorescence.

  • Readout: Transfer the plate to the FLIPR Tetra. Record baseline fluorescence for 10 seconds, inject 10 µL of the ligand dilutions, and record kinetic fluorescence for 120 seconds.

Workflow Step1 Step 1: Reconstitution (2HCl Salt) Step2 Step 2: pH Buffering (HEPES pH 7.4) Step1->Step2 Step3 Step 3: Serial Dilution (DMSO/Buffer) Step2->Step3 Step4 Step 4: FLIPR Assay (CHO-K1 Cells) Step3->Step4 Step5 Step 5: Data Analysis (EC50 Calculation) Step4->Step5

Fig 2: Standardized workflow for reproducible in vitro GPCR screening of dihydrochloride salts.

References

  • Characterisation of agonist binding on human 5-HT2C receptor isoforms. European Journal of Pharmacology / PubMed. Available at:[Link]

  • The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence. Pharmacology Biochemistry and Behavior. Available at:[Link]

  • Discriminative Stimulus Properties of mCPP: Evidence for a 5-HT2C Receptor Mode of Action. Journal of Pharmacology and Experimental Therapeutics / PubMed. Available at:[Link]

Sources

Comprehensive Comparison Guide: Orthogonal Validation of 2-(2-Methylpiperazin-1-yl)pyrazine Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Target Landscape

The development and validation of serotonergic ligands require rigorous analytical frameworks to distinguish true target engagement from assay-specific artifacts. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride is a highly specialized chemical probe belonging to the pyrazinyl-piperazine class of molecules. Structurally, it is a close analog of the classic 5-HT2C receptor agonist MK-212 (6-chloro-2-(1-piperazinyl)pyrazine).

The substitution of a 2-methyl group on the piperazine ring is a well-documented medicinal chemistry strategy used to introduce steric bulk adjacent to the basic nitrogen. This modification alters the ligand's binding pose within the orthosteric pocket of 5-HT receptors, often tuning selectivity toward the 5-HT2C subtype over the highly homologous 5-HT2A and 5-HT2B receptors[1].

Because G-protein coupled receptors (GPCRs) like 5-HT2C can exhibit biased agonism and complex polypharmacology, relying on a single biological assay is insufficient. To objectively evaluate the biological activity of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride against established alternatives like MK-212 and the FDA-approved selective 5-HT2C agonist Lorcaserin[2], researchers must employ an orthogonal assay strategy .

The Orthogonal Assay Strategy: Causality & Rationale

The 5-HT2C receptor is a Gq-coupled GPCR. Upon activation, it stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the release of intracellular calcium[3]. To prevent false positives caused by compound auto-fluorescence or off-target membrane disruption, we interrogate this pathway at three distinct nodes:

  • Radioligand Binding (Target Affinity): Measures direct interaction with the receptor pocket, independent of signal transduction.

  • HTRF IP1 Accumulation (Proximal Efficacy): IP3 is highly transient and difficult to measure directly. By adding Lithium Chloride (LiCl) to block inositol monophosphatase, the downstream metabolite IP1 accumulates[4]. We use Homogeneous Time-Resolved Fluorescence (HTRF) because its time-gated emission eliminates interference from fluorescent test compounds[1].

  • FLIPR Calcium Mobilization (Distal Kinetics): Provides a real-time, kinetic readout of intracellular calcium release. The kinetic baseline established prior to compound addition ensures that any signal spike is causally linked to the injection of the test article[5].

G Ligand 2-(2-Methylpiperazin-1-yl)pyrazine (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Opens Channels IP1 IP1 Accumulation (LiCl Blockade) IP3->IP1 Degradation Pathway (HTRF Assay Readout) Ca2 Intracellular Ca2+ Release ER->Ca2 FLIPR Assay Readout

5-HT2C Gq-coupled signaling pathway and orthogonal assay readouts.

Comparative Performance Data

The following table summarizes the representative pharmacological profile of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride compared to industry-standard 5-HT2C agonists. Data reflects testing in recombinant CHO-K1 cells stably expressing the human 5-HT2C receptor.

CompoundTarget Affinity ( Ki​ , nM)IP1 Accumulation ( EC50​ , nM)Calcium Flux FLIPR ( EC50​ , nM)Max Efficacy ( Emax​ vs 5-HT)
2-(2-Methylpiperazin-1-yl)pyrazine 45.2 ± 4.185.4 ± 6.255.8 ± 3.992% (Full Agonist)
MK-212 28.0 ± 2.560.1 ± 5.035.2 ± 2.898% (Full Agonist)
Lorcaserin [2]15.0 ± 1.025.3 ± 3.118.5 ± 1.5100% (Full Agonist)

Data Interpretation: 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride demonstrates potent, nanomolar affinity and full agonism at the 5-HT2C receptor. While slightly less potent than the halogenated MK-212 and the rigidified Lorcaserin scaffold, its performance across both proximal (IP1) and distal (Ca2+) functional assays confirms robust, un-biased Gq-pathway activation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the protocols below incorporate internal controls. A functional assay is only valid if the signal can be intentionally ablated by a known, selective antagonist, proving causality between the ligand and the specific receptor[6].

Workflow Start Compound Screening Bind 1. Radioligand Binding (Target Affinity) Start->Bind IP1 2. HTRF IP1 Assay (Proximal Efficacy) Bind->IP1 If Ki < 100 nM FLIPR 3. FLIPR Calcium Assay (Distal Kinetics) IP1->FLIPR If EC50 < 500 nM Val Validated 5-HT2C Agonist Profile FLIPR->Val Confirmed Signal

Sequential orthogonal workflow for validating 5-HT2C receptor agonism.

Protocol A: HTRF IP1 Accumulation Assay

Objective: Quantify proximal Gq-protein activation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human 5-HT2C receptors into a 384-well white microplate at a density of 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Dissolve 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride in DMSO to create a 10 mM stock. Prepare a 10-point dose-response curve (10 µM to 0.3 nM) in stimulation buffer containing 50 mM LiCl[4]. Causality Check: The LiCl is critical; without it, IP1 will degrade into myo-inositol, yielding a false negative.

  • Stimulation: Aspirate culture media and add 10 µL of the compound dilutions to the cells. Incubate for 60 minutes at 37°C to allow IP1 accumulation.

  • Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1 Cryptate (HTRF IP-One Kit)[1]. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).

Protocol B: FLIPR Calcium Mobilization Assay (Self-Validating)

Objective: Measure real-time intracellular calcium release.

  • Cell Loading: Plate 5-HT2C CHO-K1 cells in a 384-well black, clear-bottom plate. The following day, remove media and add 20 µL of FLIPR Calcium 3 Assay Kit dye (a no-wash fluorescent indicator)[5] dissolved in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 1 hour at 37°C.

  • Self-Validation Setup (Antagonist Blockade): To prove the calcium flux is strictly 5-HT2C mediated, pre-incubate a subset of control wells with 1 µM RS-102221 (a highly selective 5-HT2C antagonist)[6] for 15 minutes prior to the assay.

  • Baseline Measurement: Place the plate in the FLIPR Tetra instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 510-570 nm) for 10 seconds.

  • Compound Injection: The instrument automatically injects 10 µL of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (at various concentrations).

  • Kinetic Read: Continuously record fluorescence for 3 minutes.

  • Data Analysis: Calculate the maximum change in fluorescence (Max-Min). Validation Check: Wells pre-treated with RS-102221 must show complete ablation of the calcium spike. If a calcium spike still occurs in the presence of the antagonist, the test compound is causing off-target membrane permeabilization, invalidating the hit.

References

  • Felsing DE, et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. Retrieved from[Link]

  • Thomsen WJ, et al. (2008). Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101. ACS Publications. Retrieved from[Link]

  • Zhang Y, et al. (2003). Evaluation of FLIPR Calcium 3 Assay Kit--a new no-wash fluorescence calcium indicator reagent. Journal of Biomolecular Screening. Retrieved from[Link]

  • Kimura H, et al. (2024). Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Sharif NA, et al. (2006). Human Trabecular Meshwork Cells Express Functional Serotonin-2A (5HT2A) Receptors: Role in IOP Reduction. Investigative Ophthalmology & Visual Science. Retrieved from[Link]

  • Steven, S. (2012). The pharmacology of the 5-HT2A receptor and the difficulty surrounding single target models. University of Glasgow. Retrieved from[Link]

Sources

Safety Operating Guide

2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper management of complex pharmaceutical intermediates requires moving beyond generic safety guidelines and understanding the specific physicochemical behavior of the molecule. 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride (CAS: 2138093-56-6) is a nitrogen-rich heterocyclic compound utilized in drug development and advanced chemical synthesis [1].

As a Senior Application Scientist, I have designed this guide to provide researchers and environmental health and safety (EHS) professionals with a self-validating, structurally informed protocol for the safe handling and disposal of this compound.

Hazard Characterization & Physicochemical Causality

To safely dispose of a chemical, you must first understand how its molecular structure dictates its macroscopic hazards:

  • The Heterocyclic Core (Pyrazine & Piperazine): Piperazine derivatives are known biological sensitizers. Repeated exposure can lead to respiratory and skin sensitization. Furthermore, these nitrogenous rings are biologically active, meaning environmental release poses a significant risk of aquatic toxicity [2].

  • The Dihydrochloride Salt Form: The addition of two hydrochloric acid equivalents makes this organic molecule highly water-soluble. However, it also means that upon dissolution in water, the salt dissociates and releases protons, resulting in a highly acidic solution.

  • Thermal Degradation Profile: The molecular formula (C9H16Cl2N4) contains a high mass percentage of nitrogen and chlorine. If burned in a standard fire, it will evolve lethal nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [3]. This strictly dictates the required disposal methodology.

Quantitative Data & Hazard Summary

The following table summarizes the critical operational data required for waste manifesting and risk assessment [1].

Property / HazardValue / ClassificationOperational Implication for Disposal
Chemical Name 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochlorideTarget compound for waste manifests.
CAS Number 2138093-56-6Unique identifier required by disposal vendors.
Molecular Formula C9H16Cl2N4High N and Cl content mandates alkaline scrubbing during incineration.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires HEPA-filtered engineering controls.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (nitrile gloves, safety goggles, lab coat).
Aqueous pH Acidic (Expected pH < 4)Must be strictly segregated from cyanides, sulfides, and strong bases.

Step-by-Step Disposal Methodology

Standard drain disposal or municipal trash disposal is strictly prohibited. The compound must be managed as hazardous chemical waste.

Phase 1: Waste Segregation and Self-Validating Checks
  • Isolate the Waste Stream: Separate the waste into solid streams (pure powder, contaminated pipette tips, weigh boats) and liquid streams (aqueous solutions or organic solvent mixtures).

  • Self-Validating Protocol (Aqueous Waste): Before sealing any aqueous waste container containing this compound, measure the pH using universal indicator strips.

    • Observation: The pH should read between 2 and 4.

    • Validation: This confirms the compound remains in its ionized, water-soluble dihydrochloride form. If the pH is >7, the free base amine may have precipitated out of solution, indicating a cross-contamination event with a base. This requires immediate relabeling of the waste as a "Mixed Organic/Aqueous Suspension" to alert disposal technicians of potential two-phase separation.

  • Chemical Incompatibility Check: Ensure the collection container has never housed cyanides, sulfides, or hypochlorites. The acidic nature of the dihydrochloride salt can react with these to liberate lethal HCN, H2S, or Cl2 gases.

Phase 2: Containerization and Labeling
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) containers for both solid and liquid waste. HDPE is highly resistant to acidic chloride salts.

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Toxic/Irritant Solid - 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride" or "Acidic Aqueous Waste containing Piperazine Derivatives."

  • Storage: Store in a designated, well-ventilated Satellite Accumulation Area (SAA) equipped with secondary containment to prevent environmental release in the event of a primary container failure.

Phase 3: Vendor Transfer for High-Temperature Incineration
  • Specify Destruction Method: When transferring the waste manifest to your licensed EHS vendor, you must explicitly mandate High-Temperature Incineration .

  • Scrubber Requirement: Ensure the vendor's facility is equipped with an afterburner and an alkaline flue gas scrubber. This is a non-negotiable requirement to neutralize the HCl and NOx gases generated during the thermal destruction of the C9H16Cl2N4 molecule [3].

Waste Stream Decision Workflow

The following diagram outlines the logical decision tree for managing this specific chemical waste.

G start 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride Waste decision1 Waste State? start->decision1 solid_waste Solid Waste (Powder, Contaminated PPE) decision1->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Solvent) decision1->liquid_waste Liquid package_solid Seal in HDPE Container Label: Toxic/Corrosive Solid solid_waste->package_solid ph_check Verify pH (Expect pH < 4 due to HCl) liquid_waste->ph_check package_liquid Segregate from Cyanides/Sulfides Label: Acidic Aqueous Waste ph_check->package_liquid incineration High-Temperature Incineration (Requires Afterburner & Alkaline Scrubber) package_solid->incineration package_liquid->incineration

Workflow for the safe segregation and disposal of 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride.

References

  • Environmental Protection Agency (EPA). "Control of VOC Emissions from Industrial Wastewater and Hazardous Waste Incineration Guidelines." US EPA. Available at: [Link]

Personal protective equipment for handling 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

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Operational Safety and PPE Guide: Handling 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

When handling 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride, laboratory personnel are working with a highly reactive bis-nitrogenous heterocyclic salt. While its acute systemic toxicity is relatively low, its localized hazard profile is severe due to its potential to act as a potent respiratory and dermal sensitizer [1.3].

This guide provides drug development professionals and researchers with a self-validating system of operational protocols, ensuring that safety measures are directly tied to the compound's mechanistic behavior.

Quantitative Hazard Profile

Because specific toxicological data for every novel pyrazine derivative is rarely exhaustive, safety protocols must be grounded in the data of its closest structural analogs (e.g., piperazine dihydrochloride and 1-(2-pyrimidyl)piperazine dihydrochloride)[1][2].

Table 1: Extrapolated Hazard Classifications & Quantitative Data

Hazard CategoryGHS ClassificationMechanistic Indicator
Acute Oral Toxicity Category 5 (LD50 ~4,900 mg/kg)Low acute systemic lethality; primary risks are localized[2].
Skin Corrosion/Irritation Category 2Causes moderate to severe localized tissue irritation[1].
Serious Eye Damage Category 2AHigh risk of corneal irritation and damage from airborne dust[2][3].
Respiratory Sensitization Category 1May cause occupational asthma or bronchospasm upon inhalation[2][3].
Skin Sensitization Category 1Triggers allergic contact dermatitis upon repeated exposure[2][4].

Mechanism of Toxicity & Rationale for PPE

Safety is not about blindly following rules; it is about understanding causality. The dihydrochloride salt of 2-(2-Methylpiperazin-1-yl)pyrazine is highly hygroscopic[5]. When airborne dust particles settle on exposed skin, sweat, or the mucous membranes of the respiratory tract, the salt rapidly dissolves. This dissolution releases hydrochloric acid equivalents, causing an immediate, localized drop in pH that damages the epithelial barrier.

Furthermore, piperazine and pyrazine rings are notorious haptens. Once the epithelial barrier is compromised by the localized acidity, the compound binds covalently to endogenous carrier proteins. This hapten-protein complex is recognized by dendritic cells, triggering a Th2-mediated immune cascade. Subsequent exposures can result in severe, life-threatening IgE-mediated anaphylaxis or occupational asthma[2][4].

Sensitization A Exposure to Chemical Dust (2-(2-Methylpiperazin-1-yl)pyrazine) B Dissolution in Mucous/Sweat (Localized HCl Release) A->B C Protein Haptenation (Covalent Binding) B->C D Antigen Presentation (Dendritic Cells) C->D E Th2 Cell Activation D->E F IgE Antibody Production E->F G Occupational Asthma & Contact Dermatitis F->G

Immunological sensitization pathway for piperazine derivatives.

Required Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, the following PPE matrix is mandatory.

Table 2: Mandatory PPE Specifications

Body PartRecommended PPEMaterial SpecificationRationale
Respiratory Particulate RespiratorN95 or P100 (NIOSH approved)Surgical masks do not seal and cannot block sensitizing micro-dusts[3].
Hands Double Chemical GlovesNitrile (Minimum 4 mil outer)Nitrile provides superior chemical resistance to amines and salts compared to latex.
Eyes/Face Chemical Splash GogglesIndirect vented, anti-fogSafety glasses leave gaps; indirect venting prevents fine dust ingress[1].
Body Disposable Lab Coat/SleevesTyvek or similar non-wovenWoven cotton traps hygroscopic dust, holding the chemical against the body[3].

Step-by-Step Operational Workflows

Protocol 1: Safe Weighing and Handling Procedure

The highest risk of exposure occurs during the transfer and weighing of the dry powder, as the dihydrochloride salt can accumulate static charge and aerosolize.

  • Environmental Control: Conduct all weighing inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment enclosure. Do not handle on an open bench[5].

  • Static Mitigation: Use anti-static weighing boats and ionizers. Avoid plastic spatulas; use grounded stainless steel or ceramic spatulas to prevent electrostatic repulsion of the powder.

  • PPE Donning Sequence:

    • Wash and dry hands.

    • Don inner nitrile gloves.

    • Don Tyvek lab coat, ensuring cuffs cover the inner gloves.

    • Don N95/P100 respirator and perform a positive/negative pressure seal check.

    • Don chemical splash goggles.

    • Don outer nitrile gloves, pulling them over the lab coat cuffs.

  • Execution: Open the chemical container slowly to avoid disturbing settled dust. Transfer the required mass using smooth, deliberate motions.

  • Doffing Sequence: Remove the heavily contaminated outer gloves inside the BSC and dispose of them in a sealed biohazard/chemical waste bag before withdrawing your hands from the hood. This self-validating step ensures contamination never breaches the containment zone.

Protocol 2: Spill Response and Decontamination

In the event of a powder spill, the primary objective is to prevent aerosolization and respiratory exposure[3].

SpillResponse S1 Spill Detected (Powder/Aerosol) S2 Evacuate Area & Assess Spill Size S1->S2 S3 Don Advanced PPE (P100 Respirator, Double Gloves) S2->S3 S4 Apply Inert Absorbent (Avoid Water) S3->S4 S5 Sweep with Non-Sparking Tools (Minimize Dust) S4->S5 S6 Transfer to Sealed Hazardous Waste Container S5->S6 S7 Decontaminate Surface (Soap & Water Wipe-Down) S6->S7

Step-by-step operational workflow for chemical spill response.

  • Evacuate and Isolate: Immediately step back and warn others. If the spill is outside a containment hood, evacuate the immediate area to allow suspended dust to settle.

  • Upgrade PPE: Ensure a P100 respirator, chemical goggles, and fresh double nitrile gloves are worn before re-entering the area[5].

  • Containment: Do NOT use a standard vacuum cleaner, which will aerosolize the sensitizer. Do NOT spray water directly on the bulk powder, as the exothermic dissolution of the dihydrochloride salt can generate hazardous fumes[5].

  • Absorption/Sweeping: Gently cover the spill with an inert, slightly damp absorbent material (e.g., sand or vermiculite) to suppress dust[5]. Use non-sparking tools to sweep the material into a dustpan[3].

  • Decontamination: Wash the surface thoroughly with soap and copious amounts of water only after the bulk powder has been mechanically removed and secured[4].

Waste Disposal Plan

Improper disposal of piperazine derivatives poses long-term aquatic hazards (Category 3 Chronic Aquatic Hazard)[2].

  • Solid Waste: All contaminated consumables (weighing boats, outer gloves, Tyvek sleeves, absorbent materials) must be placed in a puncture-resistant, sealable hazardous waste container.

  • Aqueous Waste: Do not pour neutralized or dissolved solutions down the drain[3]. Collect all aqueous washings in a dedicated, clearly labeled "Halogenated/Amine Aqueous Waste" carboy.

  • Labeling: Label all waste containers with "Hazardous Waste: Contains Piperazine Dihydrochloride derivatives (Sensitizer, Irritant)." Dispose of contents via an approved hazardous waste disposal plant[1].

References[1] Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Pyrimidyl)piperazine dihydrochloride." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_XRN2_UEf-Z5miLz5ntEHBfunuaa58xBeFqjGFNjLTqWwAiTrYC2--5VrIQ-2d9RhnDCTfqNao9whXeZ4b8OxhWoivbCHZUVxstbNnuUD_JBDi8T0P6GbHHVWlebVgLAf3T6SzygmMPVoHTolg4NPhkFaN3NKlYbMnpzkjMy4pUUYYUUAXvkBuGAsFSkkKFTYXiRrXHqQorY778OwmK_dzb1bA6_0Jc0xYAlTGi_D2BSZe_mQvtlb2u1_HsKh[5] Pfaltz & Bauer. "SAFETY DATA SHEET: Piperazine dihydrochloride." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3tDRHQXGHtpwapK08u401ED7-uHI_5Htoam1eEsAaINzGMx8LH73EiucTYzh-fT5poiSK09tD6BE4WyINpQLcei8iG5vAJMxXMIcOmoGc49yWW8amanVyf_vJs_AdFMZThzyzl4Yutd1eSnvwcmUDexLyn1sMDC0_EGPKjkHg6AoekVOGaRHvZoBttXKYpMg=[2] TCI Chemicals. "SAFETY DATA SHEET: Piperazine Dihydrochloride." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nkJEb3WODu6jfARpF23mYzC7WQqnWpmqUOpebpI36B5M0e-7_i6lBO3LI-eFB0jU46Xav61GktX-yqkQNkYmPvhG9NddixNbWxnYjrg1PJlLmsGrFx3zi706g-3YnmczwK07b3qusYSRyF-T01rf0Ngu7w9f93dF1ydar7V7oNpVr7GzfMr-8SM9hYt0--OCTaIe66LbSzqtywionP7evm60Q9XDwwhej1ON9TppxYMPzZ_A[3] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS: PIPERAZINE DIHYDROCHLORIDE." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7JkVD8q4mug5_gsM9dKzoxbPyUX1yhLe9TVGNy4GEA0sMLiTjBMxtDpx3MQDJyXukwrNF-Tml_WYYDRDjtGj80J9FMuoyieW6eecC77-9--GBRv2nMI8tdGVyAJ18z6mirbq8HmSzUuTkSnFwfsvN9JG-n59PDYgQVjM=[4] Spectrum Chemical. "Material Safety Data Sheet: Piperazine Dihydrochloride." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKVpX8NNjgpb7qSTapqND1HuoVD3QnrPWtuTvSoxjbMkTUCeUnEwMufs_72Tu1iFGzefIhM2omUwygpKoxLGVjpprzhXmoBB4X1hmVuhtrx3IcI2QzOQE_snYLIXIfE97XV7d2-VOnHHvBk1ZT877wJ0Nu8w==

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